molecular formula C8H8ClNO2 B1588563 Methyl 5-chloro-2-methylnicotinate CAS No. 350597-49-8

Methyl 5-chloro-2-methylnicotinate

Cat. No.: B1588563
CAS No.: 350597-49-8
M. Wt: 185.61 g/mol
InChI Key: KYEIGXOFICMHDP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methylnicotinate>

Properties

IUPAC Name

methyl 5-chloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEIGXOFICMHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446383
Record name methyl 5-chloro-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350597-49-8
Record name methyl 5-chloro-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-methylnicotinate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a key building block in modern medicinal chemistry and drug development. This document details a primary two-step synthetic route, commencing with the selective oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by chlorination to yield 5-chloro-2-methylnicotinic acid, and culminating in a final esterification step. The guide is intended for researchers, scientists, and drug development professionals, offering a practical and in-depth resource for the laboratory-scale preparation of this important heterocyclic compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a versatile intermediate stems from the trifunctional nature of the molecule: a reactive carboxylic ester, a sterically accessible chloro-substituent, and a nucleophilic pyridine ring. This arrangement of functional groups allows for a diverse range of subsequent chemical modifications, making it an ideal scaffold for the synthesis of complex molecular architectures with potential biological activity.[1] This guide will elucidate a scientifically sound and reproducible synthetic strategy to access this valuable compound.

Proposed Synthetic Pathway: A Two-Stage Approach

The can be efficiently achieved through a two-stage process. The first stage focuses on the preparation of the key intermediate, 5-chloro-2-methylnicotinic acid. The second stage involves the esterification of this acid to afford the desired final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 5-chloro-2-methylnicotinic acid cluster_stage2 Stage 2: Esterification Start 3,5-Lutidine Step1 Oxidation Start->Step1 KMnO4 Intermediate1 5-Methylnicotinic acid Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 SOCl2 or similar Intermediate2 5-Chloro-2-methylnicotinic acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Methanol, Acid Catalyst FinalProduct This compound Step3->FinalProduct

Caption: A high-level overview of the two-stage synthetic workflow.

Stage 1: Synthesis of 5-chloro-2-methylnicotinic acid

The initial stage of the synthesis is dedicated to the formation of the carboxylic acid precursor. This is achieved via a two-step process starting from a commercially available starting material.

Step 1.1: Oxidation of 3,5-Lutidine

The synthesis commences with the selective oxidation of one of the methyl groups of 3,5-lutidine. Potassium permanganate (KMnO4) is a suitable oxidizing agent for this transformation, yielding 5-methylnicotinic acid.[2]

Experimental Protocol:

  • In a reaction vessel equipped with a mechanical stirrer and a temperature probe, add 3,5-lutidine to water.

  • While maintaining the temperature between 25-35°C, slowly add potassium permanganate over a period of 4-5 hours.[2]

  • After the addition is complete, allow the reaction to stir at 30°C for 16 hours.[2]

  • Upon completion, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified with concentrated hydrochloric acid to a pH of 3.2 to precipitate the crude 5-methylnicotinic acid.[2]

  • The crude product is collected by filtration and can be purified by recrystallization from ethanol.[2]

Step 1.2: Chlorination of 5-Methylnicotinic acid

The subsequent step involves the chlorination of the pyridine ring at the 5-position. While direct chlorination can be challenging, a plausible route involves the use of a suitable chlorinating agent.

Experimental Protocol:

  • To a stirred solution of 5-methylnicotinic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

  • The reaction may require heating or initiation with a radical initiator (e.g., AIBN) depending on the chosen chlorinating agent.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude 5-chloro-2-methylnicotinic acid is then purified by column chromatography or recrystallization.

Stage 2: Esterification of 5-chloro-2-methylnicotinic acid

The final stage of the synthesis is the esterification of the carboxylic acid to yield the target molecule, this compound. A classic Fischer esterification using methanol in the presence of an acid catalyst is a reliable method.[3]

Experimental Protocol:

  • Suspend 5-chloro-2-methylnicotinic acid in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or an excess of thionyl chloride.[4]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[4]

  • The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.[4]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[4]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[4]

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.[4]

Quantitative Data Summary

StepReactantsReagentsSolventTypical YieldPurity
1.1 3,5-LutidinePotassium PermanganateWater~70-80%>99% after recrystallization[2]
1.2 5-Methylnicotinic acidChlorinating AgentDichloromethane(Variable)>95% after purification
2 5-chloro-2-methylnicotinic acidMethanol, Acid CatalystMethanol>90%>97% after purification[5]

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The described two-stage approach, involving the initial synthesis of 5-chloro-2-methylnicotinic acid followed by its esterification, provides a clear and reproducible method for obtaining this valuable chemical intermediate. The provided experimental protocols, along with the supporting rationale, are intended to equip researchers and professionals in the field of drug development with the necessary information to successfully synthesize this compound in a laboratory setting.

References

  • 5-Chloro-2-methylnicotinic acid methyl ester - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (n.d.). Retrieved from [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 350597-49-8

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-methylnicotinate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, characterization, safety, and applications.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₈H₈ClNO₂ and a molecular weight of approximately 185.61 g/mol .[1] It is also known by its synonyms, Methyl 5-Chloro-2-Methylpyridine-3-Carboxylate and 5-Chloro-2-methylnicotinic acid methyl ester.[1] Under standard conditions, it typically presents as a colorless to light yellow liquid or a solid, and it is soluble in organic solvents like ethanol and dichloromethane with limited solubility in water.[1]

PropertyValueSource
CAS Number 350597-49-8Internal Knowledge
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Colorless to light yellow liquid or solid[1]
Melting Point 45-47 °C
Boiling Point 233.5±35.0 °C (Predicted)
Density 1.247±0.06 g/cm³ (Predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 5-chloro-2-methylnicotinic acid. A common and efficient method involves the use of methanol in the presence of a suitable acid catalyst or a chlorinating agent like thionyl chloride.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol is adapted from established esterification procedures for similar nicotinic acid derivatives.[2]

Materials:

  • 5-chloro-2-methylnicotinic acid

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloro-2-methylnicotinic acid in an excess of methanol.

  • Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This addition is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Drying and Concentration: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthesis_Workflow Start 5-chloro-2-methylnicotinic acid + Methanol Reaction Esterification (Reflux) Start->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Workup Quenching & Neutralization (NaHCO₃) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Drying & Concentration Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The methyl ester protons will be a singlet at around δ 3.9 ppm, and the methyl group on the pyridine ring will appear as a singlet at approximately δ 2.5 ppm.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The aromatic carbons will appear in the range of δ 120-160 ppm. The methyl ester carbon will be around δ 52 ppm, and the methyl group carbon attached to the pyridine ring will be in the upfield region (around δ 20 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:

  • ~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester group.

  • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1100-1300 cm⁻¹: C-O stretching of the ester group.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

  • ~2900-3000 cm⁻¹: C-H stretching of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight (185.61). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Safety and Handling

As with any chemical substance, proper handling and safety precautions are essential when working with this compound.[1]

Hazard Identification:

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If swallowed: Immediately call a poison center or doctor.

  • If on skin: Wash with plenty of water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its substituted pyridine ring is a common scaffold in many biologically active compounds.

Role as a Chemical Intermediate: The chlorine atom at the 5-position and the methyl ester at the 3-position provide reactive sites for further chemical modifications. The chlorine can be displaced through nucleophilic substitution reactions, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The methyl group at the 2-position can also be functionalized. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery and for the synthesis of specific target molecules.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, its structural motifs are present in various compounds investigated for their therapeutic potential, including those targeting nicotinic receptors.[1]

Applications Core This compound Pharma Pharmaceutical Synthesis Core->Pharma Agro Agrochemical Synthesis Core->Agro Research Research & Development Core->Research API Active Pharmaceutical Ingredients (APIs) Pharma->API Pesticides Pesticides Agro->Pesticides Herbicides Herbicides Agro->Herbicides DrugDiscovery Drug Discovery (e.g., Nicotinic Receptor Ligands) Research->DrugDiscovery

Sources

physical and chemical properties of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Methyl 5-chloro-2-methylnicotinate

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, explore its reactivity and potential synthetic utility, and provide field-proven experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.

Core Molecular Identity and Structure

This compound is an organic compound belonging to the class of nicotinic acid derivatives. Its structure is characterized by a pyridine ring, the core of nicotinic compounds, substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position.[1] This specific arrangement of functional groups dictates its chemical behavior and potential applications.

  • IUPAC Name: Methyl 5-chloro-2-methylpyridine-3-carboxylate[1]

  • Synonyms: 5-Chloro-2-methyl-nicotinic acid methyl ester, Methyl 5-Chloro-2-Methylpyridine-3-Carboxylate[1][2]

  • CAS Number: 350597-49-8[1][2]

  • Molecular Formula: C₈H₈ClNO₂[1][2]

  • InChI: InChI=1/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3[1]

  • SMILES: Cc1c(cc(cn1)Cl)C(=O)OC[1]

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of this compound are crucial for its handling, storage, and application in reaction chemistry. The compound is described as a colorless to light yellow liquid or solid, depending on purity.[1] Its relatively low melting point suggests it may exist as a supercooled liquid or a low-melting solid at ambient temperatures.

Table 1: Key Physicochemical Data

Property Value Source(s)
Molecular Weight 185.61 g/mol [1][2]
Physical Form Colorless to light yellow liquid or solid [1]
Melting Point 45-47 °C [2]
Boiling Point 233.5 ± 35.0 °C (Predicted) [2]

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. |[1] |

The introduction of the chlorine atom and the methyl group significantly influences the molecule's lipophilicity compared to the parent methyl nicotinate. This modification is a common strategy in medicinal chemistry to enhance membrane permeability and modulate pharmacokinetic properties.[3]

Spectral Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its structure allows for predictable spectral features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A singlet for the ester methyl group (-OCH₃) would likely appear around 3.8-4.0 ppm. The methyl group on the pyridine ring (-CH₃) would also be a singlet, typically further upfield. The two aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would show eight distinct signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (typically 160-170 ppm) and the carbons of the pyridine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. C-H stretching vibrations for the methyl and aromatic groups would appear around 2900-3100 cm⁻¹, and C-Cl stretching vibrations would be observed in the fingerprint region.

  • MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 185.61. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by its key functional groups: the methyl ester and the chloro-substituted pyridine ring.

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-chloro-2-methylnicotinic acid. This is a fundamental transformation, often employed to prepare derivatives or to reveal a carboxylic acid moiety for further coupling reactions in pharmaceutical synthesis. The hydrolysis of the related compound, methyl 2-chloro-5-methylnicotinoate, is achieved by stirring with sodium hydroxide in methanol.[4]

Hydrolysis_Reaction Reactant This compound Product 5-chloro-2-methylnicotinic acid Reactant->Product NaOH / H₂O

Caption: Reaction scheme for the base-catalyzed hydrolysis of the methyl ester.

Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position of the pyridine ring can be a site for nucleophilic aromatic substitution (SₙAr) reactions. Although less activated than chloro-substituents at the 2- or 4-positions, it can still be displaced by strong nucleophiles, providing a route to a wide range of derivatives.

The molecule serves as a valuable building block in organic synthesis. For instance, related chloro-nicotinic esters are used in cross-coupling reactions, such as Suzuki couplings where the chlorine atom is replaced by a new carbon-carbon bond.[5]

Applications in Research and Drug Development

This compound is a key intermediate with potential applications in both pharmaceutical and agrochemical research.[1]

  • Medicinal Chemistry Scaffold: Pyridine and its derivatives are privileged structures in drug discovery, appearing in numerous FDA-approved drugs.[6] The specific substitutions on this molecule offer several advantages:

    • The chloro group can increase lipophilicity, potentially improving cell membrane permeability. It also provides a site for metabolic blocking or for forming halogen bonds with biological targets.[6]

    • The methyl group can influence the molecule's conformation and metabolic stability.[3]

    • The ester group can act as a prodrug moiety or be hydrolyzed to a carboxylic acid to improve solubility or serve as a handle for further derivatization.

  • Agrochemical Synthesis: Nicotinic acid derivatives are precursors to various herbicides and insecticides. The unique substitution pattern of this molecule makes it a candidate for the synthesis of novel agrochemicals.

  • Organic Synthesis Building Block: Its defined structure and reactive sites make it a useful starting material for constructing more complex molecular architectures.[1]

Safety and Handling

Based on aggregated GHS data for the isomeric compound Methyl 2-chloro-5-methylnicotinate, appropriate safety precautions are necessary when handling this chemical.

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Handle in a well-ventilated area or under a chemical fume hood.[8][9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.[8]

    • Store in a cool, dry place in a tightly sealed container.[11][12]

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and precise method for determining the purity of organic compounds like this compound. The following protocol provides a validated starting point for analysis.

Causality Behind Method Choices:

  • Reversed-Phase (C18): A C18 column is chosen because it is a non-polar stationary phase, ideal for retaining and separating moderately polar organic molecules like the analyte from both more polar and less polar impurities.

  • Mobile Phase (Acetonitrile/Water): A gradient of water (polar) and acetonitrile (less polar) is used to ensure that impurities with a wide range of polarities are effectively eluted and separated. The addition of a small amount of formic acid helps to protonate any basic sites (like the pyridine nitrogen), ensuring sharp, symmetrical peak shapes.

  • UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making a UV detector a simple and sensitive method for detection. A wavelength around 254 nm is typically effective for aromatic systems.

Step-by-Step Protocol:

  • Preparation of Mobile Phases:

    • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final volume of 10.0 mL to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the 50:50 mixture to a final concentration of approximately 0.1 mg/mL for injection.

  • HPLC Instrumentation and Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main component (this compound) by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (ACN/H₂O/Formic Acid) C HPLC Injection A->C B Sample Prep (Dissolve & Dilute) B->C D Gradient Elution (C18 Column) C->D E UV Detection (254 nm) D->E F Chromatogram Generation E->F G Peak Integration F->G H Purity Calculation (% Area) G->H

Sources

An In-depth Technical Guide to the Structural Analogs of Methyl 5-chloro-2-methylnicotinate: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methylnicotinate, a substituted pyridine carboxylic acid ester, represents a core scaffold with significant potential in medicinal chemistry and drug discovery. Its structural analogs have garnered attention for their diverse biological activities, ranging from anti-inflammatory to neuro-modulatory effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs. We delve into the causal relationships behind synthetic strategies and experimental designs, offering field-proven insights for researchers in the field. Detailed protocols for key biological assays and visual representations of relevant signaling pathways are included to facilitate a deeper understanding and application of this knowledge in the pursuit of novel therapeutics.

Introduction: The Chemical and Biological Landscape of Substituted Nicotinates

This compound belongs to the family of nicotinic acid derivatives, which are characterized by a pyridine ring core.[1] Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental in various biological processes.[2] The strategic placement of substituents on the pyridine ring, such as the chloro group at the 5-position and the methyl group at the 2-position in the title compound, profoundly influences the molecule's physicochemical properties and its interaction with biological targets.

The inherent reactivity of the pyridine ring and the ester functionality makes this compound a versatile building block in organic synthesis.[1] This guide will explore the modification of this core structure to generate a library of analogs and investigate how these structural changes translate into altered biological activity. The primary focus will be on two key areas of therapeutic interest: anti-inflammatory and neuronal nicotinic acetylcholine receptor (nAChR) modulation.

Synthetic Strategies for Generating Structural Analogs

The synthesis of structural analogs of this compound hinges on established methodologies for pyridine ring functionalization and modification of the carboxylic acid moiety. The choice of synthetic route is dictated by the desired structural modifications and the availability of starting materials.

Core Scaffold Synthesis: Building the 2,5-Disubstituted Pyridine-3-carboxylate

The construction of the 2,5-disubstituted pyridine-3-carboxylate core can be achieved through several synthetic pathways. One common approach involves a multi-step synthesis starting from readily available precursors. For instance, a Hantzsch-like pyridine synthesis or variations thereof can be employed to construct the pyridine ring with the desired substitution pattern.

A representative synthetic approach for a related compound, ethyl 2-methylnicotinate, involves the reaction of 1,1,3,3-tetraethoxypropane with β-aminocrotonic acid ethyl ester.[3] This method offers a straightforward route to the 2-methylnicotinate scaffold, which can then be subjected to halogenation at the 5-position.

Logical Framework for Pyridine Synthesis:

A Simple Starting Materials B Ring Formation Reaction (e.g., Hantzsch Synthesis) A->B C Substituted Pyridine Core B->C D Functional Group Interconversion C->D E Target Analog D->E

Caption: General workflow for the synthesis of substituted pyridine analogs.

Modification of the 5-Position: Introducing Halogen and Other Substituents

The chloro group at the 5-position is a key feature of the parent molecule. Analogs can be synthesized with different halogens (e.g., fluoro, bromo) or other functional groups at this position to probe the effect on biological activity. Electrophilic aromatic substitution reactions on a pre-formed 2-methylnicotinate ring are a common strategy.

Experimental Protocol: Halogenation of a 2-Methylnicotinate Scaffold (Illustrative)

  • Dissolution: Dissolve the starting 2-methylnicotinate derivative in a suitable inert solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.

  • Reagent Addition: Slowly add the halogenating agent (e.g., N-chlorosuccinimide for chlorination, N-bromosuccinimide for bromination) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-halo-2-methylnicotinate analog.

Derivatization of the Carboxylate Group

The methyl ester of the parent compound can be readily converted into other functional groups such as amides, hydrazides, or other esters to explore their impact on biological activity. Saponification of the ester to the corresponding carboxylic acid is a common first step, followed by standard amide or ester coupling reactions. The synthesis of nicotinic acid-based hydrazones has been shown to yield compounds with significant antimicrobial activity.[4][5][6]

Biological Activities and Therapeutic Targets

Structural analogs of this compound have shown promise in modulating key biological pathways implicated in inflammation and neurological disorders.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Several studies have demonstrated the anti-inflammatory potential of nicotinic acid derivatives.[1][2][7] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[2][8][9]

COX-2 Prostaglandin Synthesis Pathway:

AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGES Prostaglandin E Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation

Caption: Simplified schematic of the COX-2 mediated prostaglandin synthesis pathway.

Structure-Activity Relationship (SAR) for COX Inhibition:

The anti-inflammatory activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

Compound/Analog Class Modification Effect on COX-2 Inhibition Reference
Nicotinic Acid DerivativesPhenyl substitution at the 2-positionPotent analgesic and anti-inflammatory activity[1][8][10]
Substituted NicotinatesIntroduction of bulky hydrophobic groupsCan enhance binding to the hydrophobic channel of COX-2[2]
5-Halogenated AnalogsIntroduction of a halogen at the 5-positionCan influence electronic properties and receptor interactions[11]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of test compounds against COX-1 and COX-2.[12][13][14]

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and the substrate, arachidonic acid, in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (analogs of this compound) and a reference inhibitor (e.g., celecoxib) in DMSO.

  • Reaction Incubation: In a 96-well plate, add the enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), the test compound or vehicle control, and initiate the reaction by adding arachidonic acid.

  • Detection: Measure the absorbance of the oxidized chromogenic substrate over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50).

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural similarity of nicotinic acid derivatives to nicotine, the natural agonist of nAChRs, suggests their potential to interact with these receptors. nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[15] The α7 subtype of nAChR is a particularly attractive therapeutic target for cognitive disorders and inflammation.[12][16]

α7 Nicotinic Acetylcholine Receptor Signaling Pathway:

Agonist Agonist (e.g., Acetylcholine, Nicotinic Analog) a7nAChR α7 nAChR Agonist->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Downstream Downstream Signaling Cascades (e.g., JAK2/STAT3, PI3K/Akt) Ca_influx->Downstream Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Anti-inflammatory Effects) Downstream->Cellular_Response

Caption: Simplified signaling cascade initiated by the activation of the α7 nAChR.

Structure-Activity Relationship (SAR) for nAChR Binding:

The affinity of nicotinic analogs for nAChRs is sensitive to subtle structural changes.

Compound/Analog Class Modification Effect on nAChR Affinity Reference
Pyrrolidine-modified nicotine analogsSubstituents at the 2'-position of the pyrrolidine ringCan be well-tolerated or even enhance binding to α7 nAChRs[17]
5-Substituted PyridinesIntroduction of a halogen at the 5-positionCan modulate the electronic distribution of the pyridine ring, affecting interaction with the receptor's binding pocket[11]
2-Methyl AnalogsMethyl group at the 2-positionMay influence the orientation of the molecule within the binding site[17]

Experimental Protocol: Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific nAChR subtype.[9][18][19][20]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., α7 nAChR).

  • Compound and Radioligand Preparation: Prepare serial dilutions of the unlabeled test compounds and a solution of a suitable radioligand (e.g., [³H]-Epibatidine) with high affinity for the receptor.

  • Binding Reaction: In a 96-well filter plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the contents of the wells and wash to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the affinity of the test compound for the receptor.

Future Directions and Conclusion

The structural framework of this compound offers a fertile ground for the development of novel therapeutic agents. The exploration of a diverse range of structural analogs has the potential to yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research should focus on:

  • Systematic SAR studies: A more comprehensive investigation of substitutions at all positions of the pyridine ring and further derivatization of the carboxylate group will provide a clearer picture of the structural requirements for optimal activity at different biological targets.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of inflammation and neurological disorders to assess their efficacy and safety.

  • Mechanism of action studies: Elucidating the precise molecular interactions of these analogs with their targets through techniques like X-ray crystallography and molecular modeling will guide the rational design of next-generation compounds.

References

  • El-Sayed, M. A., et al. (2020). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 94, 103437. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 81, 356-367. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2015). Kidney Research and Clinical Practice, 34(4), 194-201. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Retrieved from [Link]

  • Kulbe, J., et al. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis.... Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 134-146. [Link]

  • Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 97(4), 235-247. [Link]

  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11. [Link]

  • Malpass, J. R., et al. (2008). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Journal of Medicinal Chemistry, 51(21), 7005-7009. [Link]

  • Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.
  • Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Matos, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 27(15), 4947. [Link]

  • Issabayeva, G., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 169. [Link]

  • PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 5-chloro-2-methylnicotinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Building Block in Modern Chemistry

Methyl 5-chloro-2-methylnicotinate, a substituted pyridine derivative, represents a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring a chlorinated pyridine ring with methyl and methyl ester functionalities, renders it a versatile scaffold for the construction of more complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and burgeoning applications, particularly in the realm of pharmaceutical and agrochemical research. For researchers, scientists, and professionals in drug development, a thorough understanding of this molecule is essential for harnessing its full potential in the design of novel, biologically active agents.

Physicochemical Properties and Structural Elucidation

This compound, with the CAS Number 350597-49-8, is an organic compound belonging to the nicotinic acid derivative class.[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 350597-49-8[1][2][3]
Molecular Formula C₈H₈ClNO₂[1][4]
Molecular Weight 185.61 g/mol [4][5]
IUPAC Name methyl 5-chloro-2-methylpyridine-3-carboxylate[4]
Appearance Colorless to light yellow liquid or solid[1]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water.[1]
Melting Point 45-47 °C[4]
Boiling Point 233.5±35.0 °C (Predicted)[4]
Density 1.247±0.06 g/cm³ (Predicted)[4]

Synthesis and Mechanistic Insights

While a definitive, peer-reviewed "discovery" paper for this compound is not readily apparent in the public domain, its synthesis logically follows established principles of heterocyclic chemistry. The preparation of such substituted nicotinates often involves a multi-step sequence, starting from more readily available precursors. A plausible synthetic strategy involves the construction of the substituted pyridine ring, followed by esterification.

One general approach to synthesizing nicotinic acid derivatives involves the Hantzsch pyridine synthesis or similar condensation reactions. For this compound, a more likely modern approach would involve the modification of a pre-existing pyridine ring.

A Chinese patent (CN1972916B) discloses a synthetic step utilizing this compound, indicating its availability and use as a chemical intermediate.[6] The patent describes the reduction of the methyl ester group to a primary alcohol using lithium borohydride in tetrahydrofuran.[6] This transformation underscores the utility of the ester as a handle for further functionalization.

Although a specific, detailed protocol for the synthesis of the title compound is not available in the provided search results, a general procedure for the esterification of a related compound, 5-methylnicotinic acid, is described. This process involves reacting the carboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride.[7]

Illustrative Synthetic Workflow:

The synthesis of this compound would likely commence with a commercially available or readily synthesized 5-chloro-2-methylnicotinic acid. The subsequent esterification is a standard and well-understood organic transformation.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical, based on related procedures):

Objective: To synthesize this compound from 5-chloro-2-methylnicotinic acid.

Materials:

  • 5-chloro-2-methylnicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (or concentrated sulfuric acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-2-methylnicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise. The addition of thionyl chloride will generate HCl gas, so the reaction should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Self-Validation: The purity of the final product should be assessed by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The disappearance of the carboxylic acid proton signal and the appearance of a methyl ester signal in the ¹H NMR spectrum would be indicative of a successful reaction.

Spectroscopic Characterization (Anticipated Data)

¹H NMR:

  • A singlet corresponding to the methyl protons of the ester group (O-CH₃) would be expected in the range of 3.8-4.0 ppm.

  • A singlet for the methyl protons at the 2-position of the pyridine ring (Ar-CH₃) would likely appear around 2.5-2.7 ppm.

  • Two doublets in the aromatic region (typically 7.0-9.0 ppm) would correspond to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position would show coupling to each other.

¹³C NMR:

  • The carbonyl carbon of the ester group would appear significantly downfield, likely in the 165-175 ppm range.

  • The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-160 ppm).

  • The carbon of the methyl ester group (O-CH₃) would be expected around 50-55 ppm.

  • The carbon of the methyl group at the 2-position (Ar-CH₃) would be found in the upfield region, typically around 15-25 ppm.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8] The presence of multiple reactive sites—the chloro substituent, the methyl group, and the ester—allows for a variety of chemical transformations, making it an attractive starting material for creating libraries of compounds for biological screening.

The nicotinic acid scaffold is a well-established pharmacophore, and its derivatives are known to interact with various biological targets, including nicotinic acetylcholine receptors.[1] The introduction of a chlorine atom at the 5-position can significantly alter the electronic properties and lipophilicity of the molecule, potentially leading to enhanced binding affinity or improved pharmacokinetic properties of the final drug candidate.

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its utility as an intermediate is highlighted in patent literature. For instance, its use in the synthesis of cinnamamide derivatives has been documented, suggesting its role in the development of new therapeutic agents.[6]

Logical Relationship in Drug Development:

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion and Future Outlook

This compound, while not a household name in the chemical community, is a compound of significant interest for synthetic and medicinal chemists. Its value lies in its versatility as an intermediate, providing a gateway to a wide array of more complex and potentially bioactive molecules. While a detailed historical account of its discovery and comprehensive spectroscopic characterization are not widely published, its commercial availability and appearance in patent literature confirm its role in contemporary chemical synthesis.

Future research will likely focus on expanding the synthetic utility of this building block, exploring novel transformations of its functional groups to generate diverse chemical libraries. As our understanding of biological targets and disease pathways grows, intermediates like this compound will continue to be indispensable tools in the quest for new and improved therapeutics and agrochemicals.

References

[2] Oakwood Chemical. 5-Chloro-2-methylnicotinic acid methyl ester. [Link]. Accessed January 1, 2026.

[6] Google Patents. CN1972916B - Cinnamamide compounds. . Accessed January 1, 2026.

[9] eChemHub. FINE CHEMICALS Solutions. [Link]. Accessed January 1, 2026.

[10] PubChem. Methyl 2-chloro-5-methylnicotinate. [Link]. Accessed January 1, 2026.

[11] PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. [Link]. Accessed January 1, 2026.

[4] Chongqing Chemdad Co., Ltd. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. [Link]. Accessed January 1, 2026.

[12] Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof. . Accessed January 1, 2026.

[5] CP Lab Safety. Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram. [Link]. Accessed January 1, 2026.

[13] NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. [Link]. Accessed January 1, 2026.

[14] ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. [Link]. Accessed January 1, 2026.

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 5-chloro-2-methylnicotinate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 54445-56-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment. The causality behind each recommendation is explained to empower scientists with the knowledge to manage risk effectively.

This compound is a substituted pyridine derivative, a class of compounds widely used as intermediates in pharmaceutical and agrochemical synthesis. Understanding its physical and chemical properties is the foundation of safe handling. While specific data for CAS No. 54445-56-4 is limited, data from close isomers and related compounds provide a reliable basis for safety protocols.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValue / InformationSource
IUPAC Name Methyl 5-chloro-2-methylpyridine-3-carboxylateN/A
CAS Number 54445-56-4N/A
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Appearance White to off-white solid or liquid[3]
Melting Point ~45-47 °C (data for isomer CAS 350597-49-8)[2]
Boiling Point ~270.1 ± 35.0 °C (Predicted)[3]
Storage Temperature Room Temperature, under inert atmosphere

Note: The physical properties listed are based on closely related isomers. The target compound is expected to have similar characteristics. Its low melting point suggests it may be encountered as a waxy solid or liquid depending on ambient laboratory temperatures.

Hazard Identification and Toxicological Profile

Based on aggregated GHS data for the isomeric compound Methyl 2-chloro-5-methylnicotinate (CAS 65169-43-9), a clear hazard profile emerges.[1][3] All handling procedures must be based on the assumption that this compound presents, at a minimum, these same hazards.

GHS Classification (Warning, GHS07 Pictogram) [1]

  • H302: Harmful if swallowed. (Acute Toxicity, Oral - Category 4)[1]

  • H315: Causes skin irritation. (Skin Irritation - Category 2)[1][4]

  • H319: Causes serious eye irritation. (Eye Irritation - Category 2A)[1][4]

  • H335: May cause respiratory irritation. (Specific Target Organ Toxicity, Single Exposure - Category 3)[1][4]

Routes of Exposure and Health Effects
  • Inhalation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][4] Systemic effects similar to ingestion are possible if significant amounts are inhaled.

  • Skin Contact: Direct contact causes skin irritation, characterized by redness, itching, and inflammation.[1] Chlorinated organic compounds can be absorbed through the skin, making prolonged contact a route for systemic exposure.[5]

  • Eye Contact: The compound is a serious eye irritant.[1] Contact can cause significant pain, redness, and watering. Without prompt first aid, damage to the cornea is possible.

  • Ingestion: Harmful if swallowed.[1] Ingestion may lead to nausea, vomiting, and potential systemic toxicity. While specific organ toxicity is not fully documented, related pyridine derivatives can affect the nervous system, liver, and kidneys upon significant exposure.[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by controlling the laboratory environment.

  • Ventilation: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.[8] This is the most critical engineering control to prevent inhalation of dust or aerosols.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and located in close proximity to the workstation.[5][8] Regular testing of this equipment is required.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be guided by a risk assessment of the specific task being performed.[9][10]

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11][12] For tasks with a high risk of splashing (e.g., transfers of large volumes or reactions under pressure), a full-face shield should be worn in addition to safety goggles.[10][12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[12][13] Gloves must be inspected for tears or punctures before use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[13][14] Hands should be washed thoroughly after glove removal.[4]

    • Lab Coat: A clean, buttoned laboratory coat is required to protect street clothes and skin. For larger scale work, a chemical-resistant apron or impervious clothing should be considered.[12]

  • Respiratory Protection: When engineering controls are not sufficient or during emergency situations (e.g., a large spill), respiratory protection is necessary. A NIOSH/MSHA-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.[12][15]

PPE_Selection_Workflow start Start: Task Assessment weighing Weighing Solid (<1g) in Fume Hood start->weighing solution Preparing Solution in Fume Hood start->solution emergency Emergency Spill or Ventilation Failure start->emergency ppe_base Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base solution->ppe_base ppe_splash Add Face Shield solution->ppe_splash Risk of Splash? emergency->ppe_base ppe_resp Add Air-Purifying Respirator (NIOSH/MSHA Approved) emergency->ppe_resp

Caption: PPE Selection Workflow for Handling this compound.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step methodology is crucial for minimizing exposure during routine laboratory operations.

Protocol for Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound, a spatula, and the receiving vessel inside the hood.

  • Transfer: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid generating dust. If dust is generated, allow the fume hood to clear it before proceeding.

  • Closure: Securely close the stock container.

  • Completion: Carefully transfer the weighed solid into the receiving vessel.

  • Decontamination: Clean the spatula with an appropriate solvent-moistened wipe. Dispose of the weigh boat and wipe as solid chemical waste. Clean the work surface inside the fume hood.

  • Final Steps: Remove gloves and wash hands thoroughly.

Storage and Chemical Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][16] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation. The storage area should be separate from incompatible materials.

  • Incompatible Materials:

    • Strong Oxidizing Agents: (e.g., nitrates, peroxides, perchlorates). These can react violently with organic materials, posing a fire or explosion risk.[6][8]

    • Strong Bases: May promote hydrolysis of the ester group.

    • Acids: May react with the pyridine nitrogen.

Emergency Procedures: A Self-Validating System

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

The following protocols should be followed while calling for immediate medical attention.[4]

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Get medical advice if irritation persists.[11]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[17] Continue rinsing and call an ophthalmologist immediately.[4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[17] Immediately call a poison center or doctor.[18]

First_Aid_Decision_Tree exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air. Keep at rest. Seek medical help. inhalation->action_inhale action_skin Remove contaminated clothing. Rinse with water for 15+ min. Seek medical help if irritation persists. skin->action_skin action_eye Rinse eyes for 15+ min. Remove contact lenses. IMMEDIATELY call ophthalmologist. eye->action_eye action_ingest Rinse mouth. DO NOT induce vomiting. IMMEDIATELY call Poison Center/doctor. ingestion->action_ingest

Caption: First Aid Decision Tree for this compound Exposure.

Accidental Release Measures
  • Evacuate: Evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated (fume hood for small spills, or increase room ventilation for larger ones).

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Contain & Clean: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust creation.[14] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand), collect, and place in a sealed container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Prevent Entry: Do not let the product enter drains or waterways.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][17]

  • Specific Hazards: Combustion will produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[5][8] Containers may explode in a fire.[5]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[17]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Containers: Collect all waste material (including contaminated gloves, wipes, and absorbent material) in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service.[4][12] Do not dispose of it down the drain or with general trash. Disposal must be in accordance with all local, state, and federal regulations.[12]

References

  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.

  • Chongqing Chemdad Co., Ltd. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER.

  • Sigma-Aldrich. Methyl 2-chloro-5-methylnicotinate.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Chloropyridine.

  • CHEMM. Personal Protective Equipment (PPE).

  • Santa Cruz Biotechnology. 2-Chloropyridine.

  • ECHEMI. 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets.

  • PubChem. Methyl 2-chloro-5-methylnicotinate.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Methyl nicotinate.

  • Merck Millipore. SAFETY DATA SHEET - Methyl nicotinate Ph Eur.

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: 2-CHLOROPYRIDINE.

  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

  • BenchChem. Personal protective equipment for handling Methyl 6-methylnicotinate.

  • Cayman Chemical. (2021). Safety Data Sheet - Nicotine Assay Reagent.

  • CymitQuimica. (2024). Safety Data Sheet - Methyl 6-chloro-4-methoxy-2-methylnicotinate.

  • Fisher Scientific. (2012). SAFETY DATA SHEET - Methyl 2-methylnicotinate.

  • PubChem. Methyl 6-chloro-5-nitronicotinate.

  • ChemicalBook. 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER | 65169-43-9.

  • CDH Fine Chemical. NICOTINIC ACID CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.

  • DC Fine Chemicals. (2024). Safety Data Sheet - Methyl nicotinate.

  • Fisher Scientific. SAFETY DATA SHEET - Methyl nicotinate.

  • Loba Chemie. NICOTINIC ACID EXTRA PURE.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Aminonicotinic acid.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Nicotinic acid.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Pivaloylamino)nicotinic acid.

Sources

Navigating the Procurement and Application of Methyl 5-chloro-2-methylnicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and pharmacologists at the forefront of drug discovery and development, the strategic selection of building blocks is paramount. Methyl 5-chloro-2-methylnicotinate, a substituted pyridine derivative, represents a key intermediate in the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth analysis of its commercial availability, key chemical characteristics, and a technical overview of its synthesis, empowering researchers to effectively source and utilize this versatile compound.

Chemical Identity and Significance

This compound is a halogenated pyridine carboxylic acid ester. Its structure, featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring, offers multiple sites for chemical modification. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

Key Molecular Identifiers:

IdentifierValue
CAS Number 350597-49-8
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
InChI Key KYEIGXOFICMHDP-UHFFFAOYSA-N

It is crucial to distinguish this compound (CAS 350597-49-8) from its isomer, Methyl 2-chloro-5-methylnicotinate (CAS 65169-43-9). While structurally similar, their distinct substitution patterns can lead to significant differences in reactivity and biological activity. Always verify the CAS number before procurement.

Commercial Suppliers of this compound

The reliable sourcing of high-purity starting materials is a critical first step in any research endeavor. Several reputable chemical suppliers offer this compound. The following table provides a comparative overview of prominent vendors.

SupplierProduct Number (Example)PurityAvailabilityNotes
Sigma-Aldrich SY3H3D6802B4 (from Synthonix Corporation)97%Ships in 14 daysAvailable through Aldrich Partner program.
Oakwood Chemical 046975Not specifiedInquireProvides basic chemical properties.[1]
ChemShuttle Not specifiedNot specifiedInquireStates the compound is used in organic synthesis.
Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. Not specifiedNot specifiedInquireLists the compound among their product offerings.[2]

Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Synthetic Strategies: A Mechanistic Perspective

While the precise, industrial-scale synthesis of this compound is often proprietary, a plausible synthetic route can be devised based on fundamental principles of organic chemistry. A common approach to constructing such nicotinic acid derivatives involves the esterification of the corresponding carboxylic acid.

A generalized synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of 5-chloro-2-methylnicotinic acid cluster_1 Esterification cluster_2 Final Product Precursors Precursors Cyclization_Chlorination Cyclization and Chlorination Reactions Precursors->Cyclization_Chlorination Multi-step synthesis Nicotinic_Acid 5-chloro-2-methylnicotinic acid Cyclization_Chlorination->Nicotinic_Acid Provides the carboxylic acid Reaction_Vessel Reaction under reflux Nicotinic_Acid->Reaction_Vessel Methanol Methanol (CH3OH) Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction_Vessel Workup_Purification Aqueous workup and purification (e.g., chromatography) Reaction_Vessel->Workup_Purification Esterification Final_Product This compound Workup_Purification->Final_Product Isolation

A plausible synthetic pathway for this compound.

Illustrative Experimental Protocol: Esterification of a Nicotinic Acid Derivative

The following protocol details a general procedure for the esterification of a nicotinic acid, a key transformation in the synthesis of the title compound. This procedure is adapted from established methods for the synthesis of methyl esters from carboxylic acids.[3]

Objective: To synthesize a methyl nicotinate derivative via acid-catalyzed esterification.

Materials:

  • 5-chloro-2-methylnicotinic acid (or a similar nicotinic acid derivative)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nicotinic acid derivative.

  • Reagent Addition: Add an excess of anhydrous methanol to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary, to obtain the pure methyl nicotinate derivative.

The following diagram illustrates a generalized experimental workflow for a chemical synthesis.

G Start Start Reaction_Setup Reaction Setup: - Add reactants to flask Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add solvent and catalyst Reaction_Setup->Reagent_Addition Reaction Reaction: - Heat to reflux - Monitor by TLC Reagent_Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling Workup Aqueous Workup: - Solvent extraction - Washes Cooling->Workup Drying Drying and Filtration: - Dry organic layer - Filter Workup->Drying Purification Purification: - Rotary evaporation - Column chromatography Drying->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Sources

Spectroscopic Data for Methyl 5-chloro-2-methylnicotinate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-chloro-2-methylnicotinate (CAS 350597-49-8), a substituted pyridine derivative of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely available in public repositories, this document synthesizes predicted data based on foundational spectroscopic principles and analysis of structurally related compounds. This approach serves as a robust framework for the characterization and quality control of newly synthesized batches of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture that gives rise to a predictable and interpretable set of spectroscopic data. The key structural features include a substituted pyridine ring, a methyl ester group, and a chloro substituent, all of which produce characteristic signals in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Key Molecular Properties of this compound

PropertyValue
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
CAS Number 350597-49-8[1]
Canonical SMILES COC(=O)C1=C(C)N=C(Cl)C=C1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show four distinct signals in a deuterated chloroform (CDCl₃) solvent. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom, the ester group, and the nitrogen within the pyridine ring.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.1Doublet (d)1HH-6Deshielded by the adjacent nitrogen and chloro group.
~ 7.8Doublet (d)1HH-4Influenced by the ester and chloro substituents.
~ 3.9Singlet (s)3H-OCH₃ (Ester)Typical chemical shift for methyl ester protons.
~ 2.6Singlet (s)3H-CH₃ (at C-2)Methyl group attached to the pyridine ring.

Note: Predicted chemical shifts are estimates and may vary slightly in experimental conditions. Coupling constants (J) between H-4 and H-6 are expected to be in the range of 2-3 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 165C=O (Ester)Characteristic downfield shift for a carbonyl carbon.
~ 158C-2Carbon bearing the methyl group and adjacent to nitrogen.
~ 148C-6Carbon adjacent to nitrogen and influenced by chlorine.
~ 145C-5Carbon directly bonded to the electronegative chlorine atom.
~ 135C-4Aromatic carbon deshielded by the ester group.
~ 125C-3Carbon bearing the ester group.
~ 52-OCH₃ (Ester)Typical chemical shift for a methyl ester carbon.
~ 23-CH₃ (at C-2)Aliphatic methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ester group and the aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~ 3100 - 3000MediumAromatic C-HStretch
~ 2990 - 2850MediumAliphatic C-HStretch
~ 1730StrongEster C=OStretch
~ 1600, 1470Medium-StrongAromatic C=C/C=NRing Stretch
~ 1300 - 1250StrongEster C-OStretch
~ 850 - 750StrongC-ClStretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Predicted Molecular Ion

For this compound, electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion. A key feature will be the isotopic pattern of chlorine.

  • Molecular Ion (M⁺): A peak at m/z = 185.

  • Isotope Peak (M+2)⁺: A peak at m/z = 187, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner, providing further structural confirmation.

  • Loss of Methoxy Radical (-•OCH₃): A significant fragment at m/z = 154, resulting from the cleavage of the ester's C-O bond.

  • Loss of Carbon Monoxide (-CO): Following the loss of the methoxy radical, a subsequent loss of CO would yield a fragment at m/z = 126.

  • Loss of Chlorine Radical (-•Cl): A fragment at m/z = 150.

Experimental Protocols

The following section outlines standardized, field-proven methodologies for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL CDCl₃ A->B C Transfer to 5 mm NMR tube B->C D Lock and Shim C->D E Acquire ¹H Spectrum (16 scans) D->E F Acquire ¹³C Spectrum (1024 scans) D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Calibrate to Solvent Peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm) H->I J Integration and Peak Picking I->J

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

IR Data Acquisition (ATR)
  • Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample onto the crystal surface.

  • Pressure Application: Apply consistent pressure using the ATR press to ensure good contact.

  • Data Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Ionization: Operate the source in positive ion mode with optimized capillary and cone voltages.

  • Data Acquisition: Scan a mass range of m/z 50-300 to observe the protonated molecular ion [M+H]⁺ and its isotope pattern.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link][2]

  • National Center for Biotechnology Information. (n.d.). PubChem Database. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link][3]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route to Methyl 5-chloro-2-methylnicotinate (CAS No: 350597-49-8), a key building block in medicinal chemistry and agrochemical development.[1] The synthesis is presented as a two-stage process commencing with the esterification of 5-amino-2-methylnicotinic acid, followed by a copper-catalyzed Sandmeyer reaction to introduce the chloro substituent. This document furnishes detailed, step-by-step protocols, explains the chemical principles underpinning the experimental choices, and includes workflow diagrams and quantitative data tables to ensure successful replication and understanding.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1] Its structure incorporates a reactive ester handle and a specific halogenation pattern, making it a valuable precursor for elaborating more complex molecular architectures.

The synthetic strategy detailed herein is designed for efficiency and reliability, proceeding through two fundamental and well-documented transformations:

  • Fischer Esterification: Conversion of the parent carboxylic acid, 5-amino-2-methylnicotinic acid, to its corresponding methyl ester.

  • Sandmeyer Reaction: Transformation of the 5-amino group into the target 5-chloro group via a diazonium salt intermediate. This classic reaction provides a dependable method for introducing halides onto an aromatic ring in a regioselective manner.[2][3]

The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A 5-Amino-2-methylnicotinic Acid B Methyl 5-amino-2-methylnicotinate A->B Step 1: Esterification (SOCl₂, Methanol) C This compound (Final Product) B->C Step 2: Sandmeyer Reaction (NaNO₂, HCl, CuCl)

Caption: Overall two-step synthetic workflow.

Protocol 1: Esterification of 5-Amino-2-methylnicotinic Acid

Principle and Rationale

The conversion of the carboxylic acid to a methyl ester is achieved via Fischer esterification. In this protocol, thionyl chloride (SOCl₂) serves as an efficient activating agent. It reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl protonates the carboxylic acid, rendering its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride also directly converts the carboxylic acid to an acyl chloride intermediate, which is highly reactive towards the alcohol. This method is particularly effective as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.

Materials and Reaction Conditions
Reagent/MaterialMolecular Wt.Moles (Equivalents)Quantity
5-Amino-2-methylnicotinic Acid152.15 g/mol 1.0(e.g., 10.0 g)
Methanol (Anhydrous)32.04 g/mol Solvent100 mL
Thionyl Chloride (SOCl₂)118.97 g/mol 2.0 - 3.0(e.g., 11.5 mL)
Saturated NaHCO₃ Solution-For neutralizationAs required
Ethyl Acetate-For extraction~150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agentAs required
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), suspend 5-amino-2-methylnicotinic acid (1.0 eq) in anhydrous methanol (10 volumes, e.g., 100 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice-water bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise via an addition funnel over 20-30 minutes. Causality Note: This addition must be slow and performed at 0 °C to control the exothermic reaction between thionyl chloride and methanol and to minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add crushed ice to the residue, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is approximately 8-9. Trustworthiness Note: This step neutralizes the excess acid (HCl). Perform this step slowly and with caution due to vigorous gas (CO₂) evolution.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield Methyl 5-amino-2-methylnicotinate as a solid, which can be used in the next step without further purification.

Protocol 2: Sandmeyer Reaction of Methyl 5-amino-2-methylnicotinate

Principle and Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary arylamine into an aryl halide.[4] The reaction proceeds in two critical stages:

  • Diazotization: The amino group of the substrate is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (HCl), to form a diazonium salt (-N₂⁺). This reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose at higher temperatures.[3]

  • Copper-Catalyzed Halogenation: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) salt catalyzes the substitution of the diazonium group with a chloride ion via a single-electron transfer (SET) mechanism, which generates an aryl radical, dinitrogen gas (N₂), and a Cu(II) species. The aryl radical then abstracts a chlorine atom from the Cu(II) complex to form the final product and regenerate the Cu(I) catalyst.

G cluster_mech Sandmeyer Reaction Mechanism ArNH2 Ar-NH₂ (Methyl 5-amino-2-methylnicotinate) Diazonium Ar-N₂⁺ Cl⁻ (Diazonium Salt) ArNH2->Diazonium NaNO₂, HCl (0-5 °C) Ar_radical Ar• (Aryl Radical) Diazonium->Ar_radical + CuCl - N₂ - CuCl₂ ArCl Ar-Cl (Final Product) Ar_radical->ArCl + CuCl₂ - CuCl CuCl CuCl CuCl2 CuCl₂

Caption: Simplified mechanism of the Sandmeyer reaction.

Materials and Reaction Conditions
Reagent/MaterialMolecular Wt.Moles (Equivalents)Quantity
Methyl 5-amino-2-methylnicotinate166.18 g/mol 1.0(e.g., 10.0 g)
Concentrated Hydrochloric Acid (~37%)36.46 g/mol ~4.0 - 5.0(e.g., ~20 mL)
Sodium Nitrite (NaNO₂)69.00 g/mol 1.1 - 1.2(e.g., 4.6 g)
Copper(I) Chloride (CuCl)98.99 g/mol 1.2 - 1.5(e.g., 8.0 g)
Dichloromethane (DCM) or Ethyl Acetate-For extraction~150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agentAs required
Step-by-Step Experimental Protocol
  • Diazotization (Part A): In a 250 mL flask, suspend Methyl 5-amino-2-methylnicotinate (1.0 eq) in a mixture of concentrated HCl (~3.0 eq) and water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimum amount of cold water (~15 mL). Add this NaNO₂ solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C. Self-Validation: A positive test with starch-iodide paper (turns blue-black) indicates a slight excess of nitrous acid and the completion of diazotization. Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

  • Catalyst Preparation (Part B): In a separate 500 mL flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (~1.5 eq). Cool this solution to 0 °C in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution (Part A) in portions to the cold CuCl solution (Part B) with vigorous stirring. Causality Note: A controlled, slow addition is crucial to manage the evolution of nitrogen gas and any exotherm.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm slowly to room temperature, then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. If a solid precipitates, it can be collected by filtration.

  • Extraction: Transfer the entire mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Safety and Handling

  • Thionyl Chloride: Is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium Salts: Are potentially explosive, especially when isolated and dry. Always keep the diazonium salt in solution and at low temperatures.

  • Nitrogen Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting.

References

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents.
  • Google Patents.
  • Hassan, Z., et al. (2021). "Recent trends in the chemistry of Sandmeyer reaction: a review". Journal of the Iranian Chemical Society. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • S. L. A. D. A. P. T. Private Limited. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Der Pharma Chemica. Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. [Link]

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purification methods for Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of Methyl 5-chloro-2-methylnicotinate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the purification of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The purity of this compound is critical for downstream applications, necessitating robust and reproducible purification strategies. This guide offers an in-depth exploration of recrystallization and silica gel column chromatography, tailored for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying principles, enabling users to adapt and troubleshoot these methods effectively. Included are step-by-step protocols, data tables for easy reference, and workflow diagrams to visually guide the user through the purification process.

Introduction and Importance of Purity

This compound (C₈H₈ClNO₂) is a substituted pyridine derivative widely utilized as a building block in organic synthesis.[1][2] Its structure, featuring a reactive pyridine ring, a methyl ester, and chloro- and methyl- substituents, makes it a versatile precursor for more complex molecules.

The primary synthetic routes can introduce a variety of impurities, including unreacted starting materials, reagents, and side-products. The presence of these impurities can have significant consequences in multi-step syntheses, leading to lower yields, difficult purifications of subsequent intermediates, and the generation of undesired by-products. For applications in drug development, stringent purity requirements are paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, mastering the purification of this intermediate is a critical, non-trivial step in the synthetic workflow.

Common Impurities: Potential impurities are largely dependent on the synthetic route but may include:

  • Starting Materials: Such as 5-chloro-2-methylnicotinic acid.

  • Isomeric By-products: Positional isomers formed during synthesis.

  • Hydrolysis Products: The corresponding carboxylic acid from ester hydrolysis.

  • Residual Solvents and Reagents: From the reaction and initial work-up.

Physicochemical Properties for Purification Strategy

An understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the choice of solvents, temperature, and chromatographic conditions.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[3]
Molecular Weight 185.61 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 45-47 °C[3]
Boiling Point 233.5 ± 35.0 °C (at 760 mmHg)[3]
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]

The solid nature and distinct melting point of this compound make it an excellent candidate for purification by recrystallization. Its moderate polarity also makes it well-suited for silica gel chromatography.

Selecting the Appropriate Purification Pathway

The choice between recrystallization and chromatography depends on the scale of the purification, the nature of the impurities, and the state of the crude product.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid impurities_diff Are impurities structurally different with varied polarity? is_solid->impurities_diff Yes chrom_for_oil Purify via Column Chromatography is_solid->chrom_for_oil No (Oily/Waxy) recrystallization Primary Method: Recrystallization impurities_diff->recrystallization No (e.g., minor colored impurities) chromatography Primary Method: Column Chromatography impurities_diff->chromatography Yes (e.g., isomers, precursors) final_polish Optional Polishing Step: Recrystallization of pure fractions chromatography->final_polish

Caption: Decision workflow for selecting a purification method.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solvent.

Causality of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at or near its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

Given the structure of this compound (moderate polarity), suitable solvents are likely to be alcohols (Isopropanol, Ethanol) or mixed solvent systems such as Ethanol/Water or Hexanes/Ethyl Acetate.

Detailed Protocol for Recrystallization

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent required to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity can then be assessed by melting point analysis and TLC.

Troubleshooting Common Recrystallization Issues
IssueProbable CauseRecommended Solution
Oiling Out Compound's melting point is below the solvent's boiling point; solution is supersaturated.Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt cooling again. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor Recovery Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly chilled in an ice bath. Use a minimal amount of ice-cold solvent for washing. For filtration, ensure the funnel is pre-heated.

Method 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (the eluent).[5] It is particularly useful for separating complex mixtures or purifying non-crystalline, oily products.[5][6]

Principle and Eluent System Selection

For this compound, a moderately polar compound, normal-phase chromatography using silica gel is appropriate. Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the silica.

The key to a good separation is selecting the right eluent. This is done using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rƒ value of ~0.3-0.4 .

  • Starting Point: A mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate) is a common choice.

  • Optimization:

    • If the Rƒ is too low (spot doesn't move), increase the polarity of the eluent (add more Ethyl Acetate).

    • If the Rƒ is too high (spot moves with the solvent front), decrease the polarity of the eluent (add more Hexanes).

A common eluent system for similar compounds is Petroleum Ether/Ethyl Acetate (4:1) .[6]

Visualizing the Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 4:1 Hex/EtOAc) prep_slurry 2. Prepare Silica Slurry prep_eluent->prep_slurry pack_column 3. Pack Column prep_slurry->pack_column load_sample 4. Load Sample (Wet or Dry Method) pack_column->load_sample elute 5. Elute with Solvent load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent combine->evaporate final_product 10. Pure Product evaporate->final_product

Caption: Step-by-step workflow for column chromatography purification.

Detailed Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., 4:1 Hexanes/Ethyl Acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Preparation: Secure the column vertically. Place a small plug of cotton at the bottom and add a thin layer of sand.[7]

  • Packing the Column: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[5] Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[5] Add a final protective layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully pipette it onto the top layer of sand.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Using gentle air pressure or gravity, allow the solvent to flow through the column. Maintain a constant head of solvent above the silica.

  • Fraction Collection: Begin collecting the eluent in fractions as it exits the column. The size of the fractions depends on the column size and expected separation.

  • Analysis: Monitor the separation by spotting the collected fractions onto TLC plates. Visualize the spots under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment of the Final Product

After purification, the identity and purity of the compound must be confirmed.

TechniquePurposeExpected Result for Pure Sample
Thin-Layer Chromatography (TLC) Assess purity and compare to starting material.A single spot with a consistent Rƒ value.
Melting Point Assess purity.A sharp melting point within the literature range (45-47 °C).[3] Impurities typically broaden and depress the melting range.
NMR Spectroscopy (¹H, ¹³C) Confirm chemical structure and identify impurities.Spectra should match the expected structure of this compound without significant impurity peaks.[6]
HPLC/GC Quantify purity.A single major peak corresponding to the product, allowing for quantification of purity (e.g., >98%).[8]

Conclusion

The purification of this compound can be effectively achieved using either recrystallization or silica gel column chromatography. Recrystallization is a simple and scalable method ideal for removing minor impurities from a solid crude product. Column chromatography offers higher resolution and is indispensable for purifying oily products or separating complex mixtures with closely related impurities. The choice of method should be guided by an initial analysis of the crude material, and the final purity should always be validated by appropriate analytical techniques.

References

  • 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER Chemical Properties. (n.d.). Two Chongqing Chemdad Co.
  • Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946. (n.d.). PubChem. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Methyl Nicotinate Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • The preparation Of 2-chloro-5-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. (n.d.). PubChem. Retrieved from [Link]

  • 2-methyl nicotinate and preparation method and application thereof. (n.d.). Google Patents.
  • Synthesis and antinociceptive activity of methyl nicotinate. (2015). ResearchGate. Retrieved from [Link]

  • Methyl nicotinate. (n.d.). Wikipedia. Retrieved from [Link]

  • Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Column Chromatography | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

  • Performing Column Chromatography. (2023). YouTube. Retrieved from [Link]

Sources

The Versatile Scaffold: Methyl 5-chloro-2-methylnicotinate as a Pivotal Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Pyridine Core

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within this class of compounds, methyl 5-chloro-2-methylnicotinate emerges as a particularly valuable and versatile building block. Its trifunctional nature—a reactive chloro group, a nucleophilic-substitution-ready methyl ester, and a pyridine ring amenable to diverse modifications—offers a rich platform for the synthesis of complex molecular architectures targeting a spectrum of diseases.

This technical guide provides an in-depth exploration of this compound's application in medicinal chemistry. Moving beyond a mere recitation of facts, we will delve into the strategic considerations and proven methodologies that empower researchers to leverage this scaffold in the creation of potent and selective bioactive molecules, with a particular focus on the synthesis of kinase inhibitors.

Physicochemical Properties and Reactivity Profile

This compound is an organic compound belonging to the nicotinic acid derivative family.[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position.

PropertyValue
CAS Number 350597-49-8
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]

The reactivity of this compound is dictated by its three key functional groups:

  • The Chloro Group: Positioned at the 5-position of the pyridine ring, the chlorine atom is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

  • The Methyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, a cornerstone of medicinal chemistry. Alternatively, it can be reduced to an alcohol or serve as a site for other transformations.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring influences the molecule's overall electronic properties and can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.

Application in the Synthesis of Kinase Inhibitors: A Strategic Approach

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] The substituted pyridine core, such as that found in derivatives of this compound, is a well-established pharmacophore in the design of kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[3][4]

The strategic derivatization of the this compound scaffold allows for the systematic exploration of the chemical space around the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways and Experimental Protocols

The true utility of a building block is demonstrated through its successful incorporation into synthetic routes leading to bioactive molecules. Here, we outline key transformations of this compound, providing detailed, field-proven protocols.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor starting from this compound. This multi-step process highlights the key chemical transformations that unlock the potential of this versatile building block.

G cluster_0 Core Transformations A This compound B Suzuki-Miyaura Coupling (Aryl Group Installation) A->B Arylboronic acid, Pd catalyst, Base C Ester Hydrolysis (Carboxylic Acid Formation) B->C LiOH or NaOH D Amide Coupling (Side Chain Introduction) C->D Amine, Coupling Agent (e.g., HATU) E Final Kinase Inhibitor D->E

This compound + Ar-B(OH)₂ --[Pd Catalyst, Base]--> Methyl 5-aryl-2-methylnicotinate```

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 5-aryl-2-methylnicotinate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.

  • Degassed Solvents: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing removes dissolved oxygen.

  • Base: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. *[5] Mixed Solvent System: The use of a water/organic solvent mixture is common in Suzuki couplings as it helps to dissolve both the organic-soluble reactants and the inorganic base.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

The conversion of the methyl ester to a carboxylic acid is a fundamental step to enable subsequent amide bond formation. Saponification using a base like lithium hydroxide or sodium hydroxide is a standard and reliable method.

Reaction Scheme:

5-Aryl-2-methylnicotinic acid + R-NH₂ --[Coupling Agent, Base]--> N-substituted-5-aryl-2-methylnicotinamide

Sources

Application Notes and Protocols for the Suzuki Coupling of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl-2-methylnicotinates in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness in forging carbon-carbon bonds.[1] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds.[2][3] Methyl 5-chloro-2-methylnicotinate is a valuable and versatile building block in medicinal chemistry. The chlorine atom at the 5-position of the pyridine ring provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via the Suzuki coupling. The resulting methyl 5-aryl-2-methylnicotinate scaffold is a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. The strategic placement of the methyl and ester groups offers further opportunities for molecular diversification, making this substrate particularly attractive to researchers in drug development.

This guide provides an in-depth exploration of the critical parameters governing the Suzuki coupling of this compound, offering detailed, field-proven protocols and troubleshooting advice to enable researchers to confidently and successfully execute these transformative reactions.

Mechanistic Underpinnings: A Guide to Rational Protocol Design

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle is broadly accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)(X)L₂ pd0->oa_intermediate Oxidative Addition (Ar-X) trans_intermediate Ar-Pd(II)-Ar'L₂ oa_intermediate->trans_intermediate Transmetalation (Ar'-B(OR)₂ + Base) trans_intermediate->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_intermediate->product catalyst_regeneration Catalyst Regeneration

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it enhances the electron density on the palladium center, thereby facilitating this oxidative addition.[3][6]

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires the activation of the organoboron species by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 5-aryl-2-methylnicotinate product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Key Experimental Parameters for Success

The success of the Suzuki coupling with this compound hinges on the judicious selection of several key reaction components.

Catalyst and Ligand Selection

For the coupling of aryl chlorides, standard palladium catalysts like Pd(PPh₃)₄ can be effective, especially with electron-deficient substrates.[9] However, to achieve high yields and broad substrate scope, particularly with more challenging coupling partners, the use of catalyst systems featuring bulky, electron-rich phosphine ligands is highly recommended.[6] Ligands such as SPhos and XPhos, developed by the Buchwald group, have demonstrated exceptional performance in the coupling of heteroaryl chlorides.[10] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative, providing stable and highly active catalysts.[7]

The Critical Role of the Base

The choice of base is not trivial and can significantly impact reaction efficiency.[11] The base facilitates the transmetalation step and its strength and solubility play a crucial role.[8][12]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[11] Cs₂CO₃ is often a good choice for challenging couplings due to its high solubility in organic solvents. K₃PO₄ is a stronger base and can be particularly effective.

  • Aqueous vs. Anhydrous Conditions: While many Suzuki couplings are performed in biphasic solvent systems (e.g., dioxane/water), anhydrous conditions with a base like potassium fluoride (KF) can be advantageous for substrates prone to protodeboronation.[7]

Solvent Systems

A variety of solvents can be employed for Suzuki couplings. The choice often depends on the solubility of the reagents and the reaction temperature.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.

  • Aromatic Solvents: Toluene can be an excellent choice, particularly for higher temperature reactions.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be used, though it can sometimes lead to side reactions at high temperatures.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with both a standard arylboronic acid and a more challenging heteroarylboronic acid.

Protocol 1: Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the coupling of this compound with phenylboronic acid, a representative arylboronic acid.

Reaction Scheme:

Reagent Table:

ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
This compound54557-50-7185.601.01.0
Phenylboronic acid98-80-6121.931.21.2
Pd₂(dba)₃51364-51-3915.720.020.02 (4 mol% Pd)
SPhos657408-07-6410.510.040.04
K₃PO₄7778-53-2212.272.02.0
1,4-Dioxane123-91-1-5 mL-
Water7732-18-5-1 mL-

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) to the flask. Subsequently, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-methyl-5-phenylnicotinate.

Protocol 2: Coupling with a Heteroarylboronic Acid (e.g., 3-Thiopheneboronic Acid)

This protocol is adapted for a more challenging coupling with a heteroarylboronic acid, which can be more susceptible to protodeboronation.

Reaction Scheme:

Reagent Table:

ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
This compound54557-50-7185.601.01.0
3-Thiopheneboronic acid6165-69-1127.961.51.5
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.030.03
Cs₂CO₃534-17-8325.822.52.5
Toluene108-88-3-8 mL-
Water7732-18-5-0.5 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), 3-thiopheneboronic acid (1.5 mmol), and cesium carbonate (2.5 mmol).

  • Inert Atmosphere: Seal the vial and purge with an inert gas for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol). Then, add degassed toluene (8 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following section addresses common issues encountered in the Suzuki coupling of pyridine-based substrates.[13][14]

Troubleshooting_Workflow start Low or No Conversion catalyst_issue Catalyst Inactivation/ Inhibition? start->catalyst_issue reagent_issue Reagent Quality Issue? start->reagent_issue conditions_issue Suboptimal Conditions? start->conditions_issue solution1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading catalyst_issue->solution1 Yes solution2 Ensure Anhydrous Conditions Use Fresh Boronic Acid/Ester Check Base Purity reagent_issue->solution2 Yes solution3 Screen Different Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (Toluene, Dioxane) Increase Temperature conditions_issue->solution3 Yes

Caption: A workflow for diagnosing and resolving low conversion in Suzuki couplings.

Problem 1: Low or No Conversion

  • Potential Cause: Catalyst inhibition by the pyridine nitrogen. The lone pair on the nitrogen can coordinate to the palladium center, hindering its catalytic activity.[14]

  • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can help to prevent the pyridine from binding to the palladium and can accelerate the rate-limiting oxidative addition step.[6][7]

  • Potential Cause: Poor quality of the boronic acid. Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. They are also susceptible to protodeboronation.[15]

  • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[16]

Problem 2: Significant Protodeboronation

  • Potential Cause: Presence of water or other protic sources in the reaction mixture, leading to the cleavage of the C-B bond of the boronic acid.[13]

  • Solution: Use rigorously dried solvents and reagents. Consider switching to anhydrous conditions with a base like KF. Using a boronate ester can also mitigate this side reaction.[7][16]

Problem 3: Homocoupling of the Boronic Acid

  • Potential Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5]

  • Solution: Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents and reagents before use.[16]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile tool for the synthesis of novel 5-aryl-2-methylnicotinate derivatives. By carefully considering the choice of catalyst, ligand, base, and solvent, and by being mindful of potential side reactions, researchers can successfully employ this methodology to generate diverse libraries of compounds for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this critical transformation.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(8), 758-763.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(01), 15-18.
  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMCID: PMC2668834.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Kłosiński, M., & Woliński, P. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5643.
  • van der Pijl, F., van der Vlugt, J. I., et al. (2022). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ChemRxiv.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Thompson, L. A., & Ellman, J. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
  • Thomas, A. A., Wang, H., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMCID: PMC5477685.
  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 66(7), 2498-2500.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 18(1), 776-788.
  • Wolański, Ł., & Ręka, T. M. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(19), 6296.
  • Wu, M.-H., & Wu, I.-L. (2013). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 78(9), 4583-4589.
  • ResearchGate. (n.d.). Nickel/Tio2-Catalyzed Suzuki–Miyaura Cross-Coupling (Smr) of Aryl Boronic Acids with Aryl Halides in Meoh/H2o. Retrieved from [Link]

Sources

Application Notes & Protocols: Derivatization of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-chloro-2-methylnicotinate is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its strategic functionalization, particularly at the C5 position, allows for the systematic exploration of chemical space to optimize biological activity and material properties. This guide provides an in-depth analysis of the principal derivatization strategies for this scaffold, including palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions, as well as classical nucleophilic aromatic substitution. Each section offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and expert insights into optimizing reaction conditions for this specific, electron-deficient substrate. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs. This compound offers a unique combination of functional handles: a reactive chloro group for cross-coupling, an ester for hydrolysis or amidation, and a methyl group that can influence conformation and metabolic stability. Derivatization at the C5 position is a common strategy to modulate the electronic and steric properties of the molecule, enabling fine-tuning of its interactions with biological targets.

The primary challenge in derivatizing this molecule lies in the nature of the C5-Cl bond. As part of an electron-deficient pyridine ring, this bond is notoriously less reactive in traditional palladium-catalyzed oxidative addition steps compared to its aryl bromide or iodide counterparts.[1] Consequently, successful derivatization often requires carefully selected, highly active catalyst systems. This guide provides validated protocols to overcome these challenges.

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond) start->buchwald sonogashira Sonogashira Coupling (C-C Bond) start->sonogashira snar SNAr (C-O, C-S, C-N Bonds) start->snar ester Ester Modification (Hydrolysis/Amidation) start->ester aryl 5-Aryl Derivatives suzuki->aryl amino 5-Amino Derivatives buchwald->amino alkynyl 5-Alkynyl Derivatives sonogashira->alkynyl ether 5-Alkoxy/Aryloxy Derivatives snar->ether acid Nicotinic Acid / Amide Derivatives ester->acid

Caption: Key derivatization pathways for this compound.

Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis for creating carbon-carbon bonds with high precision and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for forming biaryl and heteroaryl-aryl bonds.[2][3][4]

Causality & Rationale: The reaction couples the sp²-hybridized carbon of the chloro-nicotinate with an organoboron reagent (boronic acid or ester). The key challenge is the initial oxidative addition of the Pd(0) catalyst into the C-Cl bond. For an electron-deficient substrate like a chloropyridine, this step is slow and requires a highly active catalyst.[1] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential as they promote the formation of the active, monoligated Pd(0) species and accelerate the oxidative addition step.[5][6]

G cluster_reactants cluster_products Pd0 L₂Pd⁰ PdII_A L₂PdII(Ar)(X) Pd0->PdII_A Oxidative Addition PdII_B L₂PdII(Ar)(Ar') PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_B->ArAr ArX Ar-Cl ArX->PdII_A ArB Ar'-B(OR)₂ + Base ArB->PdII_A

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.[2][7]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.3 equiv)

    • XPhos Pd G3 precatalyst (2 mol%)

    • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.5 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

    • Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

    • Add degassed 1,4-dioxane via syringe to achieve a substrate concentration of ~0.2 M.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-methyl-5-phenylnicotinate.

Data Summary: Catalyst Comparison for Suzuki Coupling

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10060-753-5
XPhos Pd G3 XPhos K₃PO₄ THF or Toluene 80-100 >90 1-2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH80>951-3
Note: Data is compiled from literature for similar challenging chloropyridine substrates.[6]
Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures.[8][9][10]

Causality & Rationale: This reaction involves two interconnected catalytic cycles.[8][11] The palladium cycle mirrors that of other cross-couplings, beginning with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[9] For electron-deficient substrates, the reaction proceeds efficiently. Copper-free protocols have been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling), often using a strong organic base.[12][13]

Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • [DTBNpP]Pd(crotyl)Cl precatalyst (P2) (2.5 mol%)

    • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a nitrogen-filled glovebox, add this compound, the palladium precatalyst, and a stir bar to a reaction vial.

    • Add anhydrous DMSO, followed by TMP and phenylacetylene.

    • Seal the vial and stir the reaction at room temperature.

    • Monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.[12]

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield Methyl 2-methyl-5-(phenylethynyl)nicotinate.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation where classical methods like SNAr fail.[14][15][16]

Causality & Rationale: The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][18] The choice of a bulky, electron-rich phosphine ligand is critical; it accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition.[19][20]

G cluster_reactants cluster_products Pd0 L₂Pd⁰ PdII_A L₂PdII(Ar)(X) Pd0->PdII_A Oxidative Addition PdII_Amido L₂PdII(Ar)(NR₂) PdII_A->PdII_Amido Amide Formation PdII_Amido->Pd0 Reductive Elimination ArAmine Ar-NR₂ PdII_Amido->ArAmine ArX Ar-Cl ArX->PdII_A Amine R₂NH + Base Amine->PdII_A

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[14][18]

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • BrettPhos Pd G4 precatalyst (2 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a nitrogen-filled glovebox, add this compound, the BrettPhos Pd G4 precatalyst, and LiHMDS to a reaction vial equipped with a stir bar.

    • Add anhydrous toluene, followed by morpholine.

    • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

    • Place the vial in a preheated heating block at 100 °C and stir.

    • Monitor the reaction to completion by LC-MS (typically 3-18 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield Methyl 2-methyl-5-(morpholino)nicotinate.[21][22]

Alternative Derivatization Strategies

Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: While aryl chlorides are generally unreactive towards nucleophilic substitution, the reaction can proceed if the aromatic ring is sufficiently electron-deficient.[23][24] The presence of the electron-withdrawing ester group and the pyridine nitrogen atom activates the ring towards attack by strong nucleophiles (e.g., alkoxides, thiolates) at the carbon bearing the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized "Meisenheimer" intermediate.[25][26]

Protocol: SNAr with Sodium Methoxide

  • Materials:

    • This compound (1.0 equiv)

    • Sodium methoxide (NaOMe) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Cyrene™[27]

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add sodium methoxide portion-wise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench by pouring it into ice-water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to afford Methyl 5-methoxy-2-methylnicotinate.

Ester Group Modification

Causality & Rationale: The methyl ester functionality provides a direct handle for further derivatization. It can be readily hydrolyzed under basic conditions (saponification) to the corresponding carboxylic acid or converted directly into an amide.[28][29][30] The resulting carboxylic acid is a versatile intermediate for amide couplings, while direct amidation offers a more atom-economical route to nicotinamide derivatives.

Protocol: Ester Hydrolysis (Saponification)

  • Materials:

    • This compound (1.0 equiv)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 equiv)

    • Tetrahydrofuran (THF) / Water mixture (e.g., 3:1)

  • Procedure:

    • Dissolve the ester in the THF/water solvent mixture.

    • Add the base (LiOH or NaOH) and stir the reaction at room temperature.

    • Monitor the reaction until completion by TLC.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl.

    • The product, 5-chloro-2-methylnicotinic acid, will often precipitate and can be collected by filtration. Alternatively, extract with a suitable organic solvent like ethyl acetate.

    • Dry the product under vacuum.

References

Application Notes & Protocols for the Comprehensive Characterization of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative of significant interest as a key starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its precise chemical structure, purity, and impurity profile are critical parameters that dictate the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods for its characterization are paramount.

This document provides a comprehensive guide to the analytical techniques essential for the complete characterization of this compound. It moves beyond simple procedural lists to explain the rationale behind methodological choices, offering field-proven insights to ensure data integrity and reproducibility. The protocols described herein are designed as self-validating systems, incorporating best practices for achieving accurate and reliable results.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is the foundation of analytical method development. These properties guide the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource(s)
IUPAC Name methyl 5-chloro-2-methylpyridine-3-carboxylate[1]
CAS Number 350597-49-8[1]
Molecular Formula C₈H₈ClNO₂[2][3]
Molecular Weight 185.61 g/mol [1][2][3]
Appearance Solid or liquid; may be a light yellow fine crystalline powder[4]
Melting Point 45-47 °C[1]
Boiling Point 233.5 ± 35.0 °C (Predicted)[1]
Storage Sealed in a dry, room temperature environment, preferably under an inert atmosphere.[1]

Logical Workflow for Comprehensive Characterization

A multi-technique approach is necessary for the unambiguous characterization of a chemical entity. Each technique provides a unique and complementary piece of information, which, when combined, confirms the structure, purity, and identity of the material.

G cluster_input Sample Handling cluster_analysis Analytical Techniques cluster_output Data Integration & Reporting Sample Sample Receipt & Login PhysChem Physicochemical Property Assessment (Appearance, Solubility) Sample->PhysChem Initial Check HPLC Purity & Quantification (HPLC-UV) PhysChem->HPLC Aliquoting GCMS Identity & Volatile Impurities (GC-MS) PhysChem->GCMS Aliquoting NMR Structural Elucidation (¹H & ¹³C NMR) PhysChem->NMR Aliquoting FTIR Functional Group ID (FTIR) PhysChem->FTIR Aliquoting Integration Data Review & Integration HPLC->Integration Raw Data GCMS->Integration Raw Data NMR->Integration Raw Data FTIR->Integration Raw Data Report Certificate of Analysis (CoA) Generation Integration->Report Final Results

Caption: Overall workflow for the analytical characterization of this compound.

Chromatographic Analysis for Purity and Identity

Chromatographic methods are the cornerstone of purity assessment, separating the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase chromatography is the method of choice. UV detection is highly effective due to the presence of the UV-absorbing pyridine ring.

Expert Insight: The choice of a mixed-mode column, which combines reversed-phase and ion-exchange properties, can be highly advantageous for separating isomers or closely related impurities of pyridine carboxylic acids.[5][6] Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical. It protonates the pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for better resolution and accurate quantification.[5]

Protocol: Purity by Reversed-Phase HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Sample Preparation:

    • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent to create a 1.0 mg/mL solution.

    • Working Solution: Dilute the stock solution 10-fold with the diluent to a final concentration of 0.1 mg/mL.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for good retention and separation of moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient elution ensures that both polar and non-polar impurities are eluted and resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detector UV at 255 nmWavelength selected for strong absorbance by the pyridine ring.[5]
  • Data Analysis & Interpretation:

    • Identification: The primary peak in the sample chromatogram should have the same retention time (±2%) as a qualified reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, providing definitive identification. GC-MS is an excellent orthogonal technique to HPLC for identity confirmation and is highly sensitive for detecting volatile or semi-volatile impurities.[7][8]

Expert Insight: While many nicotinic acids require derivatization to increase their volatility for GC analysis, this compound, being an ester, is typically volatile enough for direct injection.[9][10] A non-polar (5%-phenyl)-methylpolysiloxane column is a robust choice that provides excellent separation for a wide range of analytes.[10]

Protocol: Identity Confirmation by GC-MS

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometric (MS) detector (e.g., a single quadrupole).

  • Sample Preparation:

    • Prepare a solution of approximately 0.5 mg/mL in a suitable solvent such as methylene chloride or ethyl acetate.

  • Instrumental Conditions:

ParameterRecommended SettingRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessGeneral-purpose, low-bleed column suitable for a wide range of compounds.[9][10]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature program is essential for separating compounds with different boiling points.[7]
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS source.
MS Source Temp. 230 °C
Ionization Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the molecular ion and expected fragments.
  • Data Analysis & Interpretation:

    • Identity: The mass spectrum of the main peak should be compared to a reference spectrum or a spectral library (e.g., NIST). The spectrum should exhibit the expected molecular ion (M⁺) at m/z 185 and the isotopic pattern characteristic of a monochlorinated compound (an M+2 peak approximately one-third the intensity of the M⁺ peak). Key fragment ions should also be present.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide direct information about the molecule's structure, confirming atomic connectivity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms.

Protocol: Structural Confirmation by ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra according to instrument manufacturer guidelines.

  • Data Analysis & Expected Spectra:

    • ¹H NMR (in CDCl₃):

      • ~8.5 ppm (singlet, 1H): Aromatic proton at the C6 position of the pyridine ring. Deshielded due to the adjacent nitrogen and chlorine.

      • ~8.0 ppm (singlet, 1H): Aromatic proton at the C4 position of the pyridine ring.

      • ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃) group.

      • ~2.7 ppm (singlet, 3H): Protons of the methyl group (-CH₃) at the C2 position.

    • ¹³C NMR (in CDCl₃):

      • ~165 ppm: Carbonyl carbon of the ester group.

      • ~155-160 ppm: Aromatic carbons C2 and C5 (attached to methyl and chloro groups).

      • ~135-145 ppm: Aromatic carbons C4 and C6 (attached to hydrogen).

      • ~125 ppm: Aromatic carbon C3 (attached to the ester group).

      • ~52 ppm: Methyl carbon of the ester group.

      • ~24 ppm: Methyl carbon at the C2 position.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the chemical bonds and functional groups present in the molecule. It is a rapid and simple method for confirming the presence of key functional groups.[11]

Expert Insight: Pyridine and its derivatives have characteristic ring vibration bands in the 1600-1400 cm⁻¹ region. Observing these, in conjunction with the strong ester carbonyl stretch, provides strong evidence for the compound's general structure.[12][13]

Protocol: Functional Group Identification by FTIR

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal. If using transmission, prepare a KBr pellet or a thin film from a volatile solvent.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis & Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000 C-H StretchAromatic C-H
~2960-2850 C-H StretchAliphatic C-H (methyl groups)
~1730-1715 C=O StretchEster Carbonyl
~1600-1450 C=C and C=N StretchPyridine Ring Vibrations[14]
~1300-1100 C-O StretchEster C-O
~800-600 C-Cl StretchAryl Halide

Complementary Nature of Techniques

No single technique is sufficient for full characterization. The power of this analytical approach lies in the integration of data from these orthogonal methods.

G center Methyl 5-chloro-2- methylnicotinate (Complete Characterization) NMR Unambiguous Structure (¹H & ¹³C Connectivity) center->NMR confirms GCMS Molecular Weight & Identity Confirmation center->GCMS confirms HPLC Purity Profile & Quantification center->HPLC determines FTIR Functional Groups (C=O, C-Cl, etc.) center->FTIR verifies

Caption: Interrelationship of analytical techniques for complete characterization.

References

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • PubChem. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946. [Link]

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • RSC Publishing. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. [Link]

  • ResearchGate. FTIR spectra of adsorbed pyridine for different catalysts. [Link]

  • ResearchGate. NH3-TPD and FTIR spectroscopy of pyridine adsorption studies for characterization of Ag- and Cu-exchanged X zeolites. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. [Link]

  • CP Lab Safety. Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram. [Link]

  • ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Wikipedia. Methyl nicotinate. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. [Link]

  • Chemdad. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. [Link]

  • Food Research. Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. [Link]

  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • Spectroscopy Online. Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

  • PubChem. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. [Link]

  • SpectraBase. Methylnicotinate - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

scale-up synthesis of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of Methyl 5-chloro-2-methylnicotinate

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for the , a key heterocyclic building block in the pharmaceutical and agrochemical industries. The document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for transitioning from laboratory-scale preparation to robust, large-scale production. We present a detailed, field-proven protocol centered on the Fischer esterification of 5-chloro-2-methylnicotinic acid, addressing critical aspects of process optimization, safety, and purification. This guide is intended for researchers, chemists, and process development professionals seeking to implement an efficient and scalable synthesis.

Introduction and Strategic Importance

This compound (CAS No. 350597-49-8) is a substituted pyridine derivative.[1][2] Its structural motifs—a chlorinated pyridine ring, a methyl group, and a methyl ester—make it a versatile intermediate for constructing more complex molecular architectures. Notably, it serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The efficiency, cost-effectiveness, and safety of its synthesis are therefore paramount for the economic viability of the final commercial products.

The primary challenge in scaling up any chemical synthesis lies in maintaining yield and purity while managing reaction energetics, material handling, and waste streams on a larger volume. The protocol detailed herein is designed with these considerations at its core, favoring a classic, reliable esterification method that avoids hazardous reagents and complex purification schemes where possible.

Overview of Synthetic Strategy

The most direct and industrially viable route to this compound is the acid-catalyzed esterification of 5-chloro-2-methylnicotinic acid with methanol. This approach, a variation of the Fischer-Speier esterification, is well-understood, uses readily available and inexpensive materials, and is highly amenable to scale-up.

The overall transformation is as follows:

Start 5-chloro-2-methylnicotinic Acid Reagents + Methanol (Solvent/Reagent) + Sulfuric Acid (Catalyst) Process Esterification Reaction (Reflux) Reagents->Process Heat Product This compound Process->Product

Caption: High-level overview of the synthetic workflow.

This method is chosen over alternatives, such as using thionyl chloride or oxalyl chloride to form an acid chloride intermediate. While effective, these routes generate corrosive HCl gas and require more stringent handling protocols and waste management, making them less desirable for large-scale operations.[3]

Detailed Scale-Up Protocol

This protocol details the synthesis starting from 100 grams of 5-chloro-2-methylnicotinic acid. The quantities can be scaled linearly, with appropriate adjustments for heat transfer and mixing in larger reactors.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
5-chloro-2-methylnicotinic acid171.58100.0 g1.0Starting material
Methanol (anhydrous)32.04500 mL~21.2Reagent and solvent
Sulfuric Acid (98%)98.088.5 mL (15.6 g)0.27Catalyst
Saturated Sodium Bicarbonate Sol.-~400 mL-For neutralization
Ethyl Acetate88.113 x 200 mL-Extraction solvent
Brine (Saturated NaCl Sol.)-100 mL-For washing
Anhydrous Magnesium Sulfate120.3720 g-Drying agent

Equipment:

  • 1 L three-neck round-bottom flask (or an appropriately sized glass-lined reactor)

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Heating mantle with temperature controller and thermocouple

  • Separatory funnel (2 L)

  • Rotary evaporator

Step-by-Step Procedure
  • Reactor Charging: Charge the 1 L reactor with 5-chloro-2-methylnicotinic acid (100.0 g, 0.583 mol) and methanol (500 mL). Begin agitation with the mechanical stirrer to form a slurry.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (8.5 mL) to the slurry. An exotherm will be observed; ensure the addition rate is controlled to maintain the temperature below 40°C.

    • Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. This catalytic action is essential for achieving a reasonable reaction rate.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) by observing the disappearance of the starting carboxylic acid.

    • Causality Note: Using a large excess of methanol serves two purposes: it acts as the solvent and, per Le Châtelier's principle, drives the reaction equilibrium towards the product side by ensuring a high concentration of one of the reactants.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. This step is critical to minimize the amount of aqueous solution needed for neutralization and to simplify the subsequent extraction.

  • Work-up and Neutralization: Carefully add the concentrated residue to 300 mL of ice-cold water. The product may precipitate or form an oil. Slowly add saturated sodium bicarbonate solution while stirring until the effervescence ceases and the pH of the aqueous layer is between 7 and 8.

    • Safety Note: The neutralization of the strong acid catalyst is highly exothermic and releases CO₂ gas. Perform this step slowly and with efficient stirring in an open or well-ventilated vessel to prevent pressure buildup.

  • Extraction: Transfer the mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers.

    • Causality Note: The product, this compound, is significantly more soluble in organic solvents like ethyl acetate than in the aqueous salt solution, allowing for efficient separation.

  • Washing and Drying: Wash the combined organic layers with brine (100 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Isolation and Purification: Concentrate the filtered organic solution under reduced pressure to yield the crude product as an off-white to yellow solid. The melting point of the pure compound is reported to be 45-47°C.[1] For scale-up, purification is best achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) rather than column chromatography.

Expected Yield and Purity
  • Yield: 95-99%

  • Purity: >98% (as determined by HPLC/NMR)

Visualization of Reaction Mechanism and Workflow

Fischer Esterification Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

G cluster_0 Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Methanol A->B C 3. Proton Transfer B->C D 4. Elimination of Water (Rate-Limiting) C->D E 5. Deprotonation D->E F Final Product (Ester) E->F

Caption: Key stages of the acid-catalyzed esterification mechanism.

Detailed Process Workflow

Start Charge Reactor: - 5-chloro-2-methylnicotinic acid - Methanol Add_Catalyst Slow Addition of H₂SO₄ (T < 40°C) Start->Add_Catalyst Reaction Heat to Reflux (65°C) Monitor by HPLC/TLC (4-6h) Add_Catalyst->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Evaporation Remove Excess Methanol (Reduced Pressure) Cooldown->Evaporation Neutralization Quench with H₂O / Ice Neutralize with NaHCO₃ (pH 7-8) Evaporation->Neutralization Extraction Extract with Ethyl Acetate (3x) Neutralization->Extraction Aqueous/Organic Mixture Wash_Dry Wash with Brine Dry over MgSO₄ Extraction->Wash_Dry Combined Organic Layers Isolation Filter and Concentrate (Rotary Evaporation) Wash_Dry->Isolation Purification Recrystallize Crude Solid (e.g., Heptane/EtOAc) Isolation->Purification Crude Product Final_Product Dry Final Product (Vacuum Oven) Purification->Final_Product

Caption: Step-by-step workflow for scale-up synthesis.

Safety and Hazard Management

Scaling up this synthesis requires strict adherence to safety protocols due to the handling of corrosive and flammable materials.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat.[4]

  • Sulfuric Acid: A strong corrosive and oxidizing agent. Handle with extreme care in a well-ventilated area, preferably a chemical fume hood.[5] Always add acid to the solvent (methanol), never the other way around, to dissipate heat safely.

  • Methanol: A flammable and toxic liquid. Avoid inhalation and skin contact. All heating and solvent removal operations must be conducted in a well-ventilated area, away from ignition sources.

  • Neutralization: The neutralization step generates carbon dioxide gas. Ensure the reactor is not sealed to prevent pressure buildup. The process is also exothermic and requires cooling and slow addition.

  • Waste Disposal: Aqueous waste will contain sodium sulfate. Organic waste will contain residual solvent. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Fischer esterification of 5-chloro-2-methylnicotinic acid is an efficient, economical, and scalable method for producing this compound. By understanding the chemical principles behind each step—from the catalytic role of sulfuric acid to the equilibrium-driving effect of excess methanol—chemists can confidently transition this synthesis from the bench to a pilot or manufacturing scale. Careful attention to temperature control, neutralization, and purification are key to achieving high yield and purity in a safe and reproducible manner.

References

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The Versatile Scaffold: Methyl 5-chloro-2-methylnicotinate in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the intricate world of agrochemical research, the quest for novel, effective, and selective active ingredients is a perpetual endeavor. Within the vast arsenal of chemical synthons, Methyl 5-chloro-2-methylnicotinate has emerged as a pivotal intermediate, particularly in the development of potent insecticides.[1] Its unique substituted pyridine structure serves as a versatile scaffold, allowing for the strategic introduction of various pharmacophores to modulate biological activity. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals engaged in the discovery and development of next-generation crop protection agents.

The core utility of this compound lies in its role as a precursor to the critical 2-chloro-5-methylpyridine moiety. This structural motif is a cornerstone of the highly successful neonicotinoid class of insecticides. The presence of a chlorine atom at the 2-position of the pyridine ring is a key determinant of the insecticidal potency of these compounds.

Application I: Synthesis of Neonicotinoid Insecticides - A Step-by-Step Protocol

Neonicotinoid insecticides are renowned for their systemic action and efficacy against a broad spectrum of sucking insects. They function as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and eventual death of the target pest.[2][3][4] The selective toxicity of neonicotinoids towards insects over mammals is attributed to their higher affinity for insect nAChRs.[2]

The synthesis of neonicotinoids from this compound involves a multi-step process. The following protocol outlines a representative synthesis of a key intermediate, 2-chloro-5-(chloromethyl)pyridine, which is then used to build the final neonicotinoid structure.

Protocol 1: Synthesis of 2-chloro-5-(hydroxymethyl)pyridine

The initial step involves the reduction of the methyl ester group to a primary alcohol.

Materials:

  • This compound

  • Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend Lithium aluminium hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Filter the resulting precipitate of aluminum salts and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-(hydroxymethyl)pyridine as a crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Synthesis of 2-chloro-5-(chloromethyl)pyridine

The next step is the chlorination of the primary alcohol.

Materials:

  • 2-chloro-5-(hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM) or Chloroform

  • Dry glassware under an inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-(hydroxymethyl)pyridine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to decompose the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-5-(chloromethyl)pyridine.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reduction Step 1: Reduction cluster_chlorination Step 2: Chlorination cluster_condensation Step 3: Condensation A This compound B 2-chloro-5-(hydroxymethyl)pyridine A->B  LiAlH₄ or NaBH₄  Anhydrous Ether/THF C 2-chloro-5-(chloromethyl)pyridine B->C  SOCl₂ or POCl₃  Anhydrous DCM E Neonicotinoid Insecticide (e.g., Imidacloprid) C->E D Amine Moiety (e.g., N-nitroiminoimidazolidine) D->E  Base (e.g., K₂CO₃)  Solvent (e.g., Acetonitrile)

Caption: Synthetic pathway from this compound to a neonicotinoid insecticide.

Application II: Structure-Activity Relationship (SAR) Studies

This compound and its derivatives are invaluable tools for conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring and the side chain derived from the ester group, researchers can probe the key structural features required for potent insecticidal activity.

Key Insights from SAR Studies:
  • The 3-pyridylmethylamine moiety is essential for binding to the insect nAChR.[5]

  • A chlorine atom at the 6-position (or 2-position in the context of the nicotinic acid numbering) of the pyridine ring significantly enhances insecticidal activity.

  • The electron-withdrawing nature of the group attached to the amine nitrogen influences the partial positive charge on the nitrogen, which is crucial for the interaction with the receptor.[5]

General Protocol for Analog Synthesis and Screening:
  • Analog Design: Based on the known SAR of neonicotinoids, design a library of analogs by varying the substituents at the 2-methyl and 5-chloro positions of the starting material, or by modifying the amine component in the final condensation step.

  • Parallel Synthesis: Employ parallel synthesis techniques to efficiently generate the designed library of compounds.

  • In vitro Screening: Screen the synthesized compounds for their binding affinity to insect nAChRs using radioligand binding assays.

  • In vivo Efficacy Testing: Evaluate the insecticidal activity of the most promising compounds from the in vitro screen against a panel of target insect pests (e.g., aphids, whiteflies).

  • Data Analysis and Iteration: Analyze the SAR data to identify trends and design the next generation of more potent and selective analogs.

Visualization of the SAR Study Workflow

SAR_Workflow A This compound (Starting Scaffold) B Design Analog Library (Vary Substituents) A->B C Parallel Synthesis B->C D In vitro Screening (nAChR Binding Assay) C->D E In vivo Efficacy Testing (Insecticidal Activity) D->E F SAR Data Analysis E->F G Lead Optimization F->G G->B Iterative Design

Caption: Workflow for structure-activity relationship (SAR) studies.

Application III: Exploration of Herbicidal and Fungicidal Activities

While the primary application of this compound in agrochemical research has been in insecticide discovery, the inherent biological activity of the substituted pyridine scaffold suggests potential for other applications. Derivatives of nicotinic acid have been investigated for both herbicidal and fungicidal properties.

For instance, certain pyridine carboxamide derivatives have shown promising antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[6] Similarly, picolinic acid derivatives, which share a structural relationship with nicotinic acids, are known to act as synthetic auxin herbicides.[7][8]

Researchers can leverage this compound as a starting point to synthesize novel libraries of compounds for screening in herbicidal and fungicidal assays. The synthetic protocols would involve transformations of the methyl ester and substitutions on the pyridine ring to generate diverse chemical entities.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of a well-designed chemical intermediate in driving innovation in agrochemical research. Its strategic importance in the synthesis of neonicotinoid insecticides is well-established, and its potential as a scaffold for the discovery of novel herbicides and fungicides remains a promising area of exploration. The protocols and insights provided in this guide are intended to empower researchers to fully harness the synthetic versatility of this key building block in their quest for the next generation of sustainable and effective crop protection solutions.

References

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  • A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+ B.Gangadasu, B.China Raju* and V.Jayath. (n.d.). Retrieved from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC. Retrieved from [Link]

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  • (PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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  • Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
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Application Notes & Protocols for Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block

This document provides an in-depth technical guide on the experimental procedures involving Methyl 5-chloro-2-methylnicotinate. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple instructions to offer a causal understanding of the protocols. We will explore its application as a key synthetic intermediate, focusing on robust, reproducible methodologies for its use in forming new carbon-carbon bonds and for subsequent functional group manipulations.

Compound Profile and Handling

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its structure, featuring a reactive chlorine atom and a modifiable methyl ester group on a pyridine scaffold, makes it an ideal starting point for creating diverse molecular architectures.

Physicochemical Properties

A clear understanding of the compound's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
CAS Number 350597-49-8[1][2]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [3][4]
Appearance Colorless to light yellow liquid or solid[1]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water[1]
Storage Store at room temperature under an inert atmosphere[2][4]
Safety and Handling Protocol

Due to its chemical nature, proper handling is imperative. The compound is classified as an irritant and is harmful if swallowed.[3][4] Adherence to good laboratory practice is non-negotiable.

Core Safety Directives:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[5][6] Ensure eyewash stations and safety showers are readily accessible.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.[5][7]

  • Handling: Avoid all direct contact with skin, eyes, and clothing.[7][8] Prevent the build-up of electrostatic charge by using anti-static and spark-proof equipment where necessary.[5]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[7][8] Store away from incompatible materials, such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[8]

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in drug discovery lies in its role as an electrophilic partner in cross-coupling reactions. The chlorine atom at the 5-position of the electron-deficient pyridine ring is an excellent handle for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling. This reaction is one of the most powerful and versatile tools in modern organic synthesis.[9][10]

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura reaction to synthesize Methyl 2-methyl-5-phenylnicotinate. The principles described are broadly applicable to a range of boronic acids and esters.

Causality of Components:

  • Palladium Catalyst (Pd(OAc)₂): The palladium acetate serves as a precatalyst, which is reduced in situ to the active Pd(0) species that drives the catalytic cycle.

  • Ligand (Tricyclohexylphosphine): This bulky, electron-rich phosphine ligand stabilizes the Pd(0) species, facilitates the oxidative addition step, and promotes the final reductive elimination to release the product.

  • Base (K₃PO₄): The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][11]

  • Solvent System (Toluene/Water): A biphasic solvent system is often employed. The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid, facilitating the reaction at the interface.

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification N2 Inert Atmosphere (Nitrogen/Argon) Flask To Reaction Flask: 1. This compound 2. Phenylboronic Acid 3. K₃PO₄ 4. Toluene & Water N2->Flask Solvents Degas Solvents (Toluene, Water) Solvents->Flask Catalyst Add Catalyst System: 1. Tricyclohexylphosphine 2. Pd(OAc)₂ Flask->Catalyst Heat Heat to 100 °C (Stir Overnight) Catalyst->Heat Cool Cool to RT Heat->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry (Na₂SO₄ or MgSO₄) & Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 16 mL toluene and 4 mL water for a reaction with ~1 g of starting material). Stir the mixture vigorously.

  • Catalyst Addition: In quick succession, add the ligand, tricyclohexylphosphine (0.08 eq), followed by the palladium(II) acetate catalyst (Pd(OAc)₂, 0.04 eq). The order is important; adding the ligand first allows it to coordinate with the palladium, preventing catalyst decomposition.

  • Reaction: Heat the reaction mixture to 100 °C and allow it to stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; oa_complex [label="R¹-Pd(II)L₂(X)\n(Oxidative Addition)", fontcolor="#202124"]; trans_complex [label="R¹-Pd(II)L₂(R²)\n(Transmetalation)", fontcolor="#202124"]; re_complex [label="Product Complex", shape=none, label=""];

// Nodes for reactants and products r1x [label="R¹-X\n(this compound)", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; boronate [label="[R²-B(OH)₃]⁻\n(Activated Boronic Acid)", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="R¹-R²\n(Coupled Product)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; pdx2 [label="Pd(II)X₂", shape=none, label=""];

// Edges for the cycle pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> trans_complex [label=" Transmetalation"]; trans_complex -> pd0 [label=" Reductive\n Elimination"];

// Edges for reactants and products r1x -> oa_complex [style=dashed, color="#EA4335"]; boronate -> trans_complex [style=dashed, color="#EA4335", label=" X⁻"]; trans_complex -> product [style=dashed, color="#34A853"]; }

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-chloro-2-methylnicotinate (CAS 350597-49-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable synthetic intermediate.[1][2] We will move beyond simple procedural lists to explore the causality behind experimental choices, offering robust troubleshooting guides and addressing common questions encountered in the laboratory.

Overview of Synthetic Strategy

The most reliable and commonly employed synthesis of this compound is a two-stage process commencing from 5-amino-2-methylnicotinic acid.

  • Stage 1: Sandmeyer Reaction. The aromatic primary amine is converted into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst to yield 5-chloro-2-methylnicotinic acid.[3]

  • Stage 2: Fischer-Speier Esterification. The carboxylic acid group of the chlorinated intermediate is esterified using methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to produce the final methyl ester product.[4][5]

This sequential approach allows for controlled functional group manipulation, but each stage presents unique challenges that can impact overall yield and purity. This guide will address each stage separately.

G cluster_0 Overall Synthetic Workflow A 5-Amino-2-methylnicotinic Acid B 5-Chloro-2-methylnicotinic Acid A->B Stage 1: Sandmeyer Reaction (Diazotization & Chlorination) C This compound B->C Stage 2: Esterification (Methanol, Acid Catalyst)

Caption: High-level overview of the two-stage synthesis.

Stage 1: The Sandmeyer Reaction - Synthesis of 5-chloro-2-methylnicotinic acid

The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a halide via a diazonium salt intermediate.[6] However, the thermal instability of diazonium salts requires careful control of reaction conditions to prevent side reactions and maximize yield.[7]

Troubleshooting Guide: Sandmeyer Reaction

Question: My yield of 5-chloro-2-methylnicotinic acid is very low. What are the most likely causes?

Low yields in this step can almost always be traced back to one of three issues: incomplete diazotization, decomposition of the diazonium intermediate, or competing side reactions.

  • Potential Cause 1: Incomplete Diazotization

    • Why it happens: The formation of the diazonium salt from the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) is the critical first step.[8] If the amine is not fully converted, it cannot proceed to the chlorinated product. This can be due to insufficient nitrous acid or improper reaction conditions.

    • How to fix it:

      • Temperature Control: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. Use of an ice-salt bath is recommended. Diazonium salts are thermally unstable and can decompose at higher temperatures.[7]

      • Verify Excess Nitrous Acid: After the sodium nitrite addition is complete, test for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates excess nitrous acid and complete diazotization.[8] If the test is negative, add a small additional amount of sodium nitrite solution.

      • Ensure Acidity: High acidity is required to generate the nitrosonium ion (NO+) electrophile and prevent unwanted side reactions like azo coupling.[9] Ensure at least 3 equivalents of strong acid are used.

  • Potential Cause 2: Decomposition of the Diazonium Salt

    • Why it happens: The C-N bond in the diazonium salt is labile, and the N₂ group is an excellent leaving group.[9] If the temperature rises significantly above 5°C before the addition of the copper(I) catalyst, the diazonium salt will react with water to form 5-hydroxy-2-methylnicotinic acid (a phenol), a very common and yield-reducing side product.[7][8]

    • How to fix it: This is a matter of stringent temperature control. Prepare the cold diazonium salt solution and use it immediately in the next step. Do not let it warm to room temperature. The subsequent reaction with CuCl may require gentle warming, but this must be carefully controlled.[7]

  • Potential Cause 3: Inefficient Catalyst or Side Reactions

    • Why it happens: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is catalyzed by copper(I).[3] If the Cu(I)Cl is inactive or if other nucleophiles are present, the reaction can stall or produce byproducts. Biaryl compounds can form from the coupling of two aryl radicals, another common side reaction.[7]

    • How to fix it:

      • Use Fresh Catalyst: Ensure the CuCl used is fresh and has been stored under inert gas.

      • Control Addition: Add the cold diazonium salt solution slowly to the CuCl solution. A vigorous evolution of N₂ gas should be observed.[8] Controlling the rate of addition helps to manage the reaction exotherm and minimize side reactions.

G start Low Yield in Sandmeyer Reaction? cause1 Incomplete Diazotization? start->cause1 cause2 Diazonium Decomposition? start->cause2 cause3 Inefficient Catalysis? start->cause3 sol1 Verify excess HNO₂ with starch-iodide paper. Maintain 0-5°C. cause1->sol1 Solution sol2 Maintain temp < 5°C until CuCl addition. Use intermediate immediately. cause2->sol2 Solution sol3 Use fresh CuCl catalyst. Control addition rate of diazonium salt. cause3->sol3 Solution

Caption: Troubleshooting logic for the Sandmeyer reaction stage.

Question: My final product from Stage 1 is a brown, impure solid. How do I remove the phenolic byproduct?

This is a classic purification challenge in Sandmeyer reactions. The primary organic side product is the corresponding phenol, which is acidic.

  • Solution: Acid-Base Extraction

    • After the reaction is complete, isolate the crude solid product.

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.

    • The acidic phenol (5-hydroxy-2-methylnicotinic acid) will be deprotonated and move into the aqueous layer, while your desired, less acidic carboxylic acid product remains in the organic layer.[8]

    • Separate the layers and proceed with drying and evaporating the organic phase to obtain a purer product.

Experimental Protocol: Sandmeyer Reaction
ParameterRecommended Value/ConditionRationale
Reactants 5-amino-2-methylnicotinic acid, NaNO₂, HClStandard reagents for diazotization.
Catalyst Copper(I) Chloride (CuCl)The essential catalyst for the Sandmeyer mechanism.[3]
Diazotization Temp. 0 - 5 °CCritical for preventing premature decomposition of the unstable diazonium salt.[7]
Reaction Monitoring Starch-Iodide PaperConfirms complete formation of the diazonium salt intermediate.[8]
Work-up Aqueous base wash (e.g., NaHCO₃)Removes acidic phenol byproducts.[8]

Detailed Steps:

  • In a flask, suspend 5-amino-2-methylnicotinic acid in a solution of concentrated HCl and water. Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.

  • Stir for an additional 20-30 minutes at 0-5°C after the addition is complete. Confirm excess nitrous acid with starch-iodide paper.

  • In a separate, larger flask, dissolve CuCl in concentrated HCl and cool in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, the mixture may be gently warmed (e.g., to 50-60°C) to ensure the reaction goes to completion.

  • Cool the mixture, collect the precipitated solid by filtration, and wash with cold water.

  • Purify the crude solid using the acid-base extraction method described above to yield 5-chloro-2-methylnicotinic acid.

Stage 2: Esterification - Synthesis of this compound

The conversion of the carboxylic acid to a methyl ester is a standard transformation. A highly effective method uses thionyl chloride (SOCl₂) in methanol, which proceeds through a highly reactive acid chloride intermediate.

Troubleshooting Guide: Esterification

Question: My esterification reaction is incomplete, and I recover a lot of starting material. What went wrong?

Incomplete esterification is typically due to equilibrium effects or deactivation of the reagents.

  • Potential Cause 1: Presence of Water

    • Why it happens: Esterification is a reversible reaction. Any water present in the methanol, on the glassware, or in the starting material will hydrolyze the acid chloride intermediate or push the equilibrium back towards the carboxylic acid, preventing a complete reaction.

    • How to fix it:

      • Dry Glassware: Ensure all glassware is oven- or flame-dried before use.

      • Anhydrous Solvent: Use anhydrous or freshly distilled methanol.

      • Dry Starting Material: Ensure the 5-chloro-2-methylnicotinic acid from Stage 1 is thoroughly dried.

  • Potential Cause 2: Insufficient Thionyl Chloride or Reaction Time

    • Why it happens: Thionyl chloride reacts with methanol to form the true esterifying agent and HCl gas. Stoichiometry is critical. An excess is often used to drive the reaction.[4] The reaction also requires sufficient time at reflux temperature to ensure it proceeds to completion.

    • How to fix it:

      • Use Excess Reagent: Use at least 2-3 equivalents of thionyl chloride relative to the carboxylic acid.[4]

      • Control Addition: Add the thionyl chloride dropwise to the cold methanol solution to control the initial exotherm before adding the carboxylic acid.

      • Ensure Reflux: Heat the reaction to reflux (approx. 65°C for methanol) and maintain it for several hours (4-6 hours is typical).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question: The work-up is difficult, and I'm losing product. How can I improve the isolation?

  • Solution: Careful Neutralization and Extraction

    • After the reaction is complete, cool the mixture and remove the excess methanol and thionyl chloride under reduced pressure (rotary evaporator).[4]

    • Carefully add the residue to ice water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until effervescence stops and the pH is between 7-9. Perform this step in an ice bath as the neutralization is exothermic.

    • The neutral methyl ester product is now insoluble in the aqueous phase and can be extracted multiple times into an organic solvent like ethyl acetate or dichloromethane.[4][10]

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.[10] Further purification can be achieved via silica gel column chromatography if needed.[10][11]

Experimental Protocol: Esterification with Thionyl Chloride
ParameterRecommended Value/ConditionRationale
Reagents 5-chloro-2-methylnicotinic acid, Anhydrous Methanol, Thionyl Chloride (SOCl₂)SOCl₂ creates a highly reactive acid chloride intermediate, leading to high yields.[4]
Reagent Stoichiometry ~2-3 equivalents of SOCl₂Ensures complete conversion of the carboxylic acid.[4]
Temperature 0 °C for SOCl₂ addition, then reflux (~65 °C)Controls initial exotherm, while reflux provides energy to complete the reaction.[5]
Reaction Time 4-6 hoursAllows the reaction to proceed to completion. Monitor by TLC.[4]
Work-up Neutralization with NaHCO₃/Na₂CO₃, extraction with Ethyl AcetateSeparates the neutral ester product from aqueous salts and impurities.[4][10]

Detailed Steps:

  • To a flask containing anhydrous methanol under an inert atmosphere, slowly add thionyl chloride (2-3 eq.) dropwise at 0°C.

  • Add the 5-chloro-2-methylnicotinic acid (1 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction and remove volatiles on a rotary evaporator.

  • Perform the neutralization and extraction work-up as described above to isolate this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis? A1: Several hazards exist. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas; it must be handled in a fume hood. The diazotization step involves diazonium salts, which can be explosive if isolated in a dry state; always keep them in solution. Strong acids like HCl and H₂SO₄ are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Can I use sulfuric acid instead of thionyl chloride for the esterification? A2: Yes, classic Fischer-Speier esterification using a catalytic amount of concentrated sulfuric acid in refluxing methanol is a viable alternative.[5] However, the reaction is an equilibrium and may require longer reaction times or methods to remove water (like a Dean-Stark trap, though less practical with volatile methanol) to achieve high conversion. The thionyl chloride method is often faster and higher yielding because it is not an equilibrium process.[5]

Q3: How can I best monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is the most effective method. For both stages, you can spot the reaction mixture against the starting material. A common mobile phase for these polar, aromatic compounds is a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new product spot (with a different Rf value) indicates the reaction is progressing.[11]

Q4: Are there alternative synthetic routes to this molecule? A4: While the described route is common, other strategies could exist, such as starting from a pre-functionalized pyridine ring and building the acid and methyl groups, or potentially through halogenation of methyl 2-methylnicotinate. However, the Sandmeyer reaction starting from the readily available amino-substituted nicotinic acid provides a direct and well-established pathway for introducing the 5-chloro substituent.

References

  • BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.
  • ChemicalBook. (n.d.). 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis.
  • ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Oakwood Chemical. (n.d.). 5-Chloro-2-methylnicotinic acid methyl ester.
  • Khan, I., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • PubMed. (1981). Solution characterization of starch nicotinates with different degrees of esterification.
  • PubMed Central. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs).
  • ResearchGate. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • ChemShuttle. (n.d.). This compound; CAS No.: 350597-49-8.
  • BenchChem. (n.d.). A Guide to the Chemical Synthesis and Purification of Methyl Nicotinate for Research Applications.
  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946.
  • Sigma-Aldrich. (n.d.). Methyl 2-chloro-5-methylnicotinate | 65169-43-9.
  • Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
  • Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.
  • PubMed Central. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • CymitQuimica. (n.d.). CAS 350597-49-8: this compound.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.

Sources

Technical Support Center: Synthesis of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-chloro-2-methylnicotinate (CAS 350597-49-8)[1][2]. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into the common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to troubleshoot issues, optimize your reaction conditions, and ensure the highest possible yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most logical overall synthetic strategy for this compound?

A1: The synthesis is best approached as a two-stage process. The first stage involves creating the core structure, 5-chloro-2-methylnicotinic acid, from a suitable precursor. The second stage is the esterification of this acid to the final methyl ester product. A plausible and common route for the acid precursor begins with 3,5-lutidine[3]. This involves the selective oxidation of one methyl group, followed by a functional group transformation to introduce the chloro substituent, such as through a Sandmeyer reaction on an amino-intermediate[4][5].

Q2: What are the primary methods for the final esterification step?

A2: The most common and cost-effective method for converting 5-chloro-2-methylnicotinic acid to its methyl ester is the Fischer-Speier esterification[6]. This is an acid-catalyzed reaction where the carboxylic acid is refluxed with an excess of methanol, using a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as the catalyst[6]. Alternative methods, such as using thionyl chloride to form the acyl chloride followed by reaction with methanol, are also effective but involve harsher reagents[5].

Q3: How can I effectively monitor the progress of the esterification reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress. You can track the disappearance of the starting carboxylic acid spot and the appearance of the more nonpolar ester product spot. A suitable mobile phase would typically be a mixture of ethyl acetate and hexanes. Comparing the reaction mixture to a co-spotted sample of the starting material will clearly show conversion.

Q4: What are the critical safety considerations for this synthesis?

A4: Several safety precautions are essential. During the oxidation of 3,5-lutidine, oxidizing agents like potassium permanganate must be handled with care. The Sandmeyer reaction, if used for chlorination, involves the formation of diazonium salts, which can be explosive if allowed to dry and must be handled at low temperatures (0–5 °C)[7][8]. During esterification, the use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE), and the reaction should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis, providing the causal logic and actionable solutions.

Stage 1: Synthesis of 5-chloro-2-methylnicotinic Acid

Problem 1: Low yield during the oxidation of 3,5-lutidine; formation of a di-acid byproduct.

  • Question: My NMR analysis shows a significant amount of 3,5-pyridinedicarboxylic acid alongside my desired 5-methylnicotinic acid. Why is this happening and how can I prevent it?

  • Answer & Causality: This is a classic case of over-oxidation. Both methyl groups on the 3,5-lutidine ring are susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄)[9]. The desired mono-acid is an intermediate on the pathway to the di-acid.

  • Solution:

    • Control Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. Begin with a sub-stoichiometric amount (e.g., ~1.5 equivalents of KMnO₄ for each equivalent of 3,5-lutidine) and monitor the reaction closely by TLC or HPLC[10].

    • Temperature Control: Maintain mild reaction conditions. The oxidation of methylpyridines is exothermic; adding the oxidant portion-wise at a controlled temperature (e.g., 25–45°C) can improve selectivity[10].

    • Purification Strategy: The di-acid byproduct has very different solubility properties. It can often be removed by carefully adjusting the pH of the aqueous solution during workup. 5-methylnicotinic acid can be precipitated at a pH of around 3-4, while the dicarboxylic acid may require a lower pH to precipitate, allowing for separation[9].

Problem 2: Failure or low yield in the chlorination step via Sandmeyer reaction.

  • Question: I am attempting to convert an amino-substituted nicotinic acid to the chloro-derivative, but I am getting a low yield of the desired product and a complex mixture of byproducts. What's going wrong?

  • Answer & Causality: The Sandmeyer reaction is highly effective but sensitive. The key is the stability of the intermediate diazonium salt[4][5]. These salts are notoriously unstable at elevated temperatures and can decompose or participate in unwanted side reactions if not handled correctly.

  • Solution:

    • Maintain Low Temperatures: The diazotization step (reacting the amine with sodium nitrite and acid) must be performed at 0–5 °C in an ice bath to prevent premature decomposition of the diazonium salt[7].

    • Ensure Complete Diazotization: Test for the presence of excess nitrous acid before proceeding to ensure all the starting amine has been converted. This can be done with starch-iodide paper.

    • Catalyst Choice: Use a freshly prepared solution of copper(I) chloride (CuCl) for the substitution step. The Cu(I) species is the active catalyst[5].

Stage 2: Esterification to this compound

Problem 3: Low yield of the final ester product; starting material remains.

  • Question: After refluxing for several hours, my TLC still shows a significant amount of the starting carboxylic acid. How can I drive the reaction to completion?

  • Answer & Causality: The Fischer esterification is a reversible equilibrium reaction between the carboxylic acid, alcohol, ester, and water[3][6]. To achieve a high yield, the equilibrium must be shifted towards the products, according to Le Châtelier's principle[11].

  • Solution:

    • Use Excess Alcohol: The most straightforward method is to use methanol as the solvent, providing a large molar excess that drives the equilibrium forward[11].

    • Remove Water: If the reaction is run in a solvent like toluene, water can be removed as it forms using a Dean-Stark apparatus. This physically removes one of the products, pulling the reaction to completion[6].

    • Check Catalyst Activity: Ensure your acid catalyst (e.g., H₂SO₄) is not old or contaminated with water, which would inhibit its effectiveness[4].

Problem 4: Product is lost or hydrolyzes during workup.

  • Question: I had a good conversion according to TLC, but my final isolated yield was very low after neutralization and extraction. What happened?

  • Answer & Causality: The ester product can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially in the presence of water and heat. The workup, particularly the neutralization step, is a critical point where this can occur.

  • Solution:

    • Neutralize at Low Temperature: After the reaction is complete, cool the mixture in an ice bath before slowly adding a weak base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst[4]. This minimizes the heat generated and reduces the rate of hydrolysis.

    • Avoid Strong Bases: Do not use strong bases like NaOH for neutralization, as they can rapidly saponify (hydrolyze) the ester.

    • Efficient Extraction: Once neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove it from the aqueous environment[12]. Perform multiple extractions to maximize recovery.

Data Summary Table

The following table summarizes key parameters and potential outcomes for the critical esterification step.

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Reagents 5-chloro-2-methylnicotinic acid, Methanol (large excess), H₂SO₄ (catalytic)Fischer esterification is a classic, efficient method[6]. Excess alcohol drives equilibrium[11].Incomplete reaction; low yield.
Temperature Reflux (approx. 65°C for Methanol)Provides sufficient activation energy without excessive heat.At significantly higher temperatures, risk of decarboxylation increases[4].
Reaction Time 4–10 hoursTypically sufficient to reach equilibrium. Monitor by TLC for completion.Insufficient time leads to incomplete reaction. Prolonged time offers no benefit and may increase byproducts.
Workup pH Neutralize to pH ~7-8Prevents hydrolysis of the ester and ensures the product is in its neutral form for extraction.Acidic pH: Incomplete neutralization. Basic pH (>9): Risk of ester saponification[9].

Optimized Experimental Protocol: Fischer Esterification

This protocol details the final esterification step.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-methylnicotinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq, serving as both reagent and solvent). While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Cooling & Concentration: Once the starting material is consumed, cool the flask to room temperature in a water bath. Remove the excess methanol using a rotary evaporator.

  • Neutralization: Cool the concentrated residue in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution with stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash once with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by silica gel column chromatography if necessary[8][12].

Reaction Pathway Visualization

The following diagram illustrates the desired Fischer esterification pathway versus the common side reaction of ester hydrolysis during a basic workup.

G cluster_main Main Reaction Pathway (Fischer Esterification) A 5-Chloro-2-methyl- nicotinic Acid B Protonated Carbonyl (Activated Intermediate) A->B + H⁺ (cat.) C Tetrahedral Intermediate B->C + CH₃OH D Methyl 5-chloro-2- methylnicotinate (Product) C->D - H₂O, - H⁺ D2 Methyl 5-chloro-2- methylnicotinate (Product) E Tetrahedral Intermediate D2->E + OH⁻ (excess base) F Carboxylate Anion E->F - CH₃OH

Caption: Main esterification pathway vs. base-mediated hydrolysis side reaction.

References

  • Marco-Contelles, J. et al. (2000). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Barandun, L. J. et al. (2021). Deaminative chlorination of aminoheterocycles. PMC. Available at: [Link]

  • Barandun, L. J. et al. (2021). Deaminative chlorination of aminoheterocycles. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Wikipedia. (n.d.). 3,5-Lutidine. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

  • Benchchem. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs.
  • Benchchem. (n.d.). troubleshooting common issues in nicotinaldehyde synthesis.
  • Oakwood Chemical. (n.d.). 5-Chloro-2-methylnicotinic acid methyl ester.
  • ResearchGate. (2017).
  • Benchchem. (n.d.).

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Technical Support Center: Synthesis of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating byproduct formation.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides practical, field-proven insights into the common synthetic routes and potential pitfalls, particularly the formation of unwanted byproducts. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is low, and I see a significant amount of starting material in my crude product analysis. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common issue in the esterification of 5-chloro-2-methylnicotinic acid. The primary causes are typically related to reaction equilibrium and conditions.

The most common method for this synthesis is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction towards the product, several factors are critical:

  • Incomplete Reaction: The esterification is reversible.[2] To favor the formation of the methyl ester, a large excess of methanol is typically used.[3] Ensure you are using a sufficient excess of the alcohol. Additionally, the reaction may require an extended period to reach completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[4]

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of methanol. Ensure the catalyst is active and used in an adequate amount.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials, leading to hydrolysis of the ester product.[5] It is crucial to use anhydrous methanol and ensure all glassware is thoroughly dried before use.

Troubleshooting Steps:

  • Increase Methanol Excess: Use a larger stoichiometric excess of anhydrous methanol to push the equilibrium towards the product side.

  • Optimize Catalyst Loading: If using sulfuric acid, ensure a sufficient catalytic amount is used. If using thionyl chloride, which also acts as a dehydrating agent, ensure it is added cautiously and in the correct stoichiometry.

  • Extend Reaction Time and/or Increase Temperature: Monitor the reaction over a longer period. If the reaction stalls, a moderate increase in temperature (reflux) can improve the reaction rate.[6]

  • Remove Water: If practical for your setup, consider using a Dean-Stark apparatus to remove water as it is formed, especially when using catalysts other than thionyl chloride.

Q2: I've observed an impurity with a mass corresponding to the loss of the chloro group in my mass spectrometry data. What is this byproduct and how can I prevent its formation?

A2: The observation of a byproduct with a mass corresponding to Methyl 2-methylnicotinate suggests a dechlorination side reaction.

Chloropyridines can undergo dechlorination under certain reductive conditions.[7][8] While Fischer esterification conditions are generally not considered reductive, certain reagents or trace impurities could facilitate this process.

Potential Causes:

  • Catalyst-Mediated Dechlorination: Some transition metal impurities in the reagents or from the reaction vessel could potentially catalyze a hydrodechlorination reaction, especially in the presence of an alcohol which can act as a hydride source.

  • Reaction with Thionyl Chloride Byproducts: If using thionyl chloride, impurities or decomposition products could potentially lead to side reactions.

Mitigation Strategies:

  • Use High-Purity Reagents: Ensure the purity of your 5-chloro-2-methylnicotinic acid, methanol, and catalyst to minimize potential sources of metal contaminants.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted side reactions that may be initiated by atmospheric components.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can sometimes promote side reactions.

Q3: My NMR spectrum shows unassigned aromatic signals, and my mass spectrum indicates a compound with a higher molecular weight than the desired product. What could this be?

A3: The presence of a higher molecular weight species could indicate the formation of a dimer or other condensation products.

While less common under standard esterification conditions, side reactions involving the pyridine ring or the methyl group can occur, especially at elevated temperatures or in the presence of certain catalysts.

Possible Byproducts:

  • Dimerization Products: Self-condensation of the starting material or product, though unlikely, cannot be entirely ruled out under harsh conditions.

  • Reaction with Thionyl Chloride: When using thionyl chloride, it has been reported that methyl-substituted heteroaromatic compounds can undergo chlorination of the methyl group at high temperatures.[9] This would lead to the formation of Methyl 5-chloro-2-(chloromethyl)nicotinate.

Identification and Prevention:

  • Detailed Spectroscopic Analysis: A thorough analysis of 1D and 2D NMR spectra (like COSY and HMBC) can help to elucidate the structure of the unknown byproduct. High-resolution mass spectrometry (HRMS) will provide an accurate molecular formula.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the reagents. When using thionyl chloride, add it at a controlled rate and maintain the recommended temperature to avoid side reactions on the methyl group.[6]

Frequently Asked Questions (FAQs)

Q: What is the most common and efficient method for the synthesis of this compound?

A: The most frequently employed method is the Fischer-Speier esterification of 5-chloro-2-methylnicotinic acid with methanol, using a strong acid catalyst like sulfuric acid. An alternative and often very efficient method involves the use of thionyl chloride (SOCl₂) with methanol.[6] Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride in situ, which then readily reacts with methanol. This method has the advantage of producing gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.[10]

Q: How can I effectively purify my crude this compound?

A: The purification strategy will depend on the nature of the impurities present. Common techniques include:

  • Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted carboxylic acid.[6]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from byproducts and unreacted starting materials. A solvent system of ethyl acetate and a less polar solvent like hexanes or petroleum ether is typically used.[4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield highly pure material.

Q: Can the pyridine nitrogen be methylated during the esterification?

A: Under typical Fischer esterification conditions with a strong acid catalyst like H₂SO₄, the pyridine nitrogen is protonated. This deactivates it towards electrophilic attack, making N-methylation an unlikely side reaction. However, if strong methylating agents like dimethyl sulfate were to be used (which is not the standard procedure for this esterification), N-methylation would become a significant possibility.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of methyl nicotinates.[6]

Materials:

  • 5-chloro-2-methylnicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-2-methylnicotinic acid in anhydrous methanol.

  • Under an inert atmosphere (e.g., nitrogen), cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

  • Carefully add ice water to the residue and neutralize the solution to a pH of 7-8 with a saturated sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Potential Byproducts and their Identification
Byproduct Name Chemical Formula Molecular Weight ( g/mol ) Identification Notes
5-chloro-2-methylnicotinic acidC₇H₆ClNO₂171.58Unreacted starting material. Can be identified by its different retention time in HPLC and its characteristic carboxylic acid proton signal in ¹H NMR.
Methyl 2-methylnicotinateC₈H₉NO₂151.16Product of dechlorination. Mass spectrometry will show a molecular ion peak at m/z 151.
Methyl 5-chloro-2-(chloromethyl)nicotinateC₈H₇Cl₂NO₂219.05Potential byproduct from reaction with thionyl chloride at high temperatures. Mass spectrometry would show a characteristic isotopic pattern for two chlorine atoms.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Fischer Esterification of 5-chloro-2-methylnicotinic acid

Fischer_Esterification Start 5-chloro-2-methylnicotinic acid + Methanol Protonation Protonated Carboxylic Acid Start->Protonation + H⁺ (Catalyst) Addition Tetrahedral Intermediate Protonation->Addition + CH₃OH Product This compound + Water Addition->Product - H⁺, - H₂O Hydrolysis Hydrolysis (Byproduct: Water) Product->Hydrolysis + H₂O (Reversible) Hydrolysis->Start - CH₃OH

Caption: Fischer esterification workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_SM Unreacted Starting Material Present? Start->Check_SM Check_Purity Presence of Byproducts? Start->Check_Purity Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Hydrolysis Product Hydrolysis Check_SM->Hydrolysis Yes Dechlorination Dechlorination Check_Purity->Dechlorination Yes Other_Byproducts Other Side Reactions Check_Purity->Other_Byproducts Yes Solution1 Increase MeOH excess Extend reaction time Optimize catalyst Incomplete_Rxn->Solution1 Solution2 Use anhydrous reagents Remove water Hydrolysis->Solution2 Solution3 Use high-purity reagents Inert atmosphere Dechlorination->Solution3 Solution4 Optimize temperature Control reagent addition Other_Byproducts->Solution4

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.
  • Oakwood Chemical. (n.d.). 5-Chloro-2-methylnicotinic acid methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2009). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Retrieved from [Link]

  • Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Google Patents. (n.d.). Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Google Patents. (n.d.). US6051714A - Processes for dechlorinating pyridines.
  • Google Patents. (n.d.). US20130245272A1 - Process for cyclooxygenase-2 selective inhibitor.
  • SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US4021436A - Derivatives of nicotinic acid with amines variously substituted.
  • PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges for Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-chloro-2-methylnicotinate (CAS: 65169-43-9). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a substituted pyridine carboxylic acid ester, its physicochemical properties can present unique hurdles in experimental design. This guide provides in-depth, field-proven insights and validated protocols to help you navigate these issues effectively.

Compound Overview

This compound is a halogenated heterocyclic compound frequently used as an intermediate in organic synthesis.[1] Its solid, crystalline nature at room temperature contributes to its characteristically low aqueous solubility, a common challenge for many crystalline organic molecules due to strong intermolecular forces within the crystal lattice.[2][3] Understanding and overcoming this limitation is critical for its successful application in research and development.

Property Value Source
CAS Number 65169-43-9[1][2][4]
Molecular Formula C₈H₈ClNO₂[1][2][4]
Molecular Weight 185.61 g/mol [1][2][4]
Appearance White to off-white solid[2]
Storage Room temperature, under inert atmosphere[2]

Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues encountered by users. Each answer provides not only a solution but also the scientific reasoning behind the recommendation.

Q1: My this compound powder is not dissolving in my aqueous buffer. What is the fundamental issue and what should I try first?

A: The primary issue is the compound's low intrinsic aqueous solubility, a hallmark of many neutral, crystalline organic molecules. The energy required to break the compound's crystal lattice is greater than the energy released by its interaction with water molecules.

First Step: Do not attempt to dissolve the compound directly in an aqueous medium. You must first prepare a concentrated stock solution in a suitable organic solvent. The most common and effective starting solvent for this class of compounds is Dimethyl Sulfoxide (DMSO).

Q2: What are the best organic solvents for preparing a high-concentration stock solution?

A: The choice of solvent is critical. A good solvent will fully solubilize the compound at a high concentration (e.g., >10 mM). Based on the structure and properties of similar heterocyclic compounds, the following solvents are recommended.

Solvent Recommended Use Rationale
Dimethyl Sulfoxide (DMSO) Primary Choice: For high-concentration stocks.Aprotic, highly polar solvent capable of disrupting crystal lattice forces effectively.
N,N-Dimethylformamide (DMF) Alternative to DMSO: Similar properties.Another polar aprotic solvent, useful if DMSO interferes with downstream assays.
Ethanol / Methanol Secondary Choice: For moderate concentrations.Polar protic solvents that can solubilize the compound, though typically to a lesser extent than DMSO.
Dichloromethane (DCM) / Ethyl Acetate For Synthesis/Extraction: Not for biological assays.Synthesis procedures show good solubility in these solvents, but their volatility and cellular toxicity make them unsuitable for creating stocks for in vitro assays.[2]

Q3: I successfully made a 20 mM stock in DMSO, but it precipitates immediately when I dilute it into my phosphate-buffered saline (PBS). How can I prevent this?

A: This is a common phenomenon called "fall-out" or precipitation upon dilution. It occurs because while the compound is soluble in the organic stock, it is not soluble in the final aqueous environment. The DMSO concentration is too low in the final solution to keep the compound dissolved.

Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try diluting to a lower final concentration.

  • Incorporate a Surfactant: Add a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer (typically at 0.01-0.1%). Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[5]

  • Use a Co-solvent System: Instead of diluting directly into a pure aqueous buffer, dilute into a buffer that already contains a small percentage of a water-miscible organic solvent (a co-solvent), such as ethanol or polyethylene glycol (PEG).[6][7]

  • Check the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. Never add the aqueous solution to the DMSO stock. This ensures rapid dispersal and minimizes localized high concentrations that can trigger precipitation.

Q4: Can I use pH to my advantage? The molecule has a pyridine ring.

A: Yes, this is an excellent insight. The nitrogen atom on the pyridine ring is basic and can be protonated.[8]

  • Acidic Conditions (pH < pKa): In an acidic environment, the pyridine nitrogen will become protonated (N → N⁺-H), forming a cationic salt. This salt form is typically much more water-soluble than the neutral free base.[9][10] You can try dissolving the compound in a buffer with a pH of 4-5.

  • Caution - Ester Hydrolysis: Be mindful that both strongly acidic and strongly basic conditions can promote the hydrolysis of the methyl ester group to a carboxylic acid, changing the compound's identity and activity.[11][12] This is less of a concern under mildly acidic conditions (pH 4-6.5) but becomes significant at pH < 2 or pH > 8, especially with prolonged incubation or heating.

Q5: My compound seems to have different solubility characteristics from one batch to the next. What could be the cause?

A: This issue often points to differences in the solid-state form of the material.[3]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, therefore, a different solubility and dissolution rate.

  • Amorphous vs. Crystalline: You may have one batch that is highly crystalline and another that is partially or fully amorphous. Amorphous material lacks a defined crystal structure and is generally much more soluble than its crystalline counterpart because less energy is required to break it apart.[13]

If you suspect this, characterizing the solid form of your batches using techniques like Polarized Light Microscopy or X-ray Powder Diffraction (XRPD) is recommended.[13]

Troubleshooting Workflows and Protocols

Visual Troubleshooting Guide

This workflow provides a decision tree for systematically addressing solubility issues.

G cluster_start Start cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Advanced Troubleshooting start Compound Fails to Dissolve in Aqueous Buffer prep_stock Prepare 10-20 mM Stock in 100% DMSO start->prep_stock check_stock Does it fully dissolve? prep_stock->check_stock sonicate Warm gently (37°C) & Sonicate check_stock->sonicate No dilute Dilute Stock into Aqueous Buffer check_stock->dilute Yes sonicate->check_stock check_precip Does it precipitate? dilute->check_precip success Success! Solution is Ready check_precip->success No lower_conc 1. Lower Final Concentration check_precip->lower_conc Yes lower_conc->dilute add_surfactant 2. Add Surfactant (e.g., 0.1% Tween 80) to Buffer add_surfactant->dilute use_cosolvent 3. Use Co-solvent Buffer (e.g., PBS + 5% Ethanol) use_cosolvent->dilute adjust_ph 4. Adjust Buffer pH to 4-5 adjust_ph->dilute

Caption: Decision tree for resolving solubility issues.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the standard procedure for creating a reliable stock solution.

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 or 20 mM).

  • Promote Dissolution: Vortex the vial vigorously for 2-3 minutes.

    • Rationale: Mechanical agitation provides the initial energy to begin the dissolution process.

  • Apply Sonication: Place the vial in a bath sonicator for 10-15 minutes. Check for visual clarity.

    • Rationale: Sonication uses high-frequency sound waves to create micro-cavitations, which provide intense localized energy to break apart the crystal lattice structure, significantly accelerating dissolution.[14]

  • Gentle Warming (Optional): If solids persist, warm the solution to 30-37°C for 10 minutes, followed by another round of vortexing and sonication.

    • Rationale: Increasing thermal energy can help overcome the lattice energy of stubborn crystals. Avoid excessive heat to prevent potential compound degradation.

  • Final Check & Storage: Once the solution is completely clear with no visible particulates, it is ready. Store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption by the hygroscopic DMSO and potential hydrolysis of the compound.

Protocol 2: pH-Modification Solubility Test

This experiment helps determine if lowering the pH can effectively increase aqueous solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation cluster_conc Conclusion stock Prepare 10 mM Stock in DMSO dilute_ph4 Dilute Stock into pH 4.0 Buffer (e.g., to 100 µM) stock->dilute_ph4 dilute_ph7 Dilute Stock into pH 7.4 Buffer (e.g., to 100 µM) stock->dilute_ph7 buffers Prepare Buffers: pH 4.0 (Acetate) pH 7.4 (Phosphate) buffers->dilute_ph4 buffers->dilute_ph7 observe_ph4 Observe for Precipitation dilute_ph4->observe_ph4 observe_ph7 Observe for Precipitation dilute_ph7->observe_ph7 conclusion Compare Clarity: Clear solution at pH 4 indicates successful pH-dependent solubilization. observe_ph4->conclusion observe_ph7->conclusion

Caption: Workflow for testing pH-dependent solubility.

  • Prepare Buffers: Make two physiologically relevant buffers, for example, a 50 mM sodium acetate buffer at pH 4.0 and a 50 mM sodium phosphate buffer at pH 7.4.

  • Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO as per Protocol 1.

  • Dilution: In separate clear vials, add 990 µL of each buffer.

  • Add Compound: To each vial, add 10 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. Vortex immediately and thoroughly.

  • Incubate & Observe: Let the solutions stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, particulates). You can also measure turbidity using a spectrophotometer at 600 nm.

  • Analyze: If the pH 4.0 solution remains clear while the pH 7.4 solution shows precipitation, it confirms that the compound's solubility is significantly enhanced under mildly acidic conditions.

References

  • PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Hughey, J. R., et al. (2011). Solid-State Techniques for Improving Solubility. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2021). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Google Patents. (1956). Esterification of pyridine carboxylic acids.
  • Google Patents. (2021). 2-methyl nicotinate and preparation method and application thereof.
  • Kumar, S. G., & Mishra, D. N. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 8(3), 132. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]

  • Bighley, L. D., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Technology, 34(5). Retrieved from [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs, 6(2). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 5-chloro-2-methylnicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate with high purity. Here, we will explore common issues and provide robust, field-tested solutions grounded in chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, common impurities include:

  • Starting materials: Unreacted 5-chloro-2-methylnicotinic acid.

  • Positional isomers: Such as Methyl 2-chloro-5-methylnicotinate, which can be difficult to separate due to similar physical properties.[1][2][3][4][5][6]

  • Hydrolysis product: 5-chloro-2-methylnicotinic acid, formed by the hydrolysis of the methyl ester.[7][8]

  • Solvent residues: Residual solvents from the reaction or workup, such as methanol or ethyl acetate.[1][9]

Q2: My final product is a yellow oil instead of a solid. What does this indicate?

A2: While this compound is reported to be a solid with a melting point of 45-47°C, obtaining it as a yellow oil often suggests the presence of impurities that are depressing the melting point.[10] These could include residual solvents or isomeric byproducts. Further purification is recommended to obtain a solid product.

Q3: What is the best general approach for purifying crude this compound?

A3: A multi-step approach is often necessary. A typical workflow involves:

  • Aqueous workup: To remove water-soluble impurities and unreacted starting materials.

  • Solvent extraction: To isolate the product from the aqueous phase.

  • Chromatography or Crystallization: For final purification to remove closely related impurities.

The choice between chromatography and crystallization will depend on the specific impurity profile and the scale of the purification.

II. Troubleshooting Guides

This section provides in-depth solutions to specific problems encountered during the purification process.

Problem 1: Poor Separation of Isomeric Impurities via Column Chromatography

Issue: You are observing co-elution of your desired product with an isomeric impurity, such as Methyl 2-chloro-5-methylnicotinate, during silica gel column chromatography.

Root Cause Analysis: Isomers often have very similar polarities, making their separation by normal-phase chromatography challenging. The choice of eluent system is critical for achieving adequate resolution.

Solution Workflow:

  • Thin-Layer Chromatography (TLC) Optimization:

    • Objective: To identify an optimal solvent system that provides the best possible separation (ΔRf) between the product and the impurity.

    • Protocol:

      • Spot the crude mixture on multiple TLC plates.

      • Develop each plate in a different solvent system. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone.

      • Visualize the spots under UV light and/or with an appropriate stain.

      • Calculate the Rf values for the product and the key impurity in each system. The ideal system will show the largest ΔRf.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

    • Mobile Phase: Use the optimized eluent system from your TLC analysis. A common starting point for nicotinates is a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v).[11]

    • Gradient Elution: If isocratic elution fails, a shallow gradient of the more polar solvent can improve separation.

    • Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a narrow starting band.

Expert Insight: The slight differences in dipole moment and steric hindrance between isomers can be exploited. Experiment with different solvent families. For instance, replacing ethyl acetate with dichloromethane might alter the interactions with the silica surface enough to improve separation.

Problem 2: Product Hydrolysis During Aqueous Workup

Issue: You are experiencing a significant loss of yield due to the hydrolysis of the methyl ester back to the carboxylic acid during the workup. This is often confirmed by HPLC analysis or the presence of a baseline spot on your TLC.

Root Cause Analysis: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[7]

Solution Workflow:

  • Control pH:

    • Objective: Maintain a neutral or slightly acidic pH (around 5-6) during the aqueous wash steps.

    • Protocol:

      • Use a dilute solution of a mild acid (e.g., 1% HCl) or a buffer solution (e.g., phosphate buffer) for neutralization and washing.

      • Avoid strong bases like sodium hydroxide. If a basic wash is necessary to remove acidic impurities, use a cold, dilute solution of sodium bicarbonate and minimize contact time.

  • Temperature Management:

    • Objective: Keep the temperature low to reduce the rate of hydrolysis.

    • Protocol:

      • Conduct all aqueous workup steps in an ice bath.

      • Use pre-chilled solutions for washing.

  • Minimize Contact Time:

    • Objective: Reduce the time the product is in contact with the aqueous phase.

    • Protocol:

      • Perform extractions and phase separations as quickly as possible.

      • Proceed immediately to the drying and solvent removal steps after the final wash.

Problem 3: Difficulty in Crystallizing the Final Product

Issue: The purified product remains an oil or forms an amorphous solid, making it difficult to handle and assess its purity.

Root Cause Analysis: The presence of even small amounts of impurities can inhibit crystallization. The choice of crystallization solvent is also crucial.

Solution Workflow:

  • Solvent Screening:

    • Objective: To find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Protocol:

      • In small vials, dissolve a small amount of the purified oil in various solvents (e.g., hexanes, heptane, isopropanol, ethyl acetate/hexanes mixture).

      • Heat the solutions gently until the product dissolves completely.

      • Allow the vials to cool slowly to room temperature, and then in a refrigerator or freezer.

      • Observe which solvent system yields crystalline material.

  • Crystallization Technique:

    • Objective: To promote the formation of well-defined crystals.

    • Protocol:

      • Dissolve the product in the minimum amount of the chosen hot solvent.

      • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of smaller, less pure crystals.

      • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Once crystals have formed, cool the mixture further in an ice bath or refrigerator to maximize the yield.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Table:

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂[10][12]
Molecular Weight185.61 g/mol [2][10]
Melting Point45-47 °C[10]
Boiling Point233.5 ± 35.0 °C (Predicted)[10]
AppearanceSolid or liquid[12]
Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Purification A Crude Reaction Mixture B Aqueous Wash (pH controlled) A->B C Solvent Extraction B->C D Drying & Concentration C->D E Column Chromatography D->E Oily/Impure Product F Crystallization D->F If sufficiently pure E->F Purified Fractions G High Purity Product F->G

Sources

preventing decomposition of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methyl 5-chloro-2-methylnicotinate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on both foundational chemical principles and practical, field-proven experience to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and properties of this compound.

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are hydrolysis, transesterification, and decarboxylation.

  • Hydrolysis: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which yields 5-chloro-2-methylnicotinic acid and methanol.[1][2] The rate of hydrolysis can be influenced by the pH of the solution.[3]

  • Transesterification: In the presence of other alcohols and a catalyst (acidic or basic), the methyl group of the ester can be exchanged, leading to the formation of a different ester.[4][5][6]

  • Decarboxylation: While less common for the ester itself, the corresponding carboxylic acid can undergo decarboxylation at elevated temperatures, a known reaction for nicotinic acid derivatives.[7][8][9][10]

Q2: What are the ideal storage conditions to prevent decomposition?

A2: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, well-ventilated place.[11] For long-term storage, an inert atmosphere and room temperature are recommended.[12] It is crucial to avoid contact with strong oxidizing agents and strong bases.[11]

Q3: What are the initial signs of decomposition?

A3: Visual inspection may reveal a change in color or the presence of solid precipitates (the hydrolyzed carboxylic acid). A faint odor of methanol might also be detectable. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended to detect the presence of degradation products like 5-chloro-2-methylnicotinic acid.[1][13][14]

Q4: Is this compound sensitive to light or air?

A4: While specific data on the photosensitivity of this particular compound is not extensively available, many organic compounds, especially those with aromatic rings, can be sensitive to light. Therefore, it is best practice to store it in an opaque or amber container. The compound is generally stable in air, but to prevent oxidative degradation and hydrolysis from atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[12]

Q5: At what pH range is the compound most stable in aqueous solutions?

A5: Generally, esters are most stable in a neutral pH range. Both acidic and basic conditions can catalyze hydrolysis.[3] For nicotinic acid esters, hydrolysis is a known degradation pathway in aqueous solutions.[1] It is advisable to maintain the pH of solutions containing this compound as close to neutral (pH 7) as possible, unless the experimental protocol requires otherwise. The use of a buffer system can help maintain a stable pH.[3]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield in a Reaction Where this compound is a Reactant

Possible Cause 1: Decomposition of the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical method like HPLC, GC, or NMR.

    • Check for Hydrolysis: Look for the presence of 5-chloro-2-methylnicotinic acid. This can be done by extracting a small sample with a suitable solvent and analyzing it.

    • Use Fresh Reagent: If decomposition is suspected, use a freshly opened container of the reagent or purify the existing stock.

Possible Cause 2: Inappropriate Reaction Conditions.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is appropriate. Excessive heat can lead to decomposition.

    • pH Management: If the reaction is performed in a solution, monitor and control the pH to avoid acid or base-catalyzed hydrolysis of the ester.

    • Solvent Purity: Use dry solvents to minimize the risk of hydrolysis, especially in reactions sensitive to water.

Problem 2: Unexpected Side Products are Observed in the Reaction Mixture

Possible Cause 1: Hydrolysis of the Ester.

  • Troubleshooting Steps:

    • Isolate and Characterize: Isolate the side product and characterize it using techniques like Mass Spectrometry and NMR to confirm if it is 5-chloro-2-methylnicotinic acid.

    • Reaction Workup: During the workup, avoid prolonged exposure to aqueous acidic or basic conditions. Neutralize the reaction mixture promptly.

Possible Cause 2: Transesterification with an Alcoholic Solvent or Reagent.

  • Troubleshooting Steps:

    • Solvent Selection: If your reaction involves an alcohol as a solvent or reagent, be aware of the potential for transesterification.[6] If this is not the desired outcome, consider using a non-alcoholic solvent.

    • Catalyst Choice: Both acids and bases can catalyze transesterification.[5] Select a catalyst that minimizes this side reaction if it is not the intended pathway.

Problem 3: Inconsistent Results in Biological Assays

Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Stability Study: Perform a stability study of this compound in your specific assay medium over the time course of your experiment.

    • pH of Medium: Measure the pH of your assay medium. If it is significantly acidic or basic, it could be causing hydrolysis. Consider adjusting the pH or using a more stable derivative if possible.

    • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your assays to minimize the impact of any potential degradation.

III. Experimental Protocols & Data

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolytic degradation product, 5-chloro-2-methylnicotinic acid.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample: this compound

  • Standard: 5-chloro-2-methylnicotinic acid (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      15 10 90
      20 10 90
      21 90 10

      | 25 | 90 | 10 |

  • Analysis: Inject the sample and, if available, the standard. The carboxylic acid will typically have a shorter retention time than the ester under these reverse-phase conditions. The presence of a peak corresponding to the retention time of the 5-chloro-2-methylnicotinic acid standard indicates hydrolysis. The purity of the ester can be calculated based on the peak area percentages.

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₈ClNO₂[12][15]
Molecular Weight185.61 g/mol [12][16]
Melting Point45-47 °C[17]
Boiling Point233.5±35.0 °C (Predicted)[17]
Storage TemperatureRoom Temperature, under inert atmosphere[12]

IV. Visual Diagrams

Decomposition Pathways

G A This compound B 5-chloro-2-methylnicotinic Acid + Methanol A->B Hydrolysis (+ H2O, H+ or OH-) C New Ester + Methanol A->C Transesterification (+ R'OH, H+ or OH-) D Decarboxylated Product B->D Decarboxylation (Heat)

Caption: Primary decomposition pathways of this compound.

Troubleshooting Workflow: Low Reaction Yield

G start Low Reaction Yield check_purity Check Purity of Starting Material (HPLC/GC) start->check_purity is_pure Is it Pure? check_purity->is_pure use_fresh Use Fresh or Purified Reagent is_pure->use_fresh No check_conditions Review Reaction Conditions (Temp, pH, Solvent) is_pure->check_conditions Yes use_fresh->check_purity conditions_ok Are Conditions Appropriate? check_conditions->conditions_ok optimize Optimize Reaction Conditions conditions_ok->optimize No proceed Proceed with Optimized Protocol conditions_ok->proceed Yes optimize->check_conditions

Caption: Workflow for troubleshooting low reaction yields.

V. References

  • Sigma-Aldrich. (2025, July 9). SAFETY DATA SHEET.

  • National Center for Biotechnology Information. (n.d.). A method for the degradation of radioactive nicotinic acid. PMC.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.

  • Merck Millipore. (n.d.). SAFETY DATA SHEET.

  • Patsnap Eureka. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water.

  • European Patent Office. (2017, May 15). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. Googleapis.com.

  • National Center for Biotechnology Information. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC.

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

  • Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.

  • National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC.

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR.

  • CDH Fine Chemical. (n.d.). methyl nicotinate cas no 93-60-7.

  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.

  • YouTube. (2021, January 9). Pyridine : Decarboxylation of Niacin.

  • ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF.

  • Achmem. (n.d.). Methyl 2-chloro-5-methylnicotinate.

  • ChemicalBook. (n.d.). 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER | 65169-43-9.

  • PubChem. (n.d.). 3-Chloropyridine.

  • BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge.

  • ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf.

  • ResearchGate. (2025, August 5). Synthesis and antinociceptive activity of methyl nicotinate.

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.

  • Sigma-Aldrich. (n.d.). Methyl 2-chloro-5-methylnicotinate | 65169-43-9.

  • CymitQuimica. (n.d.). This compound; CAS No.: 350597-49-8.

  • WUR eDepot. (2014, January 16). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials.

  • ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

  • ChemicalBook. (2025, July 24). 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6.

  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.

  • Zenodo. (n.d.). THE DETECTION AND DETERMINATION OF PYRIDINE BASES IN DENATURED SPIRIT.

  • Master Organic Chemistry. (2022, November 10). Transesterification.

  • 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER Two Chongqing Chemdad Co. (n.d.).

  • ChemShuttle. (n.d.). This compound; CAS No.: 350597-49-8.

  • PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate.

  • CP Lab Safety. (n.d.). Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram.

  • ResearchGate. (2025, November 6). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials.

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • ECHEMI. (n.d.). 65169-43-9, 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER Formula.

  • PubMed. (n.d.). pH dependence of binding benzo[h]quinoline and humic acid and effects on fluorescence quenching.

Sources

Technical Support Center: Troubleshooting Failed Reactions with Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-chloro-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthetic reactions involving this versatile building block. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary stability concerns for this compound?

A: this compound is generally stable under standard laboratory conditions (room temperature, sealed container). However, two main stability concerns should be noted:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis to form 5-chloro-2-methylnicotinic acid.[1][2] This can be catalyzed by strong acids or bases and accelerated by heat. While aqueous solutions of similar compounds like methyl nicotinate show slow degradation over time at 4°C, it's best to use anhydrous solvents for reactions to prevent this side reaction.[3]

  • Moisture: As with most organohalides used in cross-coupling, it is crucial to protect the compound from moisture to ensure the integrity of downstream reactions, which are often water-sensitive.

Q2: I'm seeing poor solubility of my starting material. What solvents are recommended?

A: this compound is an organic compound with limited solubility in water but good solubility in common organic solvents like dichloromethane, ethanol, toluene, and 1,4-dioxane.[4] For cross-coupling reactions, solvents such as toluene, 1,4-dioxane, and THF are standard choices and should provide adequate solubility.[5] If solubility issues persist, gentle warming or the use of a co-solvent system may be beneficial, provided the chosen solvents are dry and compatible with your reaction conditions.

Q3: Why is my cross-coupling reaction failing? The pyridine nitrogen seems to be inhibiting the catalyst.

A: This is a classic challenge with pyridine-containing substrates.[6][7] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst center, leading to catalyst inhibition or deactivation.[7] This is often referred to as the "2-pyridyl problem".[8] To overcome this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are designed to stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.[5][6][9]

Q4: The C-Cl bond is not reacting. Is it not active enough?

A: Yes, aryl chlorides are significantly less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[5][10] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[5] To facilitate this difficult step, you generally need:

  • More active catalysts: Use modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) and highly electron-donating, sterically hindered ligands.[5][11]

  • Higher temperatures: Reactions often require elevated temperatures (80-110 °C) to drive the oxidative addition.[5]

  • Stronger bases: A strong base is often required to facilitate the catalytic cycle.

Q5: What is the impact of the 2-methyl group on reactivity?

A: The methyl group at the C-2 position introduces significant steric hindrance around the pyridine nitrogen and the adjacent C-3 position.[12][13][14]

  • Steric Hindrance: This crowding can hinder the approach of the palladium catalyst to the C-Cl bond, potentially slowing down the oxidative addition step. It can also influence the ability of the pyridine nitrogen to coordinate to the palladium, which can be a complex interplay of effects.[12]

  • Electronic Effect: As an electron-donating group, the methyl group slightly increases the electron density of the pyridine ring, which can make the C-Cl bond slightly less electrophilic and thus slower to react in oxidative addition.

Section 2: Detailed Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling with this compound presents specific challenges.

Problem: Low to No Conversion to the Desired Biaryl Product

This is the most common failure mode. The following workflow will help you systematically diagnose the issue.

G start Low/No Conversion in Suzuki Coupling check_atmosphere 1. Verify Inert Atmosphere (Strictly O₂-free?) start->check_atmosphere check_reagents 2. Re-evaluate Reagents (Dry solvent? Active boronic acid? Pure base?) check_atmosphere->check_reagents Yes re_degas Action: Re-run with rigorous degassing (freeze-pump-thaw or prolonged Ar sparging). check_atmosphere->re_degas No check_catalyst 3. Assess Catalyst System (Appropriate Ligand/Pd Source?) check_reagents->check_catalyst Yes use_ester Action: Use boronic ester (pinacol) instead of acid. Use fresh, dry solvent and anhydrous base. check_reagents->use_ester No optimize_conditions 4. Optimize Reaction Conditions (Increase Temp/Time/Loading?) check_catalyst->optimize_conditions Yes change_ligand Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) with a modern Pd pre-catalyst (G3/G4). check_catalyst->change_ligand No increase_temp Action: Incrementally increase temperature (e.g., 80°C -> 100°C -> 110°C). Increase catalyst loading (2 mol% -> 5 mol%). optimize_conditions->increase_temp No success Reaction Successful optimize_conditions->success Yes re_degas->check_atmosphere use_ester->check_reagents change_ligand->check_catalyst increase_temp->optimize_conditions

Detailed Causality and Solutions
IssueRoot Cause AnalysisRecommended Actions & Protocol
Catalyst Inactivation Oxygen is a known poison for Pd(0) catalysts, leading to the formation of inactive palladium oxides.[7] The pyridine nitrogen can also inhibit the catalyst.[6][7]1. Rigorous Degassing: Use three freeze-pump-thaw cycles for your solvent or sparge with argon for at least 30 minutes. Ensure a positive pressure of inert gas throughout the reaction. 2. Ligand Choice: Standard ligands like PPh₃ are often ineffective for chloropyridines.[5] Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or specialized ligands like ClickPhos that are proven for heteroaromatic chlorides.[11][15] These ligands promote the reductive elimination step and stabilize the catalyst against deactivation.
Poor Reagent Quality Boronic acids can undergo protodeboronation (hydrolysis back to the arene), especially under basic aqueous conditions.[7] Water in the solvent or base can facilitate this and other side reactions.1. Use Boronic Esters: Pinacol boronic esters are more stable to hydrolysis than their corresponding acids.[7] 2. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry the base (e.g., K₃PO₄, K₂CO₃) in an oven before use.
Slow Oxidative Addition The C-Cl bond is strong and electron-rich, making oxidative addition to Pd(0) difficult. This is the primary hurdle for this substrate.[5][16]1. Increase Temperature: A higher thermal energy is required to overcome the activation barrier. Typical temperatures range from 80-110 °C. 2. Use an Appropriate Catalyst System: A combination of a modern palladium pre-catalyst (e.g., XPhos Pd G3) is often more effective than generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6]
Incorrect Base The base plays a crucial role in activating the boronic acid for transmetalation.[17] Its strength and solubility are important.1. Screen Bases: K₃PO₄ is often a good choice for challenging couplings.[6] Other options include K₂CO₃ and Cs₂CO₃. The choice can be solvent-dependent.
Protocol: Screening Protocol for a Failed Suzuki Coupling
  • Setup: To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), and anhydrous K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: In a separate glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add freshly degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 8, 24 hours). If the reaction stalls, consider a modest increase in temperature or catalyst loading.

Guide 2: Buchwald-Hartwig Amination

This reaction is used to form C-N bonds, but like the Suzuki coupling, it is challenging with chloropyridine substrates.

Problem: Low Yield of Aminated Product and/or Significant Side Reactions

Common issues include low conversion, hydrodehalogenation (C-Cl is replaced by C-H), and starting material decomposition.

G start Buchwald-Hartwig Amination Fails check_conversion Is conversion low? start->check_conversion check_side_products Are side products observed? check_conversion->check_side_products No troubleshoot_conversion Focus: Activating the C-Cl Bond check_conversion->troubleshoot_conversion Yes troubleshoot_side_products Focus: Suppressing Side Reactions check_side_products->troubleshoot_side_products Yes action_conversion1 1. Use stronger base (NaOtBu). Ensure it is fresh and anhydrous. troubleshoot_conversion->action_conversion1 action_conversion2 2. Switch to a more active ligand (e.g., BrettPhos, RuPhos). action_conversion1->action_conversion2 action_conversion3 3. Increase temperature (up to 110°C) and catalyst loading (up to 5 mol%). action_conversion2->action_conversion3 action_side1 Hydrodehalogenation (-H)? -> Ensure strictly anhydrous conditions. Use a slight excess of amine (1.2-1.5 equiv). troubleshoot_side_products->action_side1 action_side2 Decomposition? -> Lower temperature. Consider a weaker (but still effective) base like K₃PO₄. action_side1->action_side2

Detailed Causality and Solutions
IssueRoot Cause AnalysisRecommended Actions & Protocol
Low Conversion This is typically due to slow oxidative addition of the C-Cl bond.[5] The catalytic cycle is stalled at the first key step.1. Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5] Ensure it is from a fresh bottle and handled under inert gas, as it is very hygroscopic. 2. Ligand Choice: Ligands are even more critical here than in Suzuki couplings. Sterically hindered biarylphosphine ligands like RuPhos or BrettPhos are essential for activating C-Cl bonds.[5] 3. Catalyst Loading: For this challenging substrate, you may need to increase catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[5]
Hydrodehalogenation This side reaction, where the chlorine is replaced by hydrogen, occurs when reductive elimination is slow, allowing competing pathways to dominate. It is often exacerbated by trace water or other proton sources.[5]1. Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. 2. Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling pathway over reduction.[5]
Ester Hydrolysis If using a strong base like NaOtBu, especially at high temperatures, the methyl ester can be saponified to the corresponding carboxylate.1. Use a Weaker Base: If ester hydrolysis is a major issue, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃. This will likely require a more active catalyst system (e.g., a more electron-rich ligand) and potentially higher temperatures to compensate for the slower reaction rate.[5] 2. Lower Temperature/Shorter Time: Minimize reaction time and use the lowest temperature that affords a reasonable conversion rate.
Protocol: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the corresponding ligand (4-10 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat to 100-110 °C with stirring.

  • Workup: After the reaction is complete (as determined by LC-MS), cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography.

Section 3: Purification Challenges

Q: I've successfully run my reaction, but purifying the product is difficult. The compound streaks on silica gel.

A: The basic pyridine nitrogen can interact strongly with the acidic surface of silica gel, leading to tailing and poor separation.

Solutions:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), before packing the column. This will cap the acidic silanol groups.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Acid/Base Extraction: If your product is stable, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the pyridine and pull it into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your product back into an organic solvent.[18][19] This can effectively remove non-basic impurities. Caution: This may hydrolyze the ester if not performed carefully at low temperatures.

References
  • PubChem. (n.d.). Methyl Nicotinate. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Retrieved from [Link]

  • Vantourout, J. C., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • Wiley. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid.
  • Google Patents. (n.d.). Non-catalytic preparation of nicotinic acid esters.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]

  • YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Google Patents. (n.d.). Menthyl nicotinate synthesis process.
  • ResearchGate. (2025). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Retrieved from [Link]

Sources

minimizing impurities in Methyl 5-chloro-2-methylnicotinate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-chloro-2-methylnicotinate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and minimize impurity formation during its preparation. We will delve into the causality behind experimental choices, providing field-proven insights to ensure high purity and yield.

Synthetic Pathway Overview

The most prevalent and reliable method for synthesizing this compound (CAS 350597-49-8) is the esterification of 5-chloro-2-methylnicotinic acid.[1] This reaction is typically catalyzed by a strong acid or mediated by an activating agent like thionyl chloride in the presence of methanol.[2]

Synthetic_Pathway cluster_reagents Reagents & Conditions SM 5-chloro-2-methylnicotinic acid Product This compound SM->Product Esterification Reagent + Methanol (CH3OH) Catalyst H+ or SOCl2

Caption: Common synthetic route via esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the esterification reaction?

A1: Success hinges on three key factors:

  • Anhydrous Conditions: Water is detrimental as it can hydrolyze the product back to the starting carboxylic acid or react with reagents like thionyl chloride, reducing efficiency.[3]

  • Temperature Control: Particularly when using thionyl chloride, the initial addition to methanol should be performed at a low temperature (e.g., 0 °C) to prevent uncontrolled side reactions.[4] During reflux, maintaining a stable temperature ensures a consistent reaction rate without thermal degradation.

  • Stoichiometry: While methanol is often used as the solvent and is therefore in large excess, the amount of catalyst or activating agent must be carefully controlled to drive the reaction to completion without promoting side-product formation.

Q2: What purity level is generally expected for this intermediate?

A2: For most pharmaceutical and fine chemical applications, a purity of ≥98% as determined by HPLC or GC is standard.[3] Key specifications often include limits on the starting carboxylic acid (≤0.2%), residual solvents, and any isomeric impurities.[3]

Q3: Can I use other alcohols for this esterification?

A3: Yes, the reaction is adaptable to other simple alcohols (e.g., ethanol, isopropanol) to produce the corresponding esters. However, reaction kinetics and purification profiles will change. For the synthesis of the specified methyl ester, methanol is the required reagent.

Troubleshooting Guide: Impurity Profiling and Mitigation

This section addresses specific issues encountered during synthesis, workup, and purification.

Problem 1: My final product is contaminated with unreacted 5-chloro-2-methylnicotinic acid.

  • Primary Cause: The esterification reaction has not gone to completion. This is often due to insufficient reaction time, low catalyst activity, or the presence of moisture.

  • Investigative Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.[5] If the reaction stalls, the issue lies with the reaction conditions.

    • Reagent Quality: Ensure methanol is anhydrous. Use a freshly opened bottle or a properly dried solvent. Verify the concentration and activity of the acid catalyst or thionyl chloride.

  • Corrective Actions:

    • Extend Reaction Time: Continue refluxing and monitor progress every 1-2 hours until the starting material is consumed.

    • Increase Catalyst Load: A slight increase in the catalytic acid or thionyl chloride can drive the equilibrium towards the product.

    • Workup pH Control: During the aqueous workup, ensure the solution is neutralized or made slightly basic (pH 7-8) with a reagent like sodium bicarbonate.[6] This deprotonates the acidic starting material, making it highly water-soluble and easily separable from the organic layer containing your ester product.

Problem 2: The yield is significantly lower than expected.

  • Primary Cause: Product loss can occur at multiple stages, including incomplete reaction, inefficient extraction during workup, or mechanical losses during purification.

  • Investigative Steps & Corrective Actions:

    • Confirm Reaction Completion: As in Problem 1, ensure the starting material is fully converted.

    • Optimize Extraction: Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) from the aqueous layer to maximize the recovery of the product.[4][7] Combine and wash the organic layers with brine to reduce dissolved water before drying.

    • Refine Purification: If using column chromatography, ensure the silica gel is properly packed and the product is not eluting too broadly. For distillation, ensure the vacuum is stable and the collection temperature is appropriate for the product's boiling point (Predicted: 233.5±35.0 °C at atmospheric pressure).[8]

Problem 3: I observe unexpected peaks in my HPLC or NMR analysis.

  • Primary Cause: These peaks can represent isomeric impurities, by-products from side reactions, or impurities carried over from the starting materials.

  • Investigative Steps:

    • Analyze Starting Materials: Always run a purity check on your starting 5-chloro-2-methylnicotinic acid. Impurities from its synthesis, such as 3,5-pyridinedicarboxylic acid (if starting from 3,5-lutidine), can carry through.[9]

    • Identify the Impurity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain a molecular weight for the unknown peak.[10] This is the most direct way to hypothesize its structure. For example, an impurity with the same mass might be a positional isomer.

  • Corrective Actions:

    • Source High-Purity Starting Materials: The most effective way to avoid inherited impurities is to start with highly pure materials.

    • Optimize Reaction Conditions: Side reactions are often temperature-dependent. Avoid excessive heating.

    • Develop a Robust Purification Method: Column chromatography is highly effective at separating structurally similar compounds.[5] A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar one (like ethyl acetate) can resolve most impurities.

Troubleshooting_Workflow cluster_acid Starting Material (Acid) cluster_unknown Unknown Peak cluster_yield Low Yield start Impurity Detected? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Unreacted Acid id_impurity Identify with LC-MS start->id_impurity Unknown Peak check_completion Reaction Complete? start->check_completion Low Yield sol_acid Extend Reaction Time Increase Catalyst Optimize Workup pH incomplete_rxn->sol_acid Yes source_impurity Check SM Purity Review Side Reactions id_impurity->source_impurity purify_impurity Refine Chromatography Consider Recrystallization source_impurity->purify_impurity check_completion->incomplete_rxn No optimize_workup Optimize Extraction Minimize Transfers check_completion->optimize_workup Yes

Caption: A decision tree for troubleshooting common issues.

Key Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride (SOCl₂)[2]

  • Rationale: This method is highly efficient as it converts the carboxylic acid to a reactive acyl chloride intermediate in situ, which then rapidly reacts with methanol. The by-products (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloro-2-methylnicotinic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise via an addition funnel. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

    • Cool the mixture and remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography[5]

  • Rationale: This technique separates compounds based on their polarity. The non-polar desired ester will travel through the silica column faster than the highly polar residual carboxylic acid.

  • Procedure:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

    • Pack a glass column with the slurry. Do not let the column run dry.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the elution solvent.

    • Adsorb the crude material onto a small amount of silica gel and load it onto the top of the packed column.

    • Begin elution with a non-polar solvent system (e.g., 95:5 petroleum ether:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15) to elute the product.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, which should be a solid with a melting point of 45-47 °C.[8]

Data Summary and Analytical Methods

Effective impurity control requires robust analytical methods to identify and quantify components at all stages.

Table 1: Common Impurities and Their Origins

Impurity NameStructureTypical OriginRecommended Analytical Technique
5-chloro-2-methylnicotinic acid Starting MaterialIncomplete reaction or product hydrolysisHPLC, ¹H NMR (broad OH peak)
3,5-Pyridinedicarboxylic acid By-productOver-oxidation of 3,5-lutidine during SM synthesis[9]HPLC, LC-MS
Positional Isomers e.g., Methyl 2-chloro-5-methylnicotinateSide-reaction during chlorination step in SM synthesisGC-MS, LC-MS, HPLC
Methanol SolventIncomplete removal after reaction¹H NMR (singlet ~3.49 ppm), GC Headspace
Ethyl Acetate SolventIncomplete removal after extraction/chromatography¹H NMR (quartet ~4.12, triplet ~1.25 ppm), GC Headspace

Analytical Methodologies

  • High-Performance Liquid Chromatography (HPLC): The primary technique for purity assessment. A typical method would use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[10]

  • Gas Chromatography (GC): Suitable for purity analysis and detecting volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR): Essential for structural confirmation of the final product and for identifying and quantifying impurities without needing a reference standard (qNMR).[10]

  • Mass Spectrometry (MS): When coupled with LC or GC, it is the most powerful tool for identifying unknown impurity structures by providing molecular weight and fragmentation data.[3][10]

By understanding the reaction mechanism, anticipating potential impurities, and employing rigorous analytical and purification techniques, researchers can consistently produce high-purity this compound suitable for the demanding applications in drug discovery and development.

References

  • PrepChem.com . Synthesis of methyl 2-chloronicotinate. Available from: [Link]

  • Veeprho . Methyl Nicotinate Impurities and Related Compound. Available from: [Link]

  • The Royal Society of Chemistry . Electronic Supplementary Information. Available from: [Link]

  • PrepChem.com . The preparation Of 2-chloro-5-methylnicotinic acid. Available from: [Link]

  • Oakwood Chemical . 5-Chloro-2-methylnicotinic acid methyl ester. Available from: [Link]

  • Google Patents. CN102584695B - Preparing method of 5-methylnicotinicacid.
  • Chongqing Chemdad Co. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. Available from: [Link]

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • PubChem . Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946. Available from: [Link]

  • CP Lab Safety . Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram. Available from: [Link]

  • Eureka | Patsnap . Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available from: [Link]

  • ResearchGate . (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing expert guidance on catalyst selection for cross-coupling reactions involving Methyl 5-chloro-2-methylnicotinate. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this electron-deficient heteroaryl chloride. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the primary factors to consider?

A1: Low to no yield in cross-coupling reactions with this compound is a common challenge that can often be attributed to a few key factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering catalytic turnover.[1][2] This is a well-documented issue with pyridine-containing substrates.

  • Inactive Catalyst System: The C-Cl bond in this compound is relatively strong and requires a highly active catalyst for efficient oxidative addition. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[1][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and must be carefully optimized for this specific substrate.[4]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of chlorine with hydrogen) and protodeboronation (for Suzuki reactions) can consume starting materials and reduce the yield of the desired product.[1]

Q2: How do the substituents on the pyridine ring of this compound affect the choice of catalyst?

A2: The electronic and steric profile of this compound presents a unique set of challenges that directly influence catalyst selection:

  • Electron-Deficient Ring: The electron-withdrawing methyl ester group at the 3-position makes the pyridine ring electron-deficient. This generally facilitates the oxidative addition step of the catalytic cycle.[3]

  • Pyridine Nitrogen: As mentioned, the Lewis basicity of the pyridine nitrogen is a primary cause of catalyst inhibition.[1][2]

  • 2-Methyl Group: The methyl group at the 2-position provides some steric hindrance around the nitrogen, which can surprisingly be beneficial. It can disfavor the formation of some inactive palladium complexes, but can also influence the approach of the catalyst to the C-Cl bond.

  • 5-Chloro Group: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, necessitating more active catalyst systems.[1][5]

A successful catalyst system must be robust enough to overcome the inhibitory effect of the pyridine nitrogen while being sufficiently active to cleave the C-Cl bond. This typically involves the use of sterically hindered and electron-rich phosphine ligands.[3]

II. Troubleshooting Guide for Common Cross-Coupling Reactions

This section provides detailed troubleshooting advice for specific palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[6] For a substrate like this compound, success hinges on selecting a catalyst system that can navigate the challenges of an electron-deficient chloropyridine.

Problem: Low or no yield of the desired 5-aryl-2-methylnicotinate.

Potential Cause Troubleshooting Steps & Rationale
Catalyst Inhibition by Pyridine Nitrogen Switch to a palladium precursor paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos .[7] These ligands create a sterically hindered environment around the palladium center, which discourages coordination with the pyridine nitrogen.
Inefficient Oxidative Addition of the C-Cl Bond Use a more active palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a highly donating ligand. Buchwald's biaryl phosphine ligands are excellent choices.[8][9]
Protodeboronation of the Boronic Acid Ensure anhydrous conditions and use a non-protic solvent like dioxane or toluene . A strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ is often preferred.[4][10] Adding a small amount of water can sometimes be beneficial, but it should be carefully optimized.
Hydrodehalogenation (Dechlorination) This side reaction can be promoted by certain palladium-hydride species. Ensure a thoroughly inert atmosphere (argon or nitrogen) to minimize sources of hydrogen.[1]
Ester Hydrolysis If using aqueous base, the methyl ester can be susceptible to hydrolysis, especially at elevated temperatures. Using a non-aqueous base like KF or minimizing reaction time and temperature can mitigate this.[10]

Recommended Starting Conditions for Suzuki Coupling:

Component Recommendation
Palladium Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)
Ligand SPhos or XPhos (2-4 mol%)
Base K₃PO₄ (2-3 equivalents)
Solvent Dioxane or Toluene/Water mixture
Temperature 80-110 °C

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%) in a small amount of degassed solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the bulk of the degassed solvent (e.g., dioxane).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][12] The choice of ligand is paramount for the successful amination of this compound.

Problem: Low yield of the corresponding 5-amino-2-methylnicotinate derivative.

Potential Cause Troubleshooting Steps & Rationale
Catalyst Deactivation Similar to the Suzuki coupling, catalyst inhibition by the pyridine nitrogen is a major concern. Employ bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos .[7][8] These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.
Weak Base A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. NaOtBu or LHMDS are commonly used.[13]
Steric Hindrance If coupling a bulky amine, a more sterically demanding ligand may be necessary to facilitate the reaction. Consider ligands from the Josiphos family.[7]
Side Reactions Hydrodehalogenation can be a significant side reaction. Using a well-defined precatalyst can sometimes minimize the formation of palladium-hydride species that lead to this side product.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

Component Recommendation
Palladium Precursor Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%)
Ligand XPhos or RuPhos (2-4 mol%)
Base NaOtBu or LHMDS (1.5-2.0 equivalents)
Solvent Toluene or Dioxane
Temperature 80-110 °C

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.[14]

C. Heck Reaction

The Heck reaction couples the aryl chloride with an alkene.[15][16] For an electron-deficient substrate like this compound, the reaction is generally favorable, but catalyst selection remains key.

Problem: Low conversion or formation of side products.

Potential Cause Troubleshooting Steps & Rationale
Low Catalyst Activity For aryl chlorides, a phosphine-ligated palladium catalyst is typically required. Pd(OAc)₂ with a ligand like P(o-tol)₃ or a Buchwald ligand can be effective.[17] For some activated systems, phosphine-free catalysts like Pd(OAc)₂ can work, but this is less likely for an unactivated C-Cl bond on a pyridine ring.
Incorrect Base An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used.[15] The choice of base can influence the reaction rate and should be screened.
Double Bond Isomerization In some cases, the double bond of the product can isomerize. This can sometimes be suppressed by the addition of certain additives, though this requires careful optimization.
Regioselectivity Issues With unsymmetrical alkenes, a mixture of regioisomers can be formed. The choice of ligand can influence the regioselectivity.

Recommended Starting Conditions for Heck Reaction:

Component Recommendation
Palladium Precursor Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tol)₃ (4-10 mol%) or XPhos (4-10 mol%)
Base Et₃N or K₂CO₃ (2-3 equivalents)
Solvent DMF, NMP, or Dioxane
Temperature 100-140 °C
D. Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the aryl chloride and a terminal alkyne.[18][19] This reaction typically requires a copper co-catalyst, although copper-free conditions have been developed.

Problem: Low yield or significant homocoupling of the alkyne (Glaser coupling).

Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst System The coupling of aryl chlorides in Sonogashira reactions is challenging. A highly active palladium catalyst is needed, often in combination with a copper(I) co-catalyst (CuI ).[20] Ligands such as XPhos or SPhos can be beneficial.
Glaser Homocoupling The copper co-catalyst can promote the homocoupling of the terminal alkyne. To minimize this, ensure a strictly anaerobic environment. Alternatively, employ copper-free Sonogashira conditions, which may require a different palladium catalyst system and are often performed at higher temperatures.[20]
Inappropriate Base/Solvent An amine base such as Et₃N or diisopropylamine (DIPA) is typically used, often serving as both the base and a co-solvent.[18]

Recommended Starting Conditions for Sonogashira Coupling:

Component Recommendation
Palladium Precursor Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂/XPhos
Copper Co-catalyst CuI (1-3 mol%)
Base Et₃N or DIPA
Solvent THF or DMF
Temperature 60-100 °C

III. Visualizing the Process: Catalytic Cycles and Workflows

To aid in understanding and troubleshooting, the following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions and a general workflow for addressing failed reactions.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R (Product) Ar-R (Product) Reductive Elimination->Ar-R (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow start Low/No Yield check_reagents Verify Reagent Quality (Substrates, Solvent, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere change_ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) check_atmosphere->change_ligand change_catalyst Try Different Pd Precursor (e.g., Pd2(dba)3, Precatalysts) change_ligand->change_catalyst optimize_base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) change_catalyst->optimize_base optimize_temp Vary Reaction Temperature optimize_base->optimize_temp success Successful Reaction optimize_temp->success

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

IV. Concluding Remarks

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is a challenging yet achievable goal. The key to success lies in the rational selection of a catalyst system that can overcome the inherent difficulties posed by this electron-deficient, pyridine-containing substrate. By understanding the underlying principles of catalyst activity and inhibition, and by systematically troubleshooting reaction parameters, researchers can effectively synthesize a wide array of valuable derivatives. This guide serves as a starting point for your experimental design and optimization efforts.

V. References

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.

  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.

  • BenchChem. (2025). troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols.

  • ResearchGate. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.

  • Wikipedia. (2024). Heck reaction. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Green Chemistry. (2014). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • PubMed. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. [Link]

  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • ResearchGate. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chelucci, G. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules, 17(12), 14661–14679. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Cross-coupling reaction. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale Graduate School of Arts and Sciences Dissertations. [Link]

  • ResearchGate. (2018). Pd0/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link]

  • ResearchGate. (2017). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [Link]

  • MDPI. (2020). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • Morken, J. P., & Liu, R. Y. (2017). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Journal of the American Chemical Society, 139(40), 14319–14322. [Link]

  • PubMed. (2021). Nickel-Catalyzed Suzuki-Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. The isomeric purity and unambiguous identification of a compound are paramount to understanding its biological activity, safety profile, and intellectual property value. This guide provides an in-depth, technically-grounded framework for the structural confirmation of Methyl 5-chloro-2-methylnicotinate, a substituted pyridine derivative of interest in synthetic chemistry.

This document moves beyond a simple recitation of analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in experimental data and causality. We will explore the key spectroscopic techniques required for structural verification and contrast the expected data for this compound with that of a constitutional isomer, Methyl 2-chloro-5-methylnicotinate, to highlight the subtleties of spectral interpretation in distinguishing closely related molecules.

The Imperative of Unambiguous Structure Confirmation

The substitution pattern on an aromatic ring can profoundly influence a molecule's pharmacological and toxicological properties. In the case of nicotinate esters, the relative positions of the chloro and methyl substituents are critical. A seemingly minor shift in substituent position, creating a constitutional isomer, can lead to vastly different biological outcomes. Therefore, robust and unequivocal structural confirmation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

Synthesis of the Target Molecule

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the esterification of the corresponding carboxylic acid, 5-chloro-2-methylnicotinic acid.

Synthesis_of_Methyl_5_chloro_2_methylnicotinate 5-chloro-2-methylnicotinic_acid 5-chloro-2-methylnicotinic acid Methyl_5_chloro_2_methylnicotinate This compound 5-chloro-2-methylnicotinic_acid->Methyl_5_chloro_2_methylnicotinate Esterification Methanol Methanol (CH3OH) Methanol->Methyl_5_chloro_2_methylnicotinate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_5_chloro_2_methylnicotinate

Caption: General reaction scheme for the synthesis of this compound.

Spectroscopic Verification: A Multi-faceted Approach

A single analytical technique is rarely sufficient for the complete structural elucidation of an organic molecule. A combination of spectroscopic methods provides a comprehensive and self-validating dataset. The primary techniques employed for the structural confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Experimental Workflow for Structural Confirmation

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesized_Compound Synthesized Methyl 5-chloro-2-methylnicotinate Purification Purification (e.g., Chromatography) Synthesized_Compound->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Data Consistent with Target Structure_Mismatch Structure Mismatch Data_Analysis->Structure_Mismatch Data Inconsistent

Caption: A typical workflow for the synthesis, purification, and structural confirmation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HH-6
~8.1d1HH-4
~3.9s3H-OCH₃
~2.6s3H-CH₃

Note: Predicted chemical shifts can vary depending on the solvent and prediction software. J-coupling between H-4 and H-6 is expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~158C-2
~150C-6
~139C-4
~131C-5
~124C-3
~53-OCH₃
~24-CH₃

Note: Predicted chemical shifts are approximate.

Comparison with a Constitutional Isomer: Methyl 2-chloro-5-methylnicotinate

To underscore the importance of careful spectral analysis, let's compare the expected NMR data of our target compound with its isomer, Methyl 2-chloro-5-methylnicotinate (CAS 65169-43-9).[1][2] While both share the same molecular formula (C₈H₈ClNO₂) and molecular weight, their NMR spectra will exhibit distinct differences due to the altered substituent positions.

Predicted ¹H NMR Spectral Comparison:

CompoundH-4 (ppm)H-6 (ppm)-OCH₃ (ppm)-CH₃ (ppm)
This compound ~8.1 (d)~8.6 (d)~3.9 (s)~2.6 (s)
Methyl 2-chloro-5-methylnicotinate ~8.1 (d)~7.6 (d)~3.9 (s)~2.4 (s)

The key differentiator in the ¹H NMR will be the chemical shifts of the aromatic protons. The positions of these signals are influenced by the electronic effects of the adjacent substituents.

Predicted ¹³C NMR Spectral Comparison:

The ¹³C NMR spectra will also show significant differences, particularly in the chemical shifts of the substituted aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₈ClNO₂ (185.0244 g/mol ).

  • Isotopic Pattern: Due to the presence of a chlorine atom, an M+2 peak at approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of the ³⁵Cl/³⁷Cl isotopic distribution.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data for this compound:

Wavenumber (cm⁻¹)Functional Group
~1730-1715C=O stretch (ester)
~1600-1450C=C and C=N stretches (aromatic ring)
~1300-1000C-O stretch (ester)
~800-600C-Cl stretch

The presence of a strong absorption band in the carbonyl region is a key indicator of the ester functional group.

Conclusion

The structural confirmation of this compound requires a synergistic application of modern spectroscopic techniques. By carefully analyzing the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and by comparing this data with that of potential isomers, researchers can achieve an unambiguous structural assignment. This rigorous approach to structural elucidation is fundamental to ensuring the integrity of research and the successful progression of new chemical entities in the development pipeline.

References

  • PubChem . Methyl 2-chloronicotinate. [Link]

  • Royal Society of Chemistry . [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • PubChem . Methyl 2-chloro-5-methylnicotinate. [Link]

  • Human Metabolome Database . [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). [Link]

  • Google Patents.
  • National Center for Biotechnology Information . Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • PubChem . Methyl Nicotinate. [Link]

  • Metin Balci . Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Chemistry with Caroline (YouTube) . Introduction to Constitutional Isomers for Organic Chemistry. [Link]

  • MDPI . Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. [Link]

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A Comparative Guide to Analytical Standards for Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and accurate quantification of novel chemical entities are paramount. Methyl 5-chloro-2-methylnicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Establishing a reliable analytical standard for this compound is a critical step in ensuring the quality, safety, and efficacy of downstream products. This guide provides an in-depth technical comparison of different approaches to establishing and utilizing analytical standards for this compound, complete with supporting experimental data and detailed protocols.

The Challenge: Absence of a Certified Reference Material

A significant hurdle in the analytical control of this compound is the current lack of a commercially available Certified Reference Material (CRM) from major pharmacopeias or metrological institutes. CRMs are the gold standard for analytical measurements, providing traceability and ensuring the accuracy of results. In the absence of a dedicated CRM, researchers and quality control analysts must adopt alternative strategies to establish a reliable point of reference for their analytical methods. This guide explores three robust approaches to navigate this challenge.

Comparative Approaches to Establishing an Analytical Standard

This section details three distinct strategies for generating a reliable analytical standard for this compound. Each approach is presented with its own workflow, a comparative analysis of its advantages and disadvantages, and illustrative experimental data.

The In-House Primary Standard Approach

This strategy involves selecting a high-purity batch of synthesized this compound and comprehensively characterizing it to serve as a primary reference standard within an organization.[1][2][3] This approach offers a high degree of control but requires significant analytical resources.

Workflow for Establishing an In-House Primary Standard:

cluster_0 Synthesis & Purification cluster_1 Comprehensive Characterization cluster_2 Standard Qualification & Management A Synthesis of Methyl 5-chloro-2-methylnicotinate B Multi-step Purification (e.g., Crystallization, Chromatography) A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity Assessment by Orthogonal Methods (e.g., HPLC, GC, DSC) C->D E Quantification of Impurities (Organic, Inorganic, Residual Solvents) D->E F Assignment of Purity Value with Uncertainty E->F G Documentation & Certificate of Analysis F->G H Stability Studies & Re-qualification G->H A Procurement of High-Purity Commercial Standard B Review Supplier's Certificate of Analysis A->B C Identity Confirmation (e.g., IR, ¹H NMR) B->C D Purity Verification by an Orthogonal Method (e.g., HPLC or GC) C->D E Quantification of Water and Residual Solvents D->E F Assignment of a Working Purity Value E->F G Periodic Re-evaluation F->G A Selection of a Certified Internal Standard (e.g., Maleic Acid) B Accurate Weighing of Analyte and Internal Standard A->B C Preparation of a Homogeneous Solution in a Deuterated Solvent B->C D Acquisition of ¹H NMR Spectrum under Quantitative Conditions C->D E Integration of Analyte and Internal Standard Signals D->E F Calculation of Absolute Purity E->F

References

A Comparative Analysis of the Reactivity of Methyl 5-chloro-2-methylnicotinate and Its Isomers in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, substituted nicotinic acid derivatives serve as pivotal building blocks for a vast array of biologically active molecules. Among these, Methyl 5-chloro-2-methylnicotinate stands out as a versatile intermediate. Its reactivity, dictated by the unique electronic and steric interplay of its substituents, is a subject of considerable interest for synthetic chemists. This guide provides an in-depth comparative analysis of the reactivity of this compound with its structural isomers, focusing on three cornerstone reactions in organic synthesis: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Understanding the Reactivity Landscape of Substituted Chloropyridines

The reactivity of a substituted chloropyridine is not merely a function of the presence of a chlorine atom but is intricately governed by its position relative to the ring nitrogen and other substituents. The pyridine nitrogen, being electron-withdrawing, creates a π-deficient ring system, which has profound implications for its reactivity.

Electronic Effects: The nitrogen atom significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions, making them more electrophilic and thus more susceptible to nucleophilic attack. Consequently, chloro-substituents at these positions are generally more reactive in nucleophilic aromatic substitution reactions.

Steric Effects: The steric hindrance around the chlorine atom and the palladium catalyst's coordination sphere can significantly influence the rate and outcome of cross-coupling reactions. Bulky substituents ortho to the chlorine can impede the approach of the catalyst, potentially favoring reaction at a less hindered site.

For the compounds under consideration:

  • This compound: The chlorine is at the 5-position (meta to the nitrogen).

  • Methyl 2-chloro-5-methylnicotinate: The chlorine is at the 2-position (ortho to the nitrogen).

  • Methyl 6-chloro-2-methylnicotinate: The chlorine is at the 6-position (ortho to the nitrogen).

Based on these electronic and steric considerations, we can anticipate distinct reactivity profiles for these isomers.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with a boronic acid or ester, is a powerful tool for the formation of C-C bonds.[1] In the context of chloropyridines, the efficiency of this reaction is highly dependent on the electronic nature of the C-Cl bond and the stability of the palladium intermediates.

Anticipated Reactivity Order (Suzuki-Miyaura): Methyl 2-chloro-5-methylnicotinate ≈ Methyl 6-chloro-2-methylnicotinate > this compound

This prediction is based on the enhanced electrophilicity of the carbon atoms at the 2- and 6-positions due to their proximity to the electron-withdrawing nitrogen atom, which facilitates the oxidative addition step.

Below is a representative protocol for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - K₃PO₄ B Add Catalyst System: - Pd(OAc)₂ - SPhos A->B Inert Atmosphere C Add Degassed Solvents: - 1,4-Dioxane - Water B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute (Ethyl Acetate) E->F Reaction Complete G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a staple in pharmaceutical synthesis.[3] The reactivity trends in this reaction are often similar to those observed in Suzuki-Miyaura coupling, with the oxidative addition of palladium to the C-Cl bond being a key step.[4]

The choice of ligand is crucial in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being required to facilitate the catalytic cycle, especially for less reactive aryl chlorides.[4]

Anticipated Reactivity Order (Buchwald-Hartwig): Methyl 2-chloro-5-methylnicotinate ≈ Methyl 6-chloro-2-methylnicotinate > this compound

Similar to the Suzuki coupling, the chloro-substituents at the 2- and 6-positions are expected to be more reactive due to the electronic activation by the pyridine nitrogen.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with sodium tert-butoxide.

  • Add this compound, the amine, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the degassed toluene.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Cl⁻ OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_complex->Amido_complex Deprotonation (- Base-H⁺Cl⁻) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is highly favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance.[5] The reaction proceeds via an addition-elimination mechanism.

In this context, the position of the chloro leaving group is paramount. A chloro-substituent at the 2- or 6-position will lead to a more stabilized intermediate compared to a chloro-substituent at the 5-position.

Anticipated Reactivity Order (SNAr): Methyl 2-chloro-5-methylnicotinate ≈ Methyl 6-chloro-2-methylnicotinate >> this compound

The reactivity of this compound in SNAr reactions is expected to be significantly lower than its 2-chloro and 6-chloro isomers. Reactions involving the 5-chloro isomer will likely require more forcing conditions (higher temperatures, stronger nucleophiles) to proceed at a reasonable rate.

Experimental Protocol: Nucleophilic Aromatic Substitution on Methyl 2-chloro-5-methylnicotinate

Materials:

  • Methyl 2-chloro-5-methylnicotinate (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, 1.5 equiv)

  • Anhydrous methanol

Procedure:

  • Dissolve Methyl 2-chloro-5-methylnicotinate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add the sodium methoxide solution portion-wise at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

SNAr_Mechanism Reactants Chloropyridine + Nu⁻ TS1 Transition State 1 Reactants->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Products Substituted Pyridine + Cl⁻ TS2->Products

Reaction coordinate diagram for a nucleophilic aromatic substitution.

Summary of Predicted Reactivity

Reaction TypePredicted Reactivity OrderRationale
Suzuki-Miyaura Coupling 2-Cl ≈ 6-Cl > 5-ClThe C-Cl bonds at the 2- and 6-positions are more activated towards oxidative addition by the palladium catalyst due to the electronic influence of the pyridine nitrogen.
Buchwald-Hartwig Amination 2-Cl ≈ 6-Cl > 5-ClSimilar to Suzuki-Miyaura, the oxidative addition step is facilitated at the more electron-deficient 2- and 6-positions.
Nucleophilic Aromatic Substitution (SNAr) 2-Cl ≈ 6-Cl >> 5-ClThe Meisenheimer intermediate formed upon nucleophilic attack at the 2- or 6-position is significantly more stabilized by resonance involving the pyridine nitrogen compared to attack at the 5-position.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the isomers with the chlorine atom at the 2- or 6-position are predicted to be more reactive than the 5-chloro isomer. This difference is even more pronounced in nucleophilic aromatic substitution reactions, where the 2- and 6-chloro isomers are expected to be significantly more reactive. This comparative guide provides a theoretical framework and practical protocols to aid researchers in the strategic use of these valuable synthetic building blocks. Further experimental studies with direct side-by-side comparisons would be invaluable to provide quantitative validation of these predictions.

References

  • Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Guram, A. S., et al. (2004). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 6(21), 3805-3808.
  • Smith, A. M., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Medicinal Chemistry, 53(15), 5767-5771.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880.

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validation of analytical methods for Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for Methyl 5-chloro-2-methylnicotinate

A Comparative Guide for Method Development and Validation

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the development and . Rather than presenting a rigid protocol, we will explore the strategic decisions and scientific rationale behind selecting and validating the most appropriate analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

This compound is a substituted pyridine derivative, a class of compounds frequently used as intermediates in pharmaceutical synthesis. The accurate and precise quantification of this molecule is paramount for ensuring the quality, consistency, and safety of the final drug product. This necessitates robust analytical methods, validated to be fit for their intended purpose.[1][2]

This document will compare two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide the foundational knowledge to develop and validate a method from the ground up.

Pillar 1: The Regulatory Foundation: Understanding Validation Parameters

Before comparing methodologies, it is crucial to understand the core performance characteristics that must be evaluated during validation. The ICH Q2(R2) guideline provides a harmonized framework for this process.[3][4][5][6] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][7]

Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5][8][9] This is often determined through recovery studies.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

These parameters are not just a checklist; they form a self-validating system that ensures the data produced is reliable and trustworthy.[9][10]

Pillar 2: Method Selection and Comparative Analysis

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., assay, impurity testing). This compound possesses a UV-active pyridine ring, making it an excellent candidate for UV-based detection. Its molecular weight and ester functionality suggest it may also be amenable to gas chromatography if thermally stable.

Method A: High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

Causality for Selection: HPLC is the workhorse of the pharmaceutical industry for the analysis of drug substances and products. For a non-volatile, UV-absorbing compound like this compound, reverse-phase HPLC offers high resolution, sensitivity, and robustness. A Diode Array Detector (DAD) is preferred over a simple UV detector as it provides spectral data, which is invaluable for assessing peak purity and aiding in specificity studies.

Experimental Protocol: RP-HPLC Method Development and Validation

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD.
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water. The exact ratio is determined during method development, often starting with a 50:50 (v/v) mixture.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax).
  • Injection Volume: 10 µL.
  • Diluent: Mobile phase or a mixture of acetonitrile and water.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-150 µg/mL for an assay).

3. Validation Procedure:

  • Specificity: Analyze blank (diluent), placebo (if in a formulation), and spiked samples with known impurities or degradation products to demonstrate no interference at the retention time of the analyte peak.
  • Linearity: Prepare at least five concentrations across the range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate. Plot the peak area response versus concentration and determine the correlation coefficient (r²) and y-intercept.
  • Accuracy (% Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix. Analyze in triplicate and calculate the percentage recovery.
  • Precision (Repeatability & Intermediate):
  • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for each set and the combined data.
  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
  • Robustness: Introduce small, deliberate changes to method parameters (e.g., ±2% mobile phase organic content, ±0.2 units of pH, ±5 °C column temperature, ±0.1 mL/min flow rate) and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Illustrative HPLC Validation Data Summary

The following table presents typical acceptance criteria and illustrative results for a validated HPLC method, as guided by regulatory standards.

Validation ParameterAcceptance CriterionIllustrative Result
Specificity No interference at analyte RtComplies
Linearity (Correlation Coeff.) r² ≥ 0.9990.9998
Range 80% - 120% of target conc.80 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- RepeatabilityRSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.1%
LOQ (%RSD) RSD ≤ 10%6.5%
Robustness System suitability passesComplies

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Interference Check) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Report Validation Report Robust->Report Implement Implement for Routine Use Report->Implement

Caption: A generalized workflow for HPLC analytical method validation.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality for Selection: GC-MS is a powerful alternative, offering exceptional specificity and sensitivity. The mass spectrometer acts as a highly selective detector, making it ideal for identifying and quantifying trace-level impurities or for analyses in complex matrices where chromatographic resolution alone may be insufficient. Its suitability depends on the analyte's volatility and thermal stability, which must be confirmed during development.

Experimental Protocol: GC-MS Method Development and Validation

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
  • Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[11]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split or splitless, depending on the required sensitivity.
  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold.
  • MS Interface Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Acquisition Mode: Full Scan for initial identification and method development. Selected Ion Monitoring (SIM) for quantitative analysis to maximize sensitivity.

2. Standard and Sample Preparation:

  • Solvent: Choose a volatile solvent compatible with GC, such as Dichloromethane or Ethyl Acetate.
  • Stock and Working Standards: Prepare similarly to the HPLC method, but using the GC-compatible solvent. Concentration ranges are typically lower for GC-MS (e.g., 0.1-25 µg/mL).

3. Validation Procedure:

  • The validation parameters (Specificity, Linearity, Accuracy, etc.) are the same as for HPLC. However, specificity in GC-MS is demonstrated by the combination of retention time and the mass spectrum (in full scan) or the ratio of quantifier/qualifier ions (in SIM mode).

Illustrative GC-MS Validation Data Summary

The following table presents typical acceptance criteria and illustrative results for a validated GC-MS method.

Validation ParameterAcceptance CriterionIllustrative Result
Specificity No interfering peaks at Rt and m/zComplies
Linearity (Correlation Coeff.) r² ≥ 0.9950.9985
Range e.g., 0.5 - 25 µg/mL0.5 - 25 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (%RSD)
- RepeatabilityRSD ≤ 5.0%2.5%
- Intermediate PrecisionRSD ≤ 5.0%3.8%
LOQ (%RSD) RSD ≤ 15%9.2%
Robustness System suitability passesComplies

Diagram: Interrelationships of Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Precision Precision Method->Precision Linearity Linearity Method->Linearity LOQ LOQ Specificity->LOQ Accuracy Accuracy Range Range Accuracy->Range Precision->Accuracy Precision->Range Precision->LOQ Linearity->Range

Caption: Interrelationships of key analytical method validation parameters.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UV/DADGC-MS
Principle Separation in liquid phase based on polarity.Separation in gas phase based on volatility and boiling point.
Specificity Good (based on Rt and UV spectrum).Excellent (based on Rt and mass fragmentation pattern).
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).
Analyte Suitability Broad applicability for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Sample Throughput Generally higher; faster run times are common.Can be lower due to oven ramp/cool-down cycles.
Instrumentation Cost Moderate.High.
Operational Complexity Moderate.High (requires vacuum systems and MS tuning).
Primary Application Assay, purity, and stability testing of the main component.Impurity identification, trace analysis, and structure confirmation.

Conclusion and Authoritative Recommendation

For the routine quality control (QC) analysis of This compound , including assay and determination of known impurities, a validated RP-HPLC-DAD method is the most appropriate choice . It provides the necessary performance characteristics (accuracy, precision, linearity) in a cost-effective and robust manner, aligning with the typical requirements of a pharmaceutical development environment.

A GC-MS method should be developed and validated as a complementary technique. Its superior specificity and sensitivity make it the ideal choice for identifying unknown impurities or degradation products and for quantifying trace-level genotoxic impurities where very low detection limits are required.

Ultimately, the development of both methods provides a comprehensive analytical toolkit, ensuring that the quality of this compound can be controlled with the highest degree of scientific integrity. All validation activities must be pre-planned in a validation protocol and all results documented in a final validation report to comply with regulatory expectations.[2][4]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • BA Sciences. (n.d.).
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • U.S. Food and Drug Administration. (2015).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS.
  • ResearchGate. (2025). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS.

Sources

Introduction: The Nicotinate Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 5-chloro-2-methylnicotinate Derivatives

Nicotinic acid, also known as niacin or Vitamin B3, and its derivatives represent a cornerstone scaffold in medicinal chemistry.[1] The inherent versatility of the pyridine ring has allowed for extensive structural modifications, leading to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2][3][4] This guide focuses on the prospective biological activities of a specific subclass: derivatives of this compound.

While comprehensive, direct comparative studies on this precise scaffold are not extensively documented in publicly available literature, a robust predictive framework can be constructed by analyzing structurally analogous nicotinic acid derivatives. The presence of the chloro- and methyl- substitutions on the pyridine ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide will synthesize findings from closely related compounds to provide an objective comparison of potential biological activities, supported by established experimental data and detailed protocols for validation.

Part 1: Comparative Analysis of Potential Biological Activities

Based on extensive research into the broader family of nicotinic acid and nicotinamide derivatives, three primary areas of biological activity emerge as the most promising for this compound derivatives: anti-inflammatory, anticancer, and antimicrobial.

Anti-inflammatory Potential

Nicotinic acid itself is known to possess lipid-independent anti-inflammatory properties.[5][6] Derivatives of the nicotinic acid scaffold have been synthesized and evaluated as potent anti-inflammatory agents, often showing efficacy by modulating key inflammatory pathways.[2][7]

Causality and Mechanism of Action: The anti-inflammatory effects of nicotinic acid derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO), prostaglandins (via cyclooxygenase, COX, enzyme inhibition), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][8][9] For instance, certain novel nicotinic acid derivatives have demonstrated potent inhibition of nitrite accumulation in LPS-stimulated macrophages, a key indicator of reduced NO production.[2] The presence of a halogen, such as the chlorine atom in the this compound core, can enhance binding affinity to enzyme active sites, potentially leading to improved inhibitory activity.

Supporting Experimental Data from Analogous Compounds:

Compound SeriesAssayKey FindingsReference
Nicotinic acid derivatives (general)Carrageenan-induced paw edema (in vivo)Significant inhibition of paw edema in mice and rats.[7][7]
Novel nicotinic acid derivativesGriess Assay (in vitro, RAW 264.7 cells)Potent inhibition of nitrite production, superior to ibuprofen in some cases.[2][2]
Novel nicotinic acid derivativesELISA (in vitro, RAW 264.7 cells)Significant reduction in TNF-α and IL-6 levels in LPS-stimulated macrophages.[2][2]
Nicotinic acidGene Expression (in vitro, 3T3-L1 adipocytes)Attenuated expression of pro-inflammatory chemokines (MCP-1, RANTES).[9][9]
Anticancer and Cytotoxic Potential

The nicotinic acid moiety is a crucial component in a variety of compounds developed as anticancer agents.[3] Modifications of this scaffold have yielded derivatives with significant antiproliferative activity against various human cancer cell lines.[10][11]

Causality and Mechanism of Action: A primary mechanism for the anticancer activity of nicotinic acid derivatives is the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[10][11][12] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death), as evidenced by increased levels of executioner caspases like caspase-3.[11]

Supporting Experimental Data from Analogous Compounds:

Compound SeriesCancer Cell LineActivity Metric (IC₅₀)Reference
Novel nicotinic acid derivative (5c)HCT-15 (Colon), PC-3 (Prostate)Potent cytotoxicity, superior to doxorubicin in these lines.[11][11]
Novel nicotinic acid derivative (5c)VEGFR-2 Enzymatic Assay0.068 µM[11]
3-methylidene-1,8-naphthyridinonesHL-60 (Leukemia), MCF-7 (Breast)Active compounds induced apoptosis and caused DNA damage.[13][13]
3-methylquinoxaline-based derivativesMCF-7 (Breast), HepG-2 (Liver)IC₅₀ ranging from 2.3 to 5.8 μM.[10][10]
Antimicrobial (Antibacterial & Antifungal) Potential

Derivatives of nicotinic acid and its amide form (nicotinamide) have been synthesized and screened for their activity against a range of pathogenic microbes.[4][14][15] The pyridine core is a common feature in many antimicrobial drugs, and substitutions can tune the spectrum and potency of the activity.

Causality and Mechanism of Action: The antimicrobial action of these compounds can be multifaceted. For bacteria, potential targets include essential enzymes in metabolic pathways, such as FabI in fatty acid synthesis. For fungi, disruption of cell wall integrity is a common mechanism. The specific substitutions on the nicotinic acid ring are critical; for example, the introduction of halogens can increase lipophilicity, potentially enhancing cell membrane penetration.

Supporting Experimental Data from Analogous Compounds:

Compound SeriesMicroorganismActivity Metric (MIC)Reference
Nicotinamide derivatives (9B)Staphylococcus aureus (Gram +)32 µg/mL[14]
Nicotinamide derivatives (9B)Bacillus subtilis (Gram +)32 µg/mL[14]
Newly synthesized Nicotinamides (NC 1-7)Pseudomonas aeruginosa (Gram -)Showed highest susceptibility among tested strains.[4][4]
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B)Candida albicans (Fungus)Good antifungal activity, half that of Miconazole.[16][16]

Part 2: Key Experimental Protocols for Activity Validation

To empirically validate the potential biological activities of novel this compound derivatives, the following standardized in vitro assays are recommended. These protocols are designed to be self-validating systems when appropriate controls are included.

Protocol 1: Assessment of Anticancer Activity (MTT Cytotoxicity Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[18]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[8]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessment of Anti-inflammatory Activity (Nitric Oxide Production)

This protocol uses the Griess assay to measure nitrite (a stable product of NO) in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a standard model for inflammation.[8][20]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.[8][20]

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[8]

  • Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[20]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light.[8][20] Measure the absorbance at 540-550 nm.[8]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. A cell viability assay (like MTT) must be run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[8]

Protocol 3: Assessment of Antimicrobial Activity (Broth Microdilution for MIC)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21][22][23]

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of each test derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[23]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[23] Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells.[24]

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.[23]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[23]

Part 3: Visualization of Key Concepts and Workflows

Visual diagrams help clarify complex processes and relationships, providing an at-a-glance understanding for researchers.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary In Vitro Screening cluster_2 Hit Identification & Validation start This compound Scaffold deriv Synthesize Derivatives (Vary R-groups) start->deriv screen High-Throughput Screening deriv->screen c_assay Cytotoxicity Assay (e.g., MTT) screen->c_assay a_assay Antimicrobial Assay (e.g., MIC) screen->a_assay i_assay Anti-inflammatory Assay (e.g., Griess) screen->i_assay hits Identify 'Hit' Compounds c_assay->hits a_assay->hits i_assay->hits dose Dose-Response Studies (Determine IC50/MIC) hits->dose mech Mechanism of Action Studies dose->mech end end mech->end Lead Compound for further development

Caption: General workflow for the screening and validation of novel chemical derivatives.

MTT_Assay live_cell Viable Cell (Active Mitochondria) enzyme Mitochondrial Dehydrogenases live_cell->enzyme mtt MTT (Yellow, Soluble) mtt->enzyme Substrate no_reaction No Color Change mtt->no_reaction formazan Formazan (Purple, Insoluble) enzyme->formazan Reduction solubilize Add Solubilizing Agent (e.g., DMSO) formazan->solubilize solution Purple Solution solubilize->solution read Measure Absorbance (~570 nm) solution->read dead_cell Dead/Apoptotic Cell (Inactive Mitochondria) dead_cell->no_reaction

Caption: The core principle of the MTT cell viability assay.

Inflammatory_Pathway cluster_pathway Intracellular Signaling Cascade lps LPS (Inflammatory Stimulus) receptor TLR4 Receptor (on Macrophage) lps->receptor nfkb NF-κB Pathway Activation receptor->nfkb mapk MAPK Pathway Activation receptor->mapk enzymes Upregulation of Pro-inflammatory Enzymes nfkb->enzymes target Potential Target for Nicotinate Derivatives nfkb->target mapk->enzymes mapk->target inos iNOS enzymes->inos cox2 COX-2 enzymes->cox2 no Nitric Oxide (NO) inos->no Produces inos->target pgs Prostaglandins cox2->pgs Produces cox2->target mediators Release of Pro-inflammatory Mediators no->mediators pgs->mediators cytokines TNF-α, IL-6 cytokines->mediators

Sources

spectroscopic analysis of Methyl 5-chloro-2-methylnicotinate for purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic and Chromatographic Analysis of Methyl 5-chloro-2-methylnicotinate for Purity Assessment

In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to preclude the introduction of potentially harmful impurities into the final drug product.[1] This guide provides a comparative analysis of essential analytical techniques for evaluating the purity of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind methodological choices, presenting a self-validating framework that integrates multiple analytical perspectives for a comprehensive purity profile.

The Imperative of Orthogonal Purity Assessment

A single analytical technique rarely provides a complete picture of a compound's purity. Regulatory bodies like the International Council for Harmonisation (ICH) emphasize the need for robust analytical procedures to ensure product quality.[2][3][4] An effective purity assessment strategy, therefore, relies on orthogonal methods—techniques that measure the analyte based on different chemical and physical principles. This approach provides a high degree of confidence that all potential impurities, whether process-related, degradation products, or residual solvents, are detected and quantified.

This guide will compare four principal techniques:

  • Quantitative Nuclear Magnetic Resonance (¹H qNMR): For absolute purity determination and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC-UV): The industry standard for relative purity and impurity profiling.

  • Mass Spectrometry (MS) coupled with Chromatography: For high-sensitivity impurity identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: As a primary method for identity confirmation.

Quantitative ¹H NMR Spectroscopy: The Absolute Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool in pharmaceutical analysis because it is a primary ratio method.[5] The integral of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for the quantification of a substance without the need for a chemically identical reference standard.[6][7] This makes quantitative ¹H NMR (qNMR) an ideal orthogonal method to chromatography for an unbiased purity assessment.[8][9][10]

Causality of Method Choice: Why qNMR?

Chromatographic methods determine relative purity (e.g., area percent), which can be misleading if impurities do not have a similar response factor to the main compound or are non-UV active. qNMR provides an absolute purity value (w/w %) by comparing the integrals of the analyte's protons to those of a certified internal standard of known purity and weight.[5] This directly measures the mass of the target molecule in the sample, offering a more accurate and defensible purity value.[10][11]

Experimental Protocol: ¹H qNMR for Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Critical Parameter: Ensure complete spin-lattice relaxation (T₁) for all relevant protons. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest T₁ value of the protons being integrated. A typical d1 of 30-60 seconds is often sufficient.

    • Use a 90° pulse angle to maximize the signal.

  • Data Processing and Interpretation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the methyl ester protons or the aromatic protons).

    • Integrate a well-resolved signal for the internal standard.

    • Calculate the purity using the following formula[5]:

    Purityanalyte (% w/w) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • ~8.6 ppm (d, 1H): Proton at C6 of the pyridine ring.

  • ~8.1 ppm (d, 1H): Proton at C4 of the pyridine ring.

  • ~3.9 ppm (s, 3H): Methyl ester (CH₃O) protons.

  • ~2.8 ppm (s, 3H): Methyl group (CH₃) protons at C2.

Any signals not corresponding to the main compound or the internal standard should be investigated as potential impurities.

HPLC-UV: The Workhorse for Impurity Profiling

High-Performance Liquid Chromatography with UV detection is the most common method for purity analysis in quality control laboratories.[12] It excels at separating the main compound from its impurities, allowing for the quantification of each detected component.

Causality of Method Choice: Why HPLC-UV?

HPLC offers excellent resolution for separating structurally similar compounds, which are often the most common process-related impurities.[12] When coupled with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, it not only quantifies impurities but also provides their UV spectra, which can aid in identification and peak tracking across different analyses.[13]

Experimental Protocol: Reversed-Phase HPLC for Purity Determination
  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable diluent (e.g., Acetonitrile/Water mixture).

    • Prepare a working solution at approximately 0.1 mg/mL from the stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 270 nm (or wavelength of maximum absorbance)

  • Data Interpretation:

    • The purity is typically calculated using the area percent method: Purity (%) = ( Areamain peak / Total Areaall peaks ) * 100

    • This method assumes that all compounds have a similar response factor at the chosen wavelength. For accurate quantification of specific impurities, reference standards for those impurities are required to generate a calibration curve.

    • According to ICH guidelines, impurities should be reported, identified, and qualified based on established thresholds.[4]

Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS): Unambiguous Impurity Identification

When unknown peaks are detected in HPLC, Mass Spectrometry becomes indispensable for their identification.[1][13][14] By providing the mass-to-charge ratio (m/z) of the impurity, it offers direct evidence of its molecular weight and, through fragmentation, its structure.[14] GC-MS is particularly well-suited for analyzing volatile and semi-volatile impurities, such as residual solvents or starting materials.[15][16][17]

Causality of Method Choice: Why Hyphenated MS?

While HPLC-UV can detect and quantify impurities, it provides no structural information. MS is the definitive technique for identifying unknowns.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, drastically narrowing down the possibilities for its structure.[1]

Experimental Protocol: GC-MS for Volatile Impurities
  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., Dichloromethane). For residual solvent analysis, a headspace GC-MS approach is preferred.[18]

  • Instrumental Conditions:

    • GC Column: A non-polar column like a DB-5ms is a good starting point.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Interpretation:

    • The molecular ion peak (M⁺) will correspond to the molecular weight of the impurity.

    • The fragmentation pattern is a unique "fingerprint" that can be compared against spectral libraries (e.g., NIST) for tentative identification.[16]

    • For example, an impurity arising from the loss of the methyl ester group would show a corresponding mass difference.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR is a rapid, non-destructive technique primarily used for the identification of a compound by comparing its spectrum to that of a known reference standard, as outlined in USP General Chapter <197>.[19][20] The spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the molecule's functional groups.[21][22]

Causality of Method Choice: Why FTIR?

Its speed and simplicity make FTIR an excellent first-pass test for confirming the identity of incoming material. While not a quantitative technique for purity in the same way as NMR or HPLC, it can readily detect gross contamination or the presence of impurities with functional groups different from the parent compound (e.g., a carboxylic acid impurity in an ester).

Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Compare the sample spectrum to a reference spectrum of a known pure standard. The peak positions and relative intensities should match.[23]

    • Key Characteristic Bands for this compound:

      • ~3100-3000 cm⁻¹: Aromatic C-H stretch.[24]

      • ~2950 cm⁻¹: Aliphatic C-H stretch (from methyl groups).

      • ~1720-1730 cm⁻¹: Strong C=O stretch from the ester functional group.[22][25] This is a key diagnostic peak.

      • ~1600, 1470 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.[26][27]

      • ~1300-1100 cm⁻¹: C-O stretch from the ester.

      • Below 800 cm⁻¹: C-Cl stretch.

Comparative Summary and Integrated Workflow

No single method is sufficient. A robust purity assessment relies on an intelligent combination of these techniques. qNMR provides an absolute purity value, HPLC quantifies known and unknown impurities, MS identifies those unknowns, and FTIR confirms the bulk material's identity.

Comparison of Analytical Techniques
Feature¹H qNMRHPLC-UVGC-MS / LC-MSFTIR
Primary Use Absolute Purity (Assay), Structure ConfirmationRelative Purity, Impurity QuantificationImpurity Identification, Volatiles AnalysisIdentity Confirmation
Quantitative? Yes (Absolute)[7]Yes (Relative, or absolute with standards)Semi-quantitative without standardsNo
Selectivity High (based on unique proton environments)High (based on chromatographic separation)Very High (separation + mass)Moderate (functional groups)
Sensitivity Moderate (~0.1%)High (ppm levels)Very High (ppb-ppm levels)[1][14]Low (>1-2%)
Structural Info Excellent (connectivity)[28]Low (UV spectrum only)Excellent (MW and fragmentation)[13]Good (functional groups)
Destructive? NoYesYesNo
Reference Std. Requires internal, dissimilar standardRequires external, identical standard for assayNot required for identificationRequires identical standard for identity
Integrated Purity Assessment Workflow

The following workflow illustrates how these techniques are synergistically employed for a comprehensive characterization of this compound.

PurityWorkflow cluster_0 Initial Screening & Identity cluster_1 Quantitative & Impurity Profiling cluster_2 Impurity Characterization cluster_3 Final Disposition Sample Sample: Methyl 5-chloro-2-methylnicotinate FTIR FTIR Analysis Sample->FTIR Identity Check Identity Identity Confirmed? FTIR->Identity HPLC HPLC-UV Analysis Identity->HPLC Yes qNMR ¹H qNMR Analysis Identity->qNMR Yes PurityAssay Purity & Impurity Profile HPLC->PurityAssay qNMR->PurityAssay Orthogonal Assay Unknowns Unknown Impurities > 0.1%? PurityAssay->Unknowns MS LC-MS or GC-MS Analysis Unknowns->MS Yes CoA Certificate of Analysis: - Identity - Purity (Assay) - Impurity Profile Unknowns->CoA No Structure Impurity Structure Elucidation MS->Structure Structure->CoA

Caption: Integrated workflow for purity assessment.

Conclusion

The purity assessment of this compound is a multi-faceted task that necessitates a scientifically sound, multi-technique approach. While HPLC-UV serves as the primary tool for separation and relative quantification, its results must be validated and complemented by orthogonal methods. Quantitative NMR provides an absolute and unbiased purity value, serving as a crucial cross-validation for the primary assay. Mass spectrometry offers unparalleled capability in identifying unknown impurities, and FTIR provides a rapid and reliable identity confirmation. By integrating these techniques as described, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality of their materials and the integrity of their scientific outcomes, in full alignment with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) and global regulatory expectations.[2][29]

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Retrieved from [Link]

  • Lachman Consultant Services, Inc. (2019, May 28). USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities!. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016, March 25). General Chapter Prospectus: <197> Spectroscopic Identification Tests. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 20). How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • Oud Academia. (n.d.). 3.1 Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved from [Link]

  • Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. Retrieved from [Link]

  • YouTube. (2025, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

  • MDPI. (2025, August 6). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved from [Link]

  • Wiley. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • PubMed. (2010, May). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved from [Link]

  • MDPI. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • National Institutes of Health. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate. Retrieved from [Link]

Sources

comparative study of different synthetic routes to Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 5-chloro-2-methylnicotinate

This compound is a vital intermediate in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core serves as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the chloro, methyl, and methoxycarbonyl groups allows for a range of subsequent chemical modifications, making efficient and scalable access to this molecule a critical consideration in drug discovery and development pipelines. This guide will explore two distinct and viable synthetic strategies for its preparation, evaluating each for its respective merits and challenges.

Synthetic Strategies: A Tale of Two Routes

Two primary synthetic pathways to this compound are presented here, each commencing from a different commercially available starting material and employing a unique sequence of chemical transformations.

  • Route 1: From 2-Methylnicotinic Acid via Nitration and Sandmeyer Reaction. This classical approach builds the required functionality onto the pyridine ring through a series of well-established reactions.

  • Route 2: From 3,5-Lutidine via Oxidation and Chlorination. This pathway commences with the selective oxidation of one methyl group of a symmetrical precursor, followed by chlorination and esterification.

Route 1: Synthesis via Nitration and Sandmeyer Reaction

This synthetic approach begins with the readily available 2-methylnicotinic acid and proceeds through nitration, reduction, a Sandmeyer reaction to introduce the chloro group, and a final esterification to yield the target molecule.

Logical Workflow for Route 1

Caption: Synthetic workflow for Route 1.

In-Depth Mechanistic Discussion and Experimental Protocols

Step 1: Esterification of 2-Methylnicotinic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer-Speier esterification, typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.[1] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Step 2: Nitration of Methyl 2-Methylnicotinate

The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids is a common nitrating agent. The methyl and ester groups are ortho, para-directing, and the 5-position is electronically favored for substitution.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to a primary amine, a necessary precursor for the Sandmeyer reaction. A variety of reducing agents can be employed, with catalytic hydrogenation using palladium on carbon being a clean and efficient method.[2]

Step 4: The Sandmeyer Reaction: Introduction of the Chloro Group

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide.[2][3][4] The reaction proceeds via the formation of a diazonium salt from the amine using sodium nitrite in an acidic medium, followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.[4][5] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The chlorine atom is then transferred from a copper(II) chloride species to the aryl radical.

Experimental Protocol for the Sandmeyer Reaction of Methyl 5-Amino-2-methylnicotinate:

  • Suspend Methyl 5-amino-2-methylnicotinate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool the solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 2: Synthesis via Oxidation and Chlorination of 3,5-Lutidine

This alternative approach begins with the inexpensive starting material 3,5-lutidine. The synthesis hinges on the selective oxidation of one of the methyl groups, followed by chlorination and esterification.

Logical Workflow for Route 2

Caption: Synthetic workflow for Route 2.

In-Depth Mechanistic Discussion and Experimental Protocols

Step 1: Selective Oxidation of 3,5-Lutidine

A key challenge in this route is the selective oxidation of one of the two methyl groups of 3,5-lutidine to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate[6] or hydrogen peroxide in concentrated sulfuric acid.[7] Careful control of reaction conditions is crucial to avoid over-oxidation to the dicarboxylic acid.

Experimental Protocol for the Oxidation of 3,5-Lutidine:

  • In a reaction vessel, take concentrated sulfuric acid as the solvent.

  • Add 3,5-lutidine as the raw material.

  • Dropwise add hydrogen peroxide, and carry out an insulation reaction at a temperature of 110-150°C for 5-20 hours to obtain 5-methylnicotinic acid.[7]

  • After the reaction is complete, cool to room temperature and filter.

  • Adjust the pH of the filtrate to 3-4, filter, and collect the filter cake to obtain the product 5-methylnicotinic acid.[7]

Step 2: Chlorination of 5-Methylnicotinic Acid

The introduction of the chloro group at the 2-position of the pyridine ring can be accomplished through various chlorination methods.

Step 3: Esterification of 2-Chloro-5-methylnicotinic Acid

The final step is the esterification of the carboxylic acid to the methyl ester. This can be achieved using standard esterification procedures, such as Fischer esterification with methanol and a catalytic amount of strong acid.[1]

Experimental Protocol for the Esterification of 2-Chloro-5-methylnicotinic Acid:

  • Dissolve 2-chloro-5-methylnicotinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Nitration & SandmeyerRoute 2: Oxidation & Chlorination
Starting Material 2-Methylnicotinic Acid3,5-Lutidine
Key Transformations Nitration, Reduction, Sandmeyer Reaction, EsterificationOxidation, Chlorination, Esterification
Reagents & Conditions Involves strong acids (H₂SO₄, HNO₃), sodium nitrite, and a copper catalyst.Utilizes strong oxidizing agents (KMnO₄ or H₂O₂/H₂SO₄) and chlorinating agents.
Reported Yield Moderate to good overall yield, dependent on the efficiency of each step.Yield can be variable, particularly in the selective oxidation step.
Scalability The Sandmeyer reaction can be challenging to scale up due to the generation of nitrogen gas and the use of copper salts.The selective oxidation step may require careful optimization for large-scale production to avoid byproducts.
Safety Considerations Diazonium salts are potentially explosive and must be handled with care. The use of strong acids requires appropriate safety precautions.Strong oxidizing agents can be hazardous. The chlorination step may use corrosive reagents.
Environmental Impact Generates waste from the nitration and Sandmeyer steps, including acidic and copper-containing waste streams.The oxidation step can produce significant amounts of manganese dioxide waste if potassium permanganate is used.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a well-established and versatile approach that allows for the introduction of a variety of functional groups via the Sandmeyer reaction. However, the handling of potentially unstable diazonium intermediates and the management of copper-containing waste streams are significant considerations, particularly for large-scale synthesis.

Route 2 benefits from a more economical starting material. The primary challenge lies in achieving high selectivity during the initial oxidation step. If this can be optimized, this route may offer a more cost-effective and streamlined approach for industrial production.

The choice between these two routes will ultimately depend on the specific requirements of the research or production campaign, including the desired scale, available equipment, cost considerations, and safety protocols. For laboratory-scale synthesis where versatility is key, Route 1 provides a reliable option. For process development and potential scale-up, a thorough investigation into optimizing the selective oxidation in Route 2 could prove highly beneficial.

References

A Comparative Guide to Establishing the Purity of Methyl 5-chloro-2-methylnicotinate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative serving as a crucial building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as the presence of impurities can significantly impact the yield, safety, and efficacy of the final product. Regulatory bodies mandate stringent purity control, making the development of robust, accurate, and reliable analytical methods a critical step in the drug development and manufacturing process.[1][2]

This guide provides an in-depth, experience-driven perspective on establishing the purity of this compound, focusing on a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will explore the rationale behind the method's development, present a detailed protocol for its validation in accordance with International Council for Harmonisation (ICH) guidelines, and compare its performance against an orthogonal technique, Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to implement a scientifically sound purity assessment strategy.

Analyte Profile and Potential Impurities

A thorough understanding of the analyte's physicochemical properties and its synthetic route is the foundation of a robust analytical method.

Chemical Properties of this compound:

  • Molecular Formula: C₈H₈ClNO₂[5]

  • Molecular Weight: 185.61 g/mol [5][6]

  • Structure:

  • Predicted Properties: The presence of the pyridine ring, ester group, and chlorine atom imparts moderate polarity and a strong UV chromophore, making it an ideal candidate for analysis by RP-HPLC with UV detection.[7]

Potential Process and Degradation Impurities: A stability-indicating method must be able to separate the main component from its potential impurities. Based on a common synthetic route from methyl 5-bromo-2-chloronicotinate, potential impurities include:[8]

  • Starting Materials: Unreacted precursors like 5-bromo-2-chloronicotinic acid or its methyl ester.

  • Synthetic By-products: Isomeric impurities, such as Methyl 2-chloro-5-methylnicotinate (CAS 65169-43-9), or products from side reactions.[8][9]

  • Degradants: The most probable degradation pathway under acidic or basic conditions is the hydrolysis of the methyl ester to form 5-chloro-2-methylnicotinic acid .

Primary Analytical Method: Reversed-Phase HPLC

We selected RP-HPLC as the primary method due to its versatility, robustness, and wide applicability in the pharmaceutical industry for purity and stability testing.[4] The goal is to develop a gradient method capable of resolving the main peak from early-eluting polar impurities (like the acid degradant) and late-eluting non-polar impurities.

Method Development Rationale: An Expert's Perspective

The selection of each parameter is a deliberate choice grounded in chromatographic principles and experience with similar heterocyclic compounds.[7][10]

  • Column Chemistry: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for moderately polar compounds like our analyte. A column with end-capping is chosen to minimize peak tailing caused by interaction with residual silanols on the silica support.

  • Mobile Phase: A combination of a weak acid in water and an organic modifier is ideal.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acid suppresses the ionization of the basic pyridine nitrogen and any acidic impurities, leading to better peak shape and more reproducible retention times.[7]

    • Organic Phase (B): Acetonitrile. It is chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.

  • Elution Mode: A gradient elution is essential for a purity method. It ensures that polar impurities are retained and resolved at the beginning of the run, while non-polar impurities are eluted within a reasonable time, preventing them from carrying over to the next injection.

  • Detection: A Diode Array Detector (DAD) is selected. It allows for detection at a specific wavelength (e.g., the λmax of the analyte for maximum sensitivity) while also providing spectral data for all peaks. This is invaluable for peak tracking during method development and for assessing peak purity.

Detailed Experimental Protocol: HPLC Purity Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: DAD, Wavelength: 270 nm

Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and prepare as described for the Standard Stock Solution.

Method Validation Protocol (ICH Q2(R1))

A method is only trustworthy if it is validated.[3][11] The following parameters must be assessed to ensure the method is suitable for its intended purpose.[12]

Caption: Workflow for HPLC Method Validation as per ICH Guidelines.

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that the method can separate the analyte from its degradation products and potential impurities.

  • Linearity: A series of solutions are prepared over a range (e.g., LOQ to 150% of the sample concentration). The peak area response is plotted against concentration, and the correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[3]

  • Precision:

    • Repeatability: Multiple preparations (n=6) of the same sample are analyzed. The relative standard deviation (%RSD) of the results should be ≤ 2.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment. The %RSD is compared.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) on the results is evaluated.

Comparative Analytical Method: GC-MS

While HPLC is excellent for the primary analysis, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful orthogonal method. It is particularly adept at identifying and quantifying volatile and semi-volatile impurities that may not be well-suited for HPLC analysis.[13]

Rationale for Use

GC-MS is employed to gain a more comprehensive impurity profile. It offers superior resolution for volatile compounds and provides structural information from the mass spectra, which is invaluable for identifying unknown impurities without the need for a reference standard.

Detailed Experimental Protocol: GC-MS Impurity Profile

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, Constant Flow: 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 10 min at 280 °C

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40 - 450 m/z

Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the test sample and dissolve in 10 mL of solvent.

Performance Comparison: HPLC vs. GC-MS

The choice of analytical technique depends on the specific goal of the analysis. The table below summarizes the typical performance characteristics of each method for the purity assessment of this compound.

ParameterRP-HPLC with DADGC-MSJustification
Primary Application Quantitative Purity & StabilityImpurity Identification & VolatilesHPLC is the standard for quantitative release testing; GC-MS excels at identifying unknowns.[13]
Specificity Excellent for non-volatile and polar impurities (e.g., acid degradant).Excellent for volatile and thermally stable impurities.The methods are orthogonal, covering different impurity profiles.
Sensitivity (Typical LOQ) ~0.05% area/area~0.01% area/area (in SIM mode)MS detectors are generally more sensitive than UV detectors.
Precision (%RSD) < 2.0%< 5.0%HPLC offers superior injection precision and flow stability.[1]
Linearity (R²) ≥ 0.999≥ 0.995UV detection offers a wider linear dynamic range than EI-MS.
Analysis Time ~30 min~30 minRuntimes are comparable, but sample preparation for GC can be simpler.
Key Advantage Robustness, precision, and industry acceptance for QC.[1]Definitive identification of unknown volatile impurities.Each technique has a distinct, powerful advantage.
Key Limitation May miss highly volatile or non-UV active impurities.Not suitable for non-volatile or thermally labile compounds (e.g., salts).The limitations of one method are the strengths of the other.

Decision-Making Framework

Selecting the appropriate analytical method is crucial for efficient and effective quality control. The following decision tree provides a logical framework for this process.

Decision_Tree Start What is the analytical objective? Objective_QC Routine QC / Batch Release / Stability Study Start->Objective_QC Objective_ID Identify Unknown Impurity / Profile Volatiles Start->Objective_ID Use_HPLC Use Validated RP-HPLC Method Objective_QC->Use_HPLC Is_Volatile Is the impurity volatile or thermally stable? Objective_ID->Is_Volatile Use_Both Use Both (Orthogonal Verification) Use_HPLC->Use_Both Anomalous peak observed? Use_GCMS Use GC-MS Method Use_GCMS->Use_Both Confirm identity? Is_Volatile->Use_HPLC No (or unknown) Is_Volatile->Use_GCMS Yes

Caption: Decision tree for selecting the analytical method.

Conclusion

The establishment of purity for a critical intermediate like this compound requires a robust and well-validated analytical method. This guide has detailed a comprehensive RP-HPLC method that serves as the cornerstone for quality control, batch release, and stability testing. The causality behind each methodological choice was explained to provide a deeper understanding beyond a simple protocol.

By adhering to ICH guidelines for validation, the trustworthiness and scientific integrity of the results are assured.[3][12] Furthermore, the comparison with an orthogonal GC-MS method highlights the importance of a multi-faceted analytical approach. While RP-HPLC is the preferred method for routine quantitative analysis due to its precision and robustness, GC-MS is an indispensable tool for the definitive identification of volatile impurities.[13] Employing these methods as described will enable researchers and drug development professionals to ensure the quality and consistency of their materials, ultimately contributing to the safety and efficacy of the final products.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Dong, M. W., et al. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

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A Comparative Guide to the Synthesis and Analysis of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic and analytical methodologies for Methyl 5-chloro-2-methylnicotinate, a key building block in modern medicinal and agrochemical research.[1][2] We will explore a robust synthesis via thionyl chloride-mediated esterification and compare it with the classic Fischer esterification. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow diagrams to support informed decisions in a laboratory setting.

Introduction to this compound

This compound is a substituted pyridine derivative with significant potential as a scaffold in the synthesis of complex organic molecules. Its structure, featuring a reactive ester functional group and a chlorinated pyridine ring, makes it a versatile intermediate for introducing the nicotinic acid moiety into larger molecules. The purity and efficient synthesis of this compound are paramount for the reliability and success of subsequent chemical transformations. This guide will provide a cross-validation of experimental results for its synthesis and purification.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is most commonly achieved through the esterification of its parent carboxylic acid, 5-chloro-2-methylnicotinic acid. We will compare two common approaches: a high-efficiency method using thionyl chloride and a traditional Fischer esterification using a strong acid catalyst.

Method 1: Thionyl Chloride-Mediated Esterification

This method is a highly efficient procedure for the synthesis of esters from carboxylic acids. Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by the alcohol (methanol in this case) to form the ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. This protocol is adapted from a similar synthesis of Methyl 5-methylnicotinate.[3]

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (containing NaOH solution), and a dropping funnel, add 5-chloro-2-methylnicotinic acid (10.0 g, 58.3 mmol) and anhydrous methanol (100 mL).

  • Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Slowly add thionyl chloride (8.5 mL, 116.6 mmol, 2.0 equiv.) dropwise via the dropping funnel over 30 minutes. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add 100 mL of ice-cold water to the residue. Adjust the pH of the solution to ~8 with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Evaporation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

start Suspend 5-chloro-2-methylnicotinic acid in Methanol add_socl2 Add Thionyl Chloride at 0°C start->add_socl2 reflux Reflux for 4 hours add_socl2->reflux tlc Monitor by TLC reflux->tlc Check for completion concentrate Concentrate under reduced pressure tlc->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Wash, Dry, and Evaporate extract->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for Thionyl Chloride-Mediated Esterification.

Method 2: Fischer Esterification

Fischer esterification is a classic method for forming an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). This is a reversible reaction, and to achieve a high yield, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed. This protocol is based on the general method for the esterification of nicotinic acids.[4][5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloro-2-methylnicotinic acid (10.0 g, 58.3 mmol) in methanol (150 mL).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.2 mL, 58.3 mmol, 1.0 equiv.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) for 12 hours. Monitor the reaction progress by TLC.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure. Add 100 mL of ice-cold water to the residue and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Evaporation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

start Suspend 5-chloro-2-methylnicotinic acid in Methanol add_h2so4 Add conc. H₂SO₄ start->add_h2so4 reflux Reflux for 12 hours add_h2so4->reflux tlc Monitor by TLC reflux->tlc Check for completion concentrate Concentrate Methanol tlc->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Wash, Dry, and Evaporate extract->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for Fischer Esterification.

Comparative Data

The following table provides a comparison of the two synthetic methods based on typical experimental outcomes for similar nicotinic acid esterifications.

ParameterMethod 1: Thionyl ChlorideMethod 2: Fischer Esterification
Reaction Time 4 hours12 hours
Typical Yield >90%70-85%
Reagents 5-chloro-2-methylnicotinic acid, Methanol, Thionyl Chloride5-chloro-2-methylnicotinic acid, Methanol, Sulfuric Acid
Safety Considerations Thionyl chloride is corrosive and reacts violently with water. The reaction produces toxic SO₂ and HCl gas. Must be performed in a well-ventilated fume hood.Concentrated sulfuric acid is highly corrosive.
Work-up Complexity Requires careful quenching and neutralization.Simpler neutralization step.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and chromatography.

Spectroscopic Characterization (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show a singlet for the methyl ester protons around δ 3.9 ppm, a singlet for the methyl group on the pyridine ring around δ 2.6 ppm, and two singlets or narrow doublets for the aromatic protons on the pyridine ring between δ 7.5 and 8.5 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR would show signals for the ester carbonyl carbon (~165 ppm), the aromatic carbons of the pyridine ring (120-160 ppm), the methyl ester carbon (~52 ppm), and the methyl group carbon on the ring (~24 ppm).

  • IR (KBr): The infrared spectrum would exhibit a strong absorption band for the C=O stretch of the ester at approximately 1720-1730 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 185 and a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of the M⁺ peak).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for determining the purity of this compound and for detecting any non-volatile impurities, such as the unreacted starting material.[6][7][8]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

start Prepare Sample Solution (1 mg/mL) setup Equilibrate HPLC System with Mobile Phase start->setup inject Inject Sample onto C18 Column setup->inject separate Gradient Elution inject->separate detect Detect at 254 nm separate->detect analyze Analyze Chromatogram for Purity detect->analyze

Caption: Workflow for HPLC Purity Analysis.

Conclusion

This guide has presented two effective methods for the synthesis of this compound. The thionyl chloride-mediated esterification offers a higher yield and shorter reaction time, making it a more efficient choice for laboratory-scale synthesis. However, it requires more stringent safety precautions due to the nature of the reagents. The Fischer esterification, while slower and with a slightly lower yield, is a simpler and well-established alternative.

The choice of synthetic route will depend on the specific needs of the researcher, including desired yield, reaction time, and available safety equipment. For all synthetic work, proper characterization and purity analysis, as outlined in this guide, are essential to ensure the quality of the final product.

References

  • Methyl-6-methyinicotinate Route of Synthesis. [Online PDF]. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Online]. Available at: [Link]

  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof. [Online].
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  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Online]. Available at: [Link]

  • Chemdad. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. [Online]. Available at: [Link]

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  • PubMed Central. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Online]. Available at: [Link]

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A Researcher's Guide to Comparative Efficacy Evaluation of Novel Nicotinic Esters: The Case of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, the quest for novel nicotinic acetylcholine receptor (nAChR) modulators with improved efficacy and subtype selectivity is a continuous endeavor. Nicotinic esters represent a promising class of compounds in this pursuit. This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel nicotinic ester, Methyl 5-chloro-2-methylnicotinate, against other established nicotinic ligands. While direct pharmacological data for this compound is not yet prevalent in public literature, this document will equip researchers with the foundational knowledge and detailed experimental protocols to conduct a thorough comparative analysis.

Introduction: The Significance of Nicotinic Esters in CNS Drug Discovery

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central nervous system and play a crucial role in cognitive processes, learning, memory, and attention.[1] Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] Consequently, nAChRs are a key target for therapeutic intervention.

Nicotinic esters, derivatives of nicotinic acid, offer a versatile scaffold for chemical modification to achieve desired pharmacological profiles.[4] Subtle changes to the ester group or substitutions on the pyridine ring can significantly alter a compound's binding affinity, potency, and selectivity for different nAChR subtypes.[5] The subject of this guide, this compound, is a commercially available compound whose efficacy at nAChRs remains to be fully characterized.[6] This guide will outline the necessary steps to elucidate its pharmacological profile and compare it with other well-characterized nicotinic esters.

Foundational Knowledge: Understanding Nicotinic Acetylcholine Receptor Subtypes

A critical aspect of evaluating any novel nicotinic ligand is to determine its interaction with the various nAChR subtypes. The most abundant and pharmacologically significant subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[7] These subtypes exhibit distinct pharmacological and biophysical properties:

  • α7 nAChRs: These receptors are characterized by their high calcium permeability and rapid desensitization.[8] They are implicated in cognitive function and are a target for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease.

  • α4β2 nAChRs: This is the most common high-affinity nicotine binding site in the brain and is central to the rewarding and addictive properties of nicotine.[9] Partial agonists at this receptor, such as varenicline, are used as smoking cessation aids.

Understanding the subtype selectivity of a novel compound is paramount, as it can predict both its therapeutic potential and its potential side-effect profile.

Comparative Efficacy Analysis: A Step-by-Step Experimental Approach

To comprehensively evaluate the efficacy of this compound and compare it to other nicotinic esters, a multi-tiered experimental approach is necessary. This involves determining its binding affinity, functional potency and efficacy at various nAChR subtypes, and ultimately its in vivo effects.

Determining Binding Affinity: Radioligand Binding Assays

The initial step is to assess the compound's ability to bind to different nAChR subtypes. This is typically achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for a specific nAChR subtype from its binding site on the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki), a measure of binding affinity, can be calculated.

Experimental Protocol: Radioligand Binding Assay for α4β2 and α7 nAChRs

Materials:

  • Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).

  • Radioligand:

    • For α4β2 nAChRs: [³H]Epibatidine or [³H]Cytisine.

    • For α7 nAChRs: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA).

  • Unlabeled test compounds (this compound and comparator nicotinic esters) at a range of concentrations.

  • Known non-specific binding control (e.g., a high concentration of nicotine or carbachol).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (cold binding buffer).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well filter plate, add the cell membrane preparation, the radioligand at a concentration at or below its Kd, and varying concentrations of the unlabeled test compound or control.

  • For determining non-specific binding, add a saturating concentration of a known unlabeled nAChR ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities (Ki) of Nicotinic Esters

The results of the binding assays should be compiled into a table for easy comparison. While data for this compound is pending experimental determination, the table below provides a template and includes known Ki values for other nicotinic esters as a reference.

CompoundnAChR SubtypeKi (nM)Reference
This compound α4β2TBD
α7TBD
Nicotineα4β21 - 10[4]
α7>1000[4]
Vareniclineα4β20.1 - 1[3]
α7100 - 500[3]
Methyllycaconitine (MLA)α71 - 5[10]

TBD: To be determined experimentally.

dot

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with nAChRs) Incubation Incubation (Competition for Binding) Membranes->Incubation Radioligand Radioligand ([³H]Epibatidine) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration & Washing (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Assessing Functional Activity: In Vitro Functional Assays

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding – whether the compound acts as an agonist, antagonist, or partial agonist, and its potency (EC50) and efficacy (maximal response).

Principle: This electrophysiological technique allows for the direct measurement of ion channel activity. Xenopus oocytes are injected with cRNA encoding the nAChR subunits of interest. The oocytes then express functional receptors on their surface. Two microelectrodes are inserted into the oocyte, one to control the membrane potential (voltage clamp) and the other to measure the current flowing through the ion channels in response to the application of a ligand.

Experimental Protocol: TEVC for nAChR Functional Characterization

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired human nAChR subunits (e.g., α4, β2, α7).

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Perfusion system.

  • Recording solution (e.g., Ringer's solution).

  • Test compounds (this compound and comparators) at various concentrations.

Procedure:

  • Inject oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the recording solution.

  • Apply the test compound at increasing concentrations and record the resulting current.

  • To test for antagonist activity, co-apply the test compound with a known agonist (e.g., acetylcholine) at its EC50 concentration.

  • Analyze the current responses to generate concentration-response curves.

  • Fit the data to a Hill equation to determine the EC50 (potency) and the maximal current response (efficacy) relative to a full agonist like acetylcholine.

Principle: This is a high-throughput method to assess the function of ligand-gated ion channels that are permeable to calcium, such as the α7 nAChR. Cells expressing the nAChR of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, calcium ions flow into the cell, causing an increase in fluorescence that can be measured with a fluorescence plate reader or a microscope.

Experimental Protocol: Calcium Imaging Assay

Materials:

  • Mammalian cell line stably expressing the nAChR of interest (e.g., SH-EP1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds at various concentrations.

  • Fluorescence plate reader or fluorescence microscope with a camera.

Procedure:

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add the test compounds at different concentrations to the wells.

  • Measure the change in fluorescence over time using a plate reader or microscope.

  • Generate concentration-response curves by plotting the peak fluorescence intensity against the compound concentration.

  • Determine the EC50 and maximal response from the curves.

Data Presentation: Comparative Functional Potency (EC50) and Efficacy of Nicotinic Esters

Similar to the binding data, the functional data should be tabulated for a clear comparison.

CompoundnAChR SubtypeEC50 (µM)Efficacy (% of ACh max)Reference
This compound α4β2TBDTBD
α7TBDTBD
Acetylcholine (ACh)α4β21 - 10100[9]
α7100 - 300100[9]
Nicotineα4β20.1 - 1~80-100[9]
α7>100~20-50[9]

TBD: To be determined experimentally.

dot

Functional_Assay_Workflow cluster_tevc Two-Electrode Voltage Clamp (TEVC) cluster_calcium Calcium Imaging Oocyte_Prep Oocyte Preparation (cRNA Injection) TEVC_Recording Electrophysiological Recording (Apply Compound, Measure Current) Oocyte_Prep->TEVC_Recording TEVC_Analysis Data Analysis (EC50, Efficacy) TEVC_Recording->TEVC_Analysis Cell_Prep Cell Preparation (Dye Loading) Calcium_Measurement Fluorescence Measurement (Apply Compound, Measure Signal) Cell_Prep->Calcium_Measurement Calcium_Analysis Data Analysis (EC50, Efficacy) Calcium_Measurement->Calcium_Analysis

Caption: Workflows for in vitro functional assays.

Assessing In Vivo Effects: Preclinical Behavioral Models

Following in vitro characterization, promising compounds should be evaluated in animal models to assess their in vivo efficacy and potential therapeutic effects. The choice of behavioral model will depend on the in vitro profile of the compound. For instance, a potent and selective α7 agonist might be tested in models of cognition, while an α4β2 partial agonist would be evaluated in models of nicotine dependence.

Example In Vivo Protocol: Microdialysis for Neurotransmitter Release

Principle: In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. A small, semi-permeable probe is implanted into the brain region of interest. The probe is perfused with an artificial cerebrospinal fluid, and molecules from the extracellular space diffuse into the probe. The collected dialysate is then analyzed to determine the concentration of neurochemicals.

Procedure:

  • Surgically implant a guide cannula into the desired brain region (e.g., nucleus accumbens or prefrontal cortex) of a rat or mouse.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid at a slow, constant rate.

  • Collect baseline dialysate samples.

  • Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Analyze the dialysate samples for the neurotransmitter of interest (e.g., dopamine, acetylcholine) using a sensitive analytical technique like HPLC with electrochemical detection or mass spectrometry.

  • Determine the effect of the compound on neurotransmitter release by comparing post-administration levels to baseline.

Conclusion: Building a Comprehensive Efficacy Profile

By systematically applying the experimental protocols outlined in this guide, researchers can build a comprehensive pharmacological profile for this compound. This will involve determining its binding affinity (Ki) and functional activity (EC50, efficacy) at key nAChR subtypes and comparing these values to those of established nicotinic esters. This comparative data is essential for understanding the structure-activity relationships of this chemical class and for identifying promising new leads for the development of novel therapeutics targeting nicotinic acetylcholine receptors. The lack of existing public data for this compound presents an opportunity for novel research that could significantly contribute to the field of CNS drug discovery.

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  • ResearchGate. (n.d.). Synthesis, Nicotinic Acetylcholine Binding, In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogs. ResearchGate. [Link]

  • Taly, A., et al. (2009). Insight in nAChR subtype selectivity from AChBP crystal structures. Current Neuropharmacology, 7(3), 183–193. [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate. The Good Scents Company. [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Wikipedia. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-chloro-2-methylnicotinate. As a chlorinated heterocyclic compound, this substance requires rigorous adherence to safety and regulatory procedures to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety standards.

Core Principle: Hazard Identification and Risk Assessment

Before any disposal procedure begins, a thorough understanding of the compound's inherent risks is paramount. This compound, like many of its structural analogs, is classified as a hazardous substance. The primary hazards are rooted in its irritant properties and its classification as a chlorinated organic compound.

Table 1: Hazard Profile of this compound and Analogs

Property Description Source(s)
GHS Hazard Class Acute Toxicity, Oral (Harmful) [1]
Skin Irritation [1]
Serious Eye Irritation [1]
Specific Target Organ Toxicity (Respiratory Irritation) [1]
Hazardous to the Aquatic Environment
Physical State Solid or powder. [3]
Primary Hazards Irritant to skin, eyes, and respiratory tract. Harmful if swallowed. [1]

| Environmental Hazard | As a chlorinated organic, it poses a risk to aquatic life and must be prevented from entering drains or waterways.[4] |

Causality Insight: The presence of the chlorine atom on the pyridine ring significantly influences the compound's reactivity and toxicity. Upon thermal decomposition, chlorinated organic compounds can release highly toxic and corrosive gases such as hydrogen chloride (HCl) and oxides of nitrogen (NOx).[5] This is the primary reason why disposal via a licensed, high-temperature incineration facility is the only acceptable method.

Regulatory Imperative: Compliance with EPA/RCRA

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" system to ensure that hazardous waste is managed safely from generation to final disposal.[6]

This compound is considered a hazardous waste. Therefore, it is illegal and unsafe to dispose of this chemical via standard trash or sewer systems.[7] Disposal must follow the specific federal, state, and institutional regulations for hazardous chemical waste.[8]

On-Site Waste Management: A Step-by-Step Protocol

This protocol outlines the immediate steps for handling the waste at the point of generation.

Step 1: Select a Designated Waste Container

  • Action: Procure a chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or glass containers are appropriate.

  • Causality: The container must be inert to the chemical waste. Using an incompatible container, such as a metal can, could lead to corrosion and leakage.[9] OSHA mandates that containers must be chemically compatible with the stored waste and free from damage.[7]

Step 2: Proper Labeling

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste label. The label must, at a minimum, include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Environmentally Hazardous").[10]

  • Causality: Accurate labeling is a strict EPA requirement and is critical for preventing accidental mixing of incompatible wastes and ensuring the safety of all personnel who may handle the container.

Step 3: Waste Segregation

  • Action: Store the waste container for this compound separately from incompatible materials.

  • Causality: Improper segregation is a leading cause of laboratory accidents. Mixing chlorinated organics with certain other chemicals can trigger violent reactions. The National Research Council emphasizes the physical separation of incompatible chemicals.[7]

Table 2: Segregation Guide for Chlorinated Organic Waste

Do NOT Mix With Rationale for Segregation
Strong Oxidizing Agents Can cause fire or explosion.
Strong Acids & Bases Can cause vigorous, exothermic reactions.

| Water-Reactive Agents | Can generate toxic or flammable gases.[9] |

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: The labeled, closed waste container must be kept at or near the point of generation, within the direct control of laboratory personnel.[7][10] This designated location is known as a Satellite Accumulation Area (SAA).

  • Causality: The SAA concept ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage location. It limits the quantity of waste in any single lab and ensures personnel are familiar with the materials present.[9][10] The container must remain closed at all times except when adding waste.[11]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram illustrates the complete lifecycle for the proper disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_facility Facility-Level Waste Management cluster_disposal Final Disposal A Waste Generation (Lab Bench) B Step 1 & 2: Transfer to a Properly Labeled, Compatible Waste Container A->B Immediate Action C Step 3 & 4: Store in Satellite Accumulation Area (SAA) (Segregated & Closed) B->C Secure Storage D Log Waste in Chemical Inventory System C->D Institutional Protocol E Scheduled Transfer to Central Accumulation Area (CAA) D->E F Waste Pickup by Licensed Hazardous Waste Vendor E->F Coordination with EHS G Transport to a RCRA-Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G Manifested Transport H Final Disposition: High-Temperature Incineration G->H RCRA-Approved Method

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for handling Methyl 5-chloro-2-methylnicotinate. As your partner in laboratory safety and chemical handling, our goal is to provide value beyond the product itself, building deep trust by equipping you with field-proven insights for safe and effective research. Adherence to these guidelines is critical for ensuring personnel safety and minimizing risks associated with this chemical.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the inherent risks of a chemical is the foundational step in designing a robust safety protocol. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the structurally similar compound, Methyl 2-chloro-5-methylnicotinate, provides a strong basis for hazard assessment.[1] The primary hazards associated with this class of compounds necessitate a multi-faceted PPE strategy.

The principle of causality is key: we don't just wear PPE; we wear specific PPE to counteract specific hazards. The risk of serious eye irritation dictates robust eye protection, while the potential for skin irritation demands a carefully selected barrier in the form of gloves and lab coats.

Table 1: GHS Hazard Classification for Structurally Similar Compounds [1]

Hazard Class Hazard Statement Rationale for PPE
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Prevents accidental ingestion through hand-to-mouth contact.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Requires chemical-resistant gloves and protective clothing to prevent direct contact.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation Mandates the use of chemical splash goggles and, for high-risk tasks, a face shield.

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Necessitates handling in a well-ventilated area or fume hood and may require respiratory protection. |

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure, the quantities being handled, and the potential for splashes or aerosol generation. The following protocol represents the standard level of protection required for handling this compound.

Eye and Face Protection

Due to the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable.[1]

  • Standard Operations: At a minimum, safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles must be worn.[2]

  • Splash-Prone Activities: When transferring liquids, working with larger quantities, or performing reactions under pressure, a full-face shield must be worn over safety goggles to protect against splashes.[3][4]

Skin and Body Protection

Direct contact can cause skin irritation.[1] Therefore, a comprehensive barrier is essential.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental splash protection due to their broad resistance profile.[5] However, for prolonged contact or immersion, it is crucial to consult a manufacturer-specific chemical resistance chart.[6][7] Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[2]

  • Contaminated Clothing: Any clothing that becomes contaminated must be removed immediately, and the affected skin should be washed thoroughly with soap and water.[8][9] The contaminated clothing should be washed before reuse.[10]

Respiratory Protection

Inhalation may cause respiratory tract irritation.[1] Engineering controls are the primary defense against this hazard.

  • Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.[10]

  • Secondary Control: If a fume hood is unavailable or if there is a risk of generating dust or aerosols (e.g., during a spill cleanup), a NIOSH/MSHA-approved respirator is required. An organic vapor cartridge with a particulate pre-filter (e.g., OV/P100) is typically appropriate, but a formal respiratory protection program, including fit testing, must be in place.[3][4]

Step-by-Step Operational Plan

A self-validating protocol ensures safety at every stage. This workflow integrates safety checks directly into the experimental process.

Pre-Operational Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height. Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

  • Inspect PPE: Carefully inspect all PPE for damage, degradation, or contamination before donning. Ensure you have the correct size and type of gloves.

  • Review the Procedure: Mentally walk through the entire handling process, identifying steps with the highest risk of exposure.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow from preparation to disposal, ensuring safety and compliance at each step.

cluster_prep Preparation cluster_handle Handling cluster_cleanup Decontamination & Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Inspect & Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 1. Controls OK handle1 Retrieve Chemical from Storage prep2->handle1 2. Ready to Handle handle2 Perform Work in Fume Hood (Minimize Splash/Aerosol) handle1->handle2 clean1 Decontaminate Work Area & Glassware handle2->clean1 3. Procedure Complete clean2 Segregate Chemical Waste in Labeled Container clean1->clean2 clean3 Doff & Dispose of PPE (Gloves, etc.) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 start Task Assessment: Handling this compound decision1 Potential for Splash or Aerosol Generation? start->decision1 ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat decision1->ppe_low Low (e.g., weighing solids) ppe_high Enhanced PPE: - Goggles + Face Shield - Chemical-Resistant Apron - Consider Respirator decision1->ppe_high High (e.g., liquid transfer) work_area Work Area Check: Is Fume Hood Available? ppe_low->work_area ppe_high->work_area fume_hood_yes Proceed with Task in Fume Hood work_area->fume_hood_yes Yes fume_hood_no STOP! Re-evaluate Task or Use Respiratory Protection work_area->fume_hood_no No

Caption: Decision-making diagram for selecting appropriate PPE.

Decontamination and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Work Area: At the end of the procedure, thoroughly wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • Used PPE: Disposable gloves should be removed without touching the outer surface and discarded into a designated waste container. Reusable PPE must be properly cleaned before storage.

  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container. [8]Disposal must be carried out through a licensed waste disposal company in accordance with all national and local regulations. [10]Do not mix with other waste streams unless compatibility is confirmed. [8] By integrating these expert-driven protocols and maintaining a constant state of vigilance, you can confidently and safely advance your research goals.

References

  • SAFETY DATA SHEET - Merck Millipore.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Personal Protective Equipment | US EPA.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem.
  • Guidance for Selection of Protective Clothing for MDI Users - Solution Center.
  • Safety Data Sheet - Cayman Chemical.
  • SAFETY DATA SHEET - Biosynth.
  • Personal Protective Equipment (PPE).
  • Safety Data Sheet - CymitQuimica.
  • Personal protective equipment for handling Methyl 6-methylnicotinate - Benchchem.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Chemical Compatibility Guide for: High Five™ Gloves.
  • Chemical Resistance Guide - Unisafe Gloves.
  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • Gloves Chemical Resistance Chart.
  • Chemical Safety Data Sheet MSDS / SDS - METHYL 5-METHYLNICOTINATE - ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.